N-(tert-butyl)-2-piperazin-1-ylacetamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-10(2,3)12-9(14)8-13-6-4-11-5-7-13/h11H,4-8H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEAITXOZDERTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368768 | |
| Record name | N-(tert-butyl)-2-piperazin-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89433-49-8 | |
| Record name | N-(1,1-Dimethylethyl)-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89433-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-butyl)-2-piperazin-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of N-(tert-butyl)-2-piperazin-1-ylacetamide
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(tert-butyl)-2-piperazin-1-ylacetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a valuable resource in the laboratory.
Introduction and Molecular Overview
This compound is a fascinating molecule that combines the structural features of a bulky tert-butyl group with the versatile piperazine scaffold. The tert-butyl group is known to impart unique steric and electronic properties to molecules, often influencing their reactivity and pharmacological profiles.[1] The piperazine ring, a common motif in medicinal chemistry, is frequently incorporated into drug candidates to modulate their pharmacokinetic properties, such as solubility and bioavailability.
While specific experimental data for this compound is not extensively available in public databases, its structural components suggest its potential as a valuable building block in the synthesis of novel compounds with diverse biological activities. This guide will, therefore, focus on a well-established synthetic route and the predicted chemical characteristics of this compound, drawing upon data from analogous structures and fundamental chemical principles.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale/Comments |
| Molecular Formula | C10H21N3O | Based on structural assembly of fragments. |
| Molecular Weight | 199.29 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or oil | Typical appearance for similar aliphatic amides. |
| Boiling Point | > 250 °C (estimated) | High boiling point expected due to the amide and piperazine moieties capable of hydrogen bonding. |
| Melting Point | Variable | Dependent on crystalline form; likely a low-melting solid. |
| Solubility | Soluble in water and polar organic solvents | The piperazine and amide groups are expected to confer good solubility in protic and polar aprotic solvents. |
| pKa | ~8-9 (piperazine N-H) | The secondary amine on the piperazine ring is the most basic site. |
Strategic Synthesis Pathway
The most direct and logical synthetic route to this compound involves the nucleophilic substitution of a halogenated acetamide with piperazine. This approach is a common and effective method for the N-alkylation of piperazines.[2]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two key starting materials: piperazine and N-tert-butyl-2-chloroacetamide. The latter serves as the electrophile, providing the N-tert-butyl acetamide moiety, while piperazine acts as the nucleophile.
Caption: Retrosynthetic approach for this compound.
Key Precursor: N-tert-butyl-2-chloroacetamide
N-tert-butyl-2-chloroacetamide (CAS No: 15678-99-6) is a commercially available reagent.[3] It is a stable, solid compound that serves as an excellent electrophile for the synthesis.[4][5] Its chemical properties are summarized in the table below.
Table 2: Properties of N-tert-butyl-2-chloroacetamide
| Property | Value | Source |
| CAS Number | 15678-99-6 | [3] |
| Molecular Formula | C6H12ClNO | [3] |
| Molecular Weight | 149.62 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 27-28 °C | [4] |
| Boiling Point | 96 °C | [4] |
| Solubility | Soluble in water and organic solvents | [4] |
Proposed Experimental Protocol
This protocol outlines a robust method for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Diagram of the Synthetic Workflow:
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-tert-butyl-2-chloroacetamide | C6H12ClNO | CID 222440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of N-(tert-butyl)-2-piperazin-1-ylacetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(tert-butyl)-2-piperazin-1-ylacetamide, a key building block in contemporary medicinal chemistry. The document details a robust and efficient two-step synthetic pathway, commencing with the preparation of the intermediate 2-chloro-N-(tert-butyl)acetamide, followed by its nucleophilic substitution with piperazine. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also an in-depth discussion of the underlying chemical principles, reaction mechanisms, and characterization of the target compound. The methodologies presented herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction and Strategic Importance
This compound (CAS No. 89433-49-8) is a vital synthetic intermediate in the pharmaceutical industry. The piperazine moiety is a privileged scaffold in drug design, known to enhance aqueous solubility and bioavailability of drug candidates.[1] The unique structural combination of a piperazine ring and a tert-butyl acetamide group makes this molecule a versatile precursor for the synthesis of a wide range of biologically active compounds, including but not limited to, antiviral, antibacterial, and anticancer agents.[2][3] Its structural similarity to key intermediates in the synthesis of drugs like Ranolazine highlights its significance in the development of novel therapeutics.[4] This guide provides a detailed and practical approach to its synthesis, empowering researchers to confidently produce this valuable compound.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection at the C-N bond of the piperazine ring. This leads to two primary starting materials: piperazine and an activated acetic acid derivative, specifically 2-chloro-N-(tert-butyl)acetamide.
The forward synthesis, therefore, follows a logical two-step sequence:
-
Amide Formation: Synthesis of 2-chloro-N-(tert-butyl)acetamide via the acylation of tert-butylamine with chloroacetyl chloride.
-
Nucleophilic Substitution: Reaction of the synthesized 2-chloro-N-(tert-butyl)acetamide with piperazine to yield the final product.
This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high-yielding nature of these reaction types.
Detailed Synthesis Protocol
This section provides a comprehensive, step-by-step protocol for the synthesis of this compound.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| tert-Butylamine | C₄H₁₁N | 73.14 | 75-64-9 | Flammable, Corrosive |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 79-04-7 | Corrosive, Lachrymator |
| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, Corrosive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |
| Piperazine | C₄H₁₀N₂ | 86.14 | 110-85-0 | Corrosive, Irritant |
| Acetonitrile | C₂H₃N | 41.05 | 75-05-8 | Flammable, Irritant |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | None |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | None |
Step 1: Synthesis of 2-chloro-N-(tert-butyl)acetamide
This step involves the acylation of tert-butylamine with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butylamine (10.0 g, 0.137 mol) and triethylamine (15.2 g, 0.150 mol) in 100 mL of dichloromethane (DCM).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (17.0 g, 0.150 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a mixture of hexane and ethyl acetate to afford 2-chloro-N-(tert-butyl)acetamide as a white crystalline solid.
Causality and Expertise:
-
The use of triethylamine is crucial as a non-nucleophilic base to scavenge the hydrochloric acid generated during the acylation, preventing the protonation of the starting amine and driving the reaction to completion.
-
The reaction is performed at 0 °C to control the exothermic nature of the acylation and to minimize potential side reactions.
-
DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the reactants and the triethylamine hydrochloride salt formed.
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the chloride in 2-chloro-N-(tert-butyl)acetamide by one of the secondary amines of piperazine.
Experimental Protocol:
-
In a 250 mL round-bottom flask, dissolve piperazine (17.7 g, 0.205 mol, 3 equivalents) in 100 mL of acetonitrile.
-
Add 2-chloro-N-(tert-butyl)acetamide (10.0 g, 0.068 mol) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the chloroacetamide starting material.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the piperazine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain a viscous oil.
-
Dissolve the residue in 100 mL of DCM and wash with 2 x 50 mL of water to remove excess piperazine and its salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mobile phase of DCM:Methanol (9:1) with 1% triethylamine to afford the pure product as a pale yellow oil or a low melting solid.
Causality and Expertise:
-
A large excess of piperazine is used to favor the mono-alkylation product and minimize the formation of the di-substituted byproduct, 1,4-bis(N-tert-butylacetamido)piperazine.[5] The excess piperazine also acts as the base to neutralize the HCl formed during the reaction.
-
Acetonitrile is a suitable solvent as it facilitates the SN2 reaction and has an appropriate boiling point for the reaction to proceed at a reasonable rate.
-
The addition of triethylamine to the chromatography eluent helps to prevent the protonation of the basic piperazine nitrogen on the silica gel, which would otherwise lead to peak tailing and poor separation.
Reaction Workflow and Mechanism
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
The reaction mechanism for the key nucleophilic substitution step is a classic SN2 reaction. The lone pair of electrons on one of the nitrogen atoms of piperazine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a new C-N bond.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Pale yellow oil or low melting solid |
| Molecular Formula | C₁₀H₂₁N₃O[6] |
| Molecular Weight | 199.29 g/mol [6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.0-3.2 (s, 2H, -COCH₂-), ~2.8-3.0 (br s, 4H, piperazine CH₂), ~2.4-2.6 (br s, 4H, piperazine CH₂), ~1.3 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~170 (-C=O), ~80 (-C(CH₃)₃), ~60 (-COCH₂-), ~55 (piperazine CH₂), ~50 (piperazine CH₂), ~28 (-C(CH₃)₃) |
| Mass Spec (ESI+) | m/z: 200.17 [M+H]⁺ |
| FT-IR (film, cm⁻¹) | ~3300 (N-H stretch), ~2970 (C-H stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II) |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Safety and Handling
2-chloro-N-(tert-butyl)acetamide:
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]
-
Precautions: Wear protective gloves, eye protection, and work in a well-ventilated fume hood. Avoid inhalation of dust.[7]
Piperazine:
-
Hazards: Corrosive, causes severe skin burns and eye damage. May cause an allergic skin reaction.
-
Precautions: Handle with appropriate personal protective equipment, including gloves and safety glasses.
All synthetic steps should be carried out in a well-ventilated fume hood by trained personnel. A full risk assessment should be conducted before commencing any experimental work.
Conclusion
This guide provides a detailed, reliable, and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and understanding the rationale behind each step, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The emphasis on using an excess of piperazine in the final step is a key consideration for maximizing the yield of the desired mono-substituted product. The provided characterization data serves as a benchmark for confirming the identity and purity of the final compound.
References
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (n.d.). National Institutes of Health. Available at: [Link]
-
Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. (2019). ResearchGate. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. (n.d.). Shimadzu Chemistry & Diagnostics. Available at: [Link]
- Purification of piperazine. (1959). Google Patents.
-
A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]
- The preparation method of 2 piperazinones. (2016). Google Patents.
-
The medicinal chemistry of piperazines: A review. (2024). PubMed. Available at: [Link]
-
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. (2010). ResearchGate. Available at: [Link]
- Method for preparing n-alkyl-piperazines. (2014). Google Patents.
-
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (2019). MDPI. Available at: [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2018). National Institutes of Health. Available at: [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health. Available at: [Link]
-
Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. (n.d.). Sci-Hub. Available at: [Link]
-
Tert-butyl n-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate. (n.d.). PubChemLite. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2023). MDPI. Available at: [Link]
-
N-tert-butyl-2-chloroacetamide. (n.d.). PubChem. Available at: [Link]
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(tert-butyl)-2-piperazin-1-ylacetamide: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of N-(tert-butyl)-2-piperazin-1-ylacetamide, a piperazine-based compound with potential applications in medicinal chemistry and drug development. Due to the compound's limited commercial availability and the absence of a registered CAS number for the free base, this document focuses on a robust and detailed synthetic pathway, starting from readily available precursors. The guide elucidates the rationale behind the synthetic strategy, provides detailed experimental protocols for each step, and outlines the expected analytical characterization of the final compound and its intermediates. Furthermore, potential applications are discussed based on the known biological activities of structurally related piperazine derivatives. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction and Compound Profile
This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antipsychotic, and antimicrobial properties. The unique physicochemical properties of the piperazine ring, such as its ability to exist in different conformations and its basicity, make it an attractive moiety for designing new therapeutic agents.
The structure of this compound incorporates a piperazine ring N-substituted with an acetamide group, which in turn is N-substituted with a sterically hindered tert-butyl group. This combination of a flexible, basic piperazine core and a bulky, lipophilic tert-butylamide moiety suggests potential for unique interactions with biological targets.
While a specific CAS number for the free base of this compound is not readily found in major chemical databases, its dihydrochloride salt is listed by some chemical suppliers, confirming its existence and synthesis. This guide will therefore focus on the de novo synthesis of this compound.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₀H₂₁N₃O |
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | N-(tert-butyl)-2-(piperazin-1-yl)acetamide |
| Appearance | Expected to be a solid or oil |
| Boiling Point | Predicted: ~320-340 °C |
| Melting Point | Not available |
| Solubility | Expected to be soluble in water and polar organic solvents |
| pKa | Predicted basic pKa ~8-9 (piperazine nitrogen) |
Strategic Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process that involves the protection of one of the piperazine nitrogens, followed by functionalization of the other nitrogen, amide bond formation, and finally deprotection. This strategy allows for controlled reactions and minimizes the formation of undesired side products.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for this compound.
To selectively functionalize one nitrogen of the piperazine ring, a protection strategy is necessary. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.
Experimental Protocol:
-
Reaction Setup: To a solution of piperazine (excess, e.g., 5 equivalents) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The use of excess piperazine helps to minimize the formation of the di-protected by-product.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford N-Boc-piperazine as a white solid.
The next step involves the introduction of the acetic acid moiety onto the unprotected nitrogen of N-Boc-piperazine. This can be achieved by alkylation with a haloacetate ester followed by hydrolysis, or directly with a haloacetic acid.
Experimental Protocol (Alkylation and Hydrolysis):
-
Alkylation: Dissolve N-Boc-piperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents) in an anhydrous solvent like tetrahydrofuran (THF). Add tert-butyl bromoacetate (1.1 equivalents) dropwise at room temperature. Stir the mixture at 60 °C overnight. After cooling, the reaction can be worked up by adding a saturated solution of sodium bicarbonate and extracting with an organic solvent like ethyl acetate. The organic layers are then dried and concentrated. The resulting tert-butyl 2-(4-Boc-piperazin-1-yl)acetate can be purified by column chromatography.
-
Hydrolysis: Dissolve the obtained ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2-3 equivalents) and stir at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, acidify the reaction mixture to a pH of 3-4 with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent. The combined organic layers are dried and concentrated to yield 2-(4-Boc-piperazin-1-yl)acetic acid.
The crucial amide bond is formed by coupling the carboxylic acid intermediate with tert-butylamine. Due to the steric hindrance of tert-butylamine, a robust coupling agent is recommended.
Experimental Protocol:
-
Reaction Setup: Dissolve 2-(4-Boc-piperazin-1-yl)acetic acid (1 equivalent), tert-butylamine (1.1 equivalents), and a coupling agent such as HATU (1.2 equivalents) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Reaction: Add a non-nucleophilic base like DIPEA (2.5 equivalents) to the mixture and stir at room temperature for 2-6 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, N-(tert-butyl)-2-(4-Boc-piperazin-1-yl)acetamide, can be purified by column chromatography.
The final step is the removal of the Boc protecting group to yield the target compound.
Experimental Protocol:
-
Reaction: Dissolve the protected product in a suitable solvent such as dioxane or methanol. Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir at room temperature for 1-4 hours.
-
Isolation: After the deprotection is complete (monitored by TLC or LC-MS), the solvent and excess acid can be removed under reduced pressure. If HCl is used, the product will be obtained as the hydrochloride salt. To obtain the free base, the residue can be dissolved in water, basified with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10, and then extracted with an organic solvent. The organic extracts are then dried and concentrated to yield this compound.
Analytical Characterization
The identity and purity of the synthesized this compound and its intermediates should be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations for this compound |
| ¹H NMR | - A singlet for the nine protons of the tert-butyl group (~1.3 ppm).- Multiplets for the eight protons of the piperazine ring (~2.5-3.0 ppm).- A singlet for the two protons of the acetyl CH₂ group (~3.1 ppm).- A broad singlet for the amide N-H.- A broad singlet for the piperazine N-H. |
| ¹³C NMR | - A signal for the methyl carbons of the tert-butyl group (~28 ppm).- A signal for the quaternary carbon of the tert-butyl group (~51 ppm).- Signals for the piperazine ring carbons (~45-55 ppm).- A signal for the acetyl CH₂ carbon (~60 ppm).- A signal for the amide carbonyl carbon (~170 ppm). |
| IR (Infrared Spectroscopy) | - N-H stretching vibrations for the secondary amine and secondary amide in the range of 3200-3400 cm⁻¹.- C-H stretching vibrations of the alkyl groups below 3000 cm⁻¹.- A strong C=O stretching vibration for the amide carbonyl group around 1640-1680 cm⁻¹.- N-H bending vibrations around 1550 cm⁻¹. |
| Mass Spectrometry (MS) | - The molecular ion peak [M+H]⁺ at m/z 200.1706 (calculated for C₁₀H₂₂N₃O⁺).- Characteristic fragmentation patterns involving the loss of the tert-butyl group and cleavage of the piperazine ring. |
Potential Applications in Drug Development
While specific biological activity data for this compound is not widely published, the piperazine acetamide scaffold is present in numerous compounds with diverse pharmacological activities.
-
Anticancer Activity: Many piperazine derivatives have been investigated as anticancer agents. They can act as inhibitors of various kinases or other enzymes involved in cell proliferation and survival. The structural features of the title compound could allow it to interact with specific biological targets implicated in cancer.
-
Central Nervous System (CNS) Activity: The piperazine moiety is a common feature in drugs targeting the CNS, including antipsychotics and antidepressants. The ability of the piperazine ring to cross the blood-brain barrier and interact with various receptors makes this class of compounds promising for the development of new neurological drugs.
-
Antimicrobial Agents: Piperazine derivatives have also shown potential as antibacterial and antifungal agents. The development of new antimicrobial drugs is a critical area of research due to the rise of antibiotic resistance.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Safety and Handling
Detailed toxicity data for this compound is not available. However, based on the reactivity of the functional groups and the general properties of piperazine derivatives, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
A full Safety Data Sheet (SDS) should be consulted if available from a supplier, or a risk assessment should be performed before handling this compound.
Conclusion
This compound is a piperazine derivative with potential for applications in drug discovery. This technical guide has provided a detailed, plausible synthetic route for its preparation, given its limited commercial availability. The outlined protocols for synthesis and the expected analytical data will be valuable for researchers aiming to synthesize and study this compound. Further investigation into its biological activities is warranted to explore its full therapeutic potential.
References
-
Shimadzu. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16395007, N-ethyl-2-(piperazin-1-yl)acetamide. Available at: [Link].
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]
- Google Patents. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
An In-Depth Technical Guide to the Putative Mechanism of Action of N-(tert-butyl)-2-piperazin-1-ylacetamide
Executive Summary
N-(tert-butyl)-2-piperazin-1-ylacetamide is a synthetic compound for which the precise mechanism of action has not been extensively elucidated in publicly available literature. However, its structural features, particularly the piperazine-acetamide core, suggest potential pharmacological activities based on its similarity to known bioactive molecules. This technical guide synthesizes the available information on structurally related compounds to propose putative mechanisms of action and provides a comprehensive framework for their experimental validation. We will explore two primary hypothetical pathways: modulation of ion channels, drawing parallels to the anti-anginal drug Ranolazine, and interaction with central nervous system (CNS) neurotransmitter receptors, a common characteristic of many piperazine derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for investigating the pharmacological profile of this and similar molecules.
Introduction: Unveiling a Molecule of Interest
This compound belongs to the broad class of piperazine derivatives, a chemical scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents.[1] The piperazine ring is a versatile pharmacophore that can be found in drugs targeting a variety of biological systems, with a particular prominence in agents active in the central nervous system.[2][3]
While dedicated studies on this compound are scarce, a closely related analogue, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, is a known metabolite or related compound of the anti-anginal drug Ranolazine.[4][5] This structural relationship provides a critical starting point for formulating hypotheses about its potential biological targets and mechanisms of action.
This guide will proceed by first examining the established pharmacology of Ranolazine and the broader class of piperazine-containing CNS agents. Subsequently, we will propose a series of detailed experimental protocols to systematically investigate these hypotheses, providing a self-validating framework for elucidating the true mechanism of action of this compound.
Putative Mechanisms of Action
Based on the available evidence from structurally analogous compounds, two primary, non-mutually exclusive mechanisms of action are proposed for this compound.
Hypothesis 1: Modulation of Cardiac Ion Channels (Ranolazine-like Activity)
The structural similarity to a Ranolazine-related compound suggests that this compound may share a similar pharmacological target. Ranolazine's primary mechanism of action involves the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[6] This inhibition reduces the intracellular sodium and calcium overload in ischemic conditions, thereby improving myocardial relaxation and reducing oxygen consumption without significantly altering heart rate or blood pressure.[7]
It is plausible that this compound could also act as a modulator of voltage-gated sodium channels. The piperazine-acetamide core may be crucial for binding to the channel protein, while the tert-butyl group would influence the compound's potency, selectivity, and pharmacokinetic properties compared to Ranolazine's 2,6-dimethylphenyl moiety.
Proposed Signaling Pathway: Inhibition of Late INa
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. Ranolazine Related Compound C (N-(2,6-Dimethylphenyl)-2-(p… [cymitquimica.com]
- 6. Ranolazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Ranolazine [drugfuture.com]
The Multifaceted Biological Activities of Piperazine Acetamide Derivatives: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperazine Acetamide Scaffold - A Privileged Structure in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural features, including its ability to engage in various non-covalent interactions and its presence in numerous FDA-approved drugs, underscore its significance as a "privileged scaffold." When combined with an acetamide moiety, the resulting piperazine acetamide core serves as a versatile template for the design and synthesis of a diverse array of biologically active compounds. The inherent modularity of this scaffold allows for systematic structural modifications at both the piperazine and acetamide nitrogens, enabling the fine-tuning of physicochemical properties and pharmacological activities. This guide provides a comprehensive overview of the significant biological activities exhibited by piperazine acetamide derivatives, with a focus on their antimicrobial, anticancer, and neuroprotective potential. We will delve into their mechanisms of action, present key experimental data, and provide detailed protocols for their biological evaluation.
Antimicrobial Arsenal: Combating Bacterial and Fungal Pathogens
Piperazine acetamide derivatives have emerged as a promising class of antimicrobial agents, demonstrating efficacy against a broad spectrum of bacterial and fungal pathogens. The versatility of the piperazine acetamide scaffold allows for the introduction of various substituents that can enhance antimicrobial potency and overcome resistance mechanisms.
Mechanism of Action: A Multi-pronged Attack
The antimicrobial activity of piperazine acetamide derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific structural modifications, several key targets have been identified:
-
Cell Wall and Membrane Disruption: The amphipathic nature of certain piperazine acetamide derivatives facilitates their interaction with microbial cell membranes, leading to increased permeability, altered membrane potential, and ultimately, cell lysis.
-
Enzyme Inhibition: These compounds can act as inhibitors of crucial microbial enzymes. For instance, some derivatives have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication, leading to the inhibition of bacterial growth.
-
Biofilm Inhibition: The formation of biofilms is a significant virulence factor for many pathogenic bacteria. Certain piperazine acetamide derivatives have demonstrated the ability to inhibit biofilm formation, thereby rendering the bacteria more susceptible to conventional antibiotics and host immune responses.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of piperazine acetamide derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
| Compound Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Substituted Phenyl Acetamide Piperazine Derivative | Staphylococcus aureus | 1-5 | [1] |
| Substituted Phenyl Acetamide Piperazine Derivative | Streptococcus pyogenes | 1-5 | [1] |
| Sparfloxacin and Gatifloxacin Piperazine Acetamide Derivatives | Gram-positive bacterial strains | 1-5 | [1] |
| Azole-containing Piperazine Analogue | Various bacterial and fungal strains | 3.1-25 | [2] |
| N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide derivative | Pseudomonas aeruginosa | 62.5 | [3] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[4] This method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.
Caption: Workflow of the broth microdilution assay for MIC determination.
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the piperazine acetamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).[5] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[6]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]
Anticancer Potential: Targeting Malignant Cell Proliferation and Survival
The piperazine acetamide scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[7] Derivatives of this class have demonstrated significant cytotoxic and antiproliferative activities against a wide range of human cancer cell lines.
Mechanism of Action: Inducing Apoptosis and Inhibiting Key Signaling Pathways
The anticancer effects of piperazine acetamide derivatives are often mediated by their ability to induce programmed cell death (apoptosis) and to interfere with critical signaling pathways that regulate cancer cell proliferation, survival, and metastasis.
-
Induction of Apoptosis: Many piperazine acetamide derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] This involves the activation of caspases, a family of proteases that execute the apoptotic program.
-
Inhibition of PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in cancer.[10][11] Several piperazine acetamide derivatives have been identified as inhibitors of this pathway, leading to the suppression of cancer cell growth and the induction of apoptosis.[12][13]
Caption: Simplified diagram of the PI3K/Akt signaling pathway and its inhibition by piperazine acetamide derivatives.
Quantitative Assessment of Anticancer Activity
The in vitro anticancer activity of piperazine acetamide derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. These values represent the concentration of the compound required to inhibit cell growth or proliferation by 50%.
| Compound Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Triazole Acetamide-Phenyl Piperazine Derivative (8h) | Breast Cancer (MCF-7) | 18.62 | [12][14] |
| Piperazine-containing Thiazole Derivative (1) | Leukemia (K-562) | 18.2 (native ABL), 39.9 (T315I mutant ABL) | [15] |
| Piperazine-containing Vindoline Derivative (23) | Breast Cancer (MDA-MB-468) | 1.00 (GI50) | |
| Piperazine-containing Vindoline Derivative (25) | Non-small Cell Lung Cancer (HOP-92) | 1.35 (GI50) | |
| Rhodanine-piperazine hybrid (10, 12) | Breast Cancer (MCF-7) | Comparable to Gefitinib | |
| Piperazine-based bis(thiazole) (9i) | Colon Cancer | 1.2 nM (IC50) |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow of the MTT assay for determining cell viability and IC50 values.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine acetamide derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Emerging evidence suggests that piperazine acetamide derivatives possess neuroprotective properties, making them potential therapeutic candidates for neurodegenerative disorders such as Alzheimer's disease.
Mechanism of Action: Modulating Cholinergic Neurotransmission
A key mechanism underlying the neuroprotective effects of some piperazine acetamide derivatives is their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In neurodegenerative diseases like Alzheimer's, there is a decline in acetylcholine levels, leading to cognitive impairment. By inhibiting AChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of acetylcholinesterase inhibition by piperazine acetamide derivatives at the cholinergic synapse.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The inhibitory activity of piperazine acetamide derivatives against AChE can be determined using a colorimetric method based on the Ellman's reagent. This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), the piperazine acetamide derivative at various concentrations, and a solution of acetylcholinesterase.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide, and Ellman's reagent (DTNB).
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value can then be calculated from the dose-response curve.
Conclusion: A Scaffold with Enduring Promise
The piperazine acetamide scaffold continues to be a remarkably fruitful platform for the discovery of novel therapeutic agents. The diverse biological activities of its derivatives, spanning antimicrobial, anticancer, and neuroprotective effects, highlight the immense potential of this structural motif in addressing a wide range of human diseases. The ability to systematically modify the core structure provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of piperazine acetamide derivatives. Future research in this area, aided by computational modeling and high-throughput screening, will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles.
References
-
Vaishnani, M. J., Sahu, J., & Singh, A. (2025). Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. Polycyclic Aromatic Compounds, 45(8), 1-25.[12][14]
-
Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method).[5]
- Shinde, R. R., et al. (2024). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020–2024). Journal of Molecular Structure, 1315, 138543.
-
Li, Y., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. International Journal of Molecular Sciences, 14(9), 18648-18664.[13]
- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.
-
Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1668-1694.[13]
-
BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.[11]
-
Kharb, R., & Sharma, P. K. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.[1]
- Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube.
- Ali, A., et al. (2026). Mechanism pathway of acetylcholinesterase inhibitors. Journal of Molecular Structure, 1318, 138890.
-
Kim, J. H., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1801.[8]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.[9]
-
Vaishnani, M. J., Sahu, J., & Singh, A. (2025). Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. Polycyclic Aromatic Compounds, 45(8), 1-25.[14]
- Dawood, K. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(34), 24107-24122.
-
Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]
-
Kumar, V., et al. (2023). Piperazine: A Promising Scaffold with Antimicrobial Activity. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4917-4932.[2]
- Lane, R. M., Potkin, S. G., & Enz, A. (2004). Acetylcholinesterase and its inhibition in Alzheimer disease. Journal of clinical psychopharmacology, 24(3), 276–286.
-
Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online.[4]
- ATCC. (n.d.).
- Kiss, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6542.
- Al-Wahaibi, L. H., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 578.
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
-
Al-Ghorbani, M., et al. (2020). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Mini-Reviews in Medicinal Chemistry, 20(15), 1438-1454.[15]
- Wikipedia. (2024, January 15). Acetylcholinesterase.
- Szałabska, K., et al. (2023). Design, Synthesis, and Biological Evaluation of Rhodanine–Piperazine Hybrids as Potential Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(15), 5768.
-
Küçükgüzel, Ş. G., et al. (2014). Synthesis and Antimicrobial Activity of some Amide Derivatives Bearing Thiazole, Benzhydryl and Piperidine Moieties. Letters in Drug Design & Discovery, 11(1), 104-111.[3]
-
Gontijo, M. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.[6]
- Kiss, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6542.
-
Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1668-1694.[7]
Sources
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 10. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. savemyexams.com [savemyexams.com]
- 13. researchgate.net [researchgate.net]
- 14. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(tert-butyl)-2-piperazin-1-ylacetamide Derivatives and Analogs
This guide provides a comprehensive technical overview of N-(tert-butyl)-2-piperazin-1-ylacetamide derivatives and their analogs. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, structure-activity relationships (SAR), and pharmacological potential of this versatile chemical scaffold. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding for the target audience.
Introduction: The Piperazine Acetamide Core as a Privileged Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its favorable physicochemical properties and its ability to interact with a wide array of biological targets.[1][2] Its six-membered heterocyclic structure with two nitrogen atoms at positions 1 and 4 allows for diverse substitutions, enabling the fine-tuning of pharmacological activity.[3] The incorporation of an acetamide linkage, particularly with a bulky N-tert-butyl group, introduces specific steric and electronic features that can significantly influence receptor binding and metabolic stability. This guide will delve into the specifics of the this compound core, exploring its chemical space and therapeutic promise.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically follows a convergent approach, involving the preparation of key intermediates followed by their coupling. A general and efficient synthetic route is outlined below.
General Synthetic Protocol
A common and straightforward method involves a two-step process:
-
Chloroacetylation of the target amine: This initial step involves the reaction of a primary or secondary amine with chloroacetyl chloride in the presence of a base to form the corresponding 2-chloro-N-(tert-butyl)acetamide intermediate.
-
Nucleophilic substitution with a substituted piperazine: The chloroacetamide intermediate is then reacted with a desired substituted piperazine. The nucleophilic secondary amine of the piperazine displaces the chlorine atom to form the final this compound product.[4]
Experimental Protocol: Synthesis of a Generic N-(tert-butyl)-2-(4-arylpiperazin-1-yl)acetamide
-
Step 1: Synthesis of 2-chloro-N-(tert-butyl)acetamide
-
Dissolve tert-butylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(tert-butyl)acetamide. This intermediate can be purified by recrystallization or column chromatography if necessary.
-
-
Step 2: Synthesis of N-(tert-butyl)-2-(4-arylpiperazin-1-yl)acetamide
-
Dissolve the 2-chloro-N-(tert-butyl)acetamide (1.0 eq) and the desired 1-arylpiperazine (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0 eq), to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the final N-(tert-butyl)-2-(4-arylpiperazin-1-yl)acetamide derivative.
-
Characterization Techniques
The structural elucidation of the synthesized compounds is crucial for confirming their identity and purity. Standard analytical techniques employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and connectivity of atoms.[5]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the expected product has been formed.[6]
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the amide carbonyl and C-N bonds.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.[3]
Pharmacological Applications and Structure-Activity Relationships (SAR)
This compound derivatives have been investigated for a range of biological activities, primarily due to the versatile nature of the piperazine scaffold. The N-tert-butyl group often imparts a degree of selectivity and can influence pharmacokinetic properties.
Central Nervous System (CNS) Activity
The piperazine moiety is a well-known pharmacophore for CNS-active compounds, with many derivatives targeting neurotransmitter receptors.[7]
-
Dopamine Receptor Modulation: Certain analogs of this class have been explored as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[1][8] The nature of the substituent at the N4 position of the piperazine ring is critical for determining the affinity and selectivity for these receptors. Aromatic or heteroaromatic substituents are commonly employed to achieve potent binding.[9]
-
Acetylcholinesterase (AChE) Inhibition: The cholinergic system is a key target in the treatment of neurodegenerative diseases like Alzheimer's.[2] Piperazine-based acetamides have been designed as AChE inhibitors.[10] The rationale behind this is that the piperazine nitrogen can interact with the catalytic or peripheral anionic site of the enzyme.[11] SAR studies have shown that the choice of the N4-substituent on the piperazine ring significantly impacts the inhibitory potency.[12][13]
Anticancer Activity
The piperazine scaffold has been incorporated into numerous anticancer agents.[14] Derivatives of this compound have shown promise in this area.
-
Mechanism of Action: The anticancer effects of these compounds can be attributed to various mechanisms, including the inhibition of key enzymes like topoisomerases or the induction of apoptosis.[15] The specific mechanism is highly dependent on the overall molecular structure, particularly the substituent at the N4-position of the piperazine.
The following table summarizes the reported anticancer activity of some piperazine acetamide analogs:
| Compound ID | N4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3i | Thiazolidinedione derivative | LOX IMVI (Melanoma) | 25.4 ± 1.43 | [15] |
| 3j | Thiazolidinedione derivative | A498 (Renal) | 33.9 ± 1.91 | [15] |
| 10f | Benzothiazolyl derivative | HeLa (Cervical) | - | [16] |
| 13o | Benzothiazolyl derivative | HeLa (Cervical) | - | [16] |
Antimicrobial and Antioxidant Activities
Several studies have reported the evaluation of piperazine acetamide derivatives for their antimicrobial and antioxidant properties.[5][6][17]
-
Antimicrobial Screening: The antimicrobial activity is typically assessed using the micro broth dilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains.[6]
-
Antioxidant Assays: The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5]
The following diagram illustrates the general workflow for the biological evaluation of these compounds.
Sources
- 1. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. ijnrd.org [ijnrd.org]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijisrt.com [ijisrt.com]
An In-Depth Technical Guide to N-(tert-butyl)-2-piperazin-1-ylacetamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of N-(tert-butyl)-2-piperazin-1-ylacetamide, a piperazine-containing compound with potential for further investigation in drug discovery and development. While direct literature on this specific molecule is sparse, this document extrapolates from established chemical principles and the well-documented chemistry of its close analogues to propose robust synthetic routes, analytical protocols, and potential therapeutic applications. This guide is intended for researchers, medicinal chemists, and drug development professionals.
Introduction: The Piperazine Moiety as a Privileged Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1] Its unique physicochemical properties—two basic nitrogen atoms that can be differentially substituted, favorable pharmacokinetic profile, and ability to improve aqueous solubility—make it a versatile building block for targeting various biological systems.[1] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, antibacterial, and antiallergic effects.[1][2]
The target molecule of this guide, this compound, combines the piperazine core with an N-tert-butyl acetamide side chain. The bulky tert-butyl group can impart metabolic stability and influence receptor binding selectivity, while the acetamide linker provides a flexible connection to the piperazine ring. Although this specific compound is not extensively described in the literature, its structural relative, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, is known as a metabolite of Ranolazine and an important pharmaceutical intermediate.[3][4][5] This suggests that this compound could serve as a valuable intermediate or a pharmacologically active agent in its own right.
Proposed Synthesis and Purification
A robust and scalable synthesis is paramount for the exploration of any new chemical entity. Based on established methodologies for analogous N-substituted piperazinylacetamides, a straightforward two-step synthetic pathway is proposed.[4][6]
Synthetic Pathway Overview
The proposed synthesis involves the acylation of 2,6-xylidine's analogue (tert-butylamine) with a haloacetyl halide, followed by nucleophilic substitution with piperazine. To control selectivity and minimize the formation of the undesired bis-acylated piperazine byproduct, it is crucial to carefully manage the stoichiometry and reaction conditions.[4]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(tert-butyl)-2-chloroacetamide
-
Reactor Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add tert-butylamine (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 5-10 mL per gram of tert-butylamine).
-
Base Addition: Add a suitable base, such as triethylamine (1.1 eq) or potassium carbonate (1.5 eq), to the solution. Cool the mixture to 0-5 °C using an ice bath.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent to the stirred mixture via the dropping funnel, maintaining the internal temperature below 10 °C. The cautious addition is critical to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(tert-butyl)-2-chloroacetamide. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reactor Setup: In a flask equipped with a stirrer and condenser, dissolve piperazine (3.0 eq) in a suitable solvent like water or a polar aprotic solvent.[4] Using a moderate excess of piperazine helps to minimize the formation of the bis-substituted byproduct.
-
Nucleophilic Substitution: Add the crude N-(tert-butyl)-2-chloroacetamide (1.0 eq) from the previous step to the piperazine solution.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction by TLC or HPLC.
-
Work-up and Extraction: After cooling to room temperature, adjust the pH of the aqueous solution to >12 with NaOH. Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.[4] This step is crucial for separating the product from excess piperazine and inorganic salts.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound. The dihydrochloride salt can also be prepared for improved handling and stability.[7]
Physicochemical Properties and Structural Characterization
The final product should be thoroughly characterized to confirm its identity and purity.
| Property | Predicted/Expected Value | Analytical Method |
| Molecular Formula | C10H21N3O | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 199.29 g/mol | Mass Spectrometry (MS) |
| Appearance | White to off-white solid or viscous oil | Visual Inspection |
| Purity | >98% | HPLC, qNMR |
| Identity Confirmation | Conforms to structure | 1H NMR, 13C NMR, IR Spectroscopy |
| Solubility | Soluble in water (as salt), methanol, DMSO | Standard Solubility Assays |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Expected signals would include a singlet for the tert-butyl protons, singlets or multiplets for the piperazine ring protons, a singlet for the methylene protons adjacent to the carbonyl group, and a broad singlet for the amide NH.
-
13C NMR: Key signals would correspond to the carbonyl carbon, the carbons of the tert-butyl group, the methylene carbon, and the carbons of the piperazine ring.
Potential Pharmacological Applications and Screening Cascade
The structural features of this compound suggest several potential areas of pharmacological interest, primarily revolving around central nervous system (CNS) targets and antimicrobial activity.
Central Nervous System (CNS) Activity
The piperazine moiety is a cornerstone of many CNS-active drugs.[2] Derivatives have shown affinity for a variety of receptors, including serotonin (5-HT) and dopamine receptors. For instance, (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide is a known selective 5-HT1A receptor antagonist.[8] This precedent suggests that our target compound could modulate neurotransmitter systems.
Antimicrobial and Antifungal Activity
Derivatives of the related compound N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for antibacterial and antifungal activity, with some showing significant inhibitory action against Escherichia coli and Staphylococcus aureus.[6]
Anti-inflammatory Activity
Acetamide derivatives are also explored as potential anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes.[9] The combination of the acetamide and piperazine scaffolds could lead to novel anti-inflammatory properties.
Proposed Biological Screening Workflow
To systematically evaluate the therapeutic potential, a tiered screening approach is recommended.
Caption: A tiered workflow for the biological evaluation of this compound.
Future Directions: Analogue Synthesis and SAR Studies
Should primary screening yield promising results, the synthesis of analogues would be a logical next step to establish a structure-activity relationship (SAR). Key modifications could include:
-
Substitution on the Piperazine Ring: The secondary amine of the piperazine ring is an ideal handle for introducing a variety of substituents to probe interactions with biological targets.[6]
-
Modification of the tert-Butyl Group: Replacing the tert-butyl group with other bulky or aromatic moieties could fine-tune potency and selectivity.
-
Alterations to the Acetamide Linker: Varying the length or rigidity of the linker could optimize the spatial orientation of the key pharmacophoric elements.
By systematically exploring the chemical space around this core structure, it may be possible to develop novel therapeutic agents with improved efficacy and safety profiles.
Conclusion
This compound represents an intriguing, albeit underexplored, chemical entity. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The inherent versatility of the piperazine scaffold suggests that this compound could serve as a valuable platform for the discovery of new therapeutics, particularly in the areas of CNS disorders and infectious diseases. Rigorous execution of the proposed synthetic and screening protocols will be essential to unlock its full potential.
References
- MySkinRecipes. tert-Butyl 2-(piperazin-1-yl)
- Sreenivasa, M., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Oriental Journal of Chemistry, 35(1), 157-166.
-
Poon, S. F., et al. (2021). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry, 12(10), 1735-1744. [Link]
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide.
- CymitQuimica. Tert-butyl2-(piperazin-1-yl)
- BLDpharm. tert-Butyl 2-(piperazin-1-yl)
- Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
- Atrushi, D. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 59-69.
-
Cliffe, I. A., et al. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. Journal of Medicinal Chemistry, 36(10), 1509-1510. [Link]
- Santa Cruz Biotechnology. This compound dihydrochloride.
- BLDpharm. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. tert-Butyl 2-(piperazin-1-yl)acetate [myskinrecipes.com]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
- 5. 5294-61-1|N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archivepp.com [archivepp.com]
An In-depth Technical Guide to the Structure-Activity Relationship of N-(tert-butyl)-2-piperazin-1-ylacetamide
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of therapeutic agents.[1][2] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[3][4] When coupled with an acetamide linker, the resulting 2-(piperazin-1-yl)acetamide core serves as a versatile platform for engaging a wide array of biological targets, particularly within the central nervous system (CNS).[5][6] This guide delves into the hypothetical structure-activity relationship (SAR) of a specific, yet underexplored member of this class: N-(tert-butyl)-2-piperazin-1-ylacetamide. While comprehensive SAR studies on this exact molecule are not yet prevalent in published literature, this document will synthesize data from closely related analogs and fundamental medicinal chemistry principles to construct a predictive framework for its biological activity. We will explore the strategic importance of each structural component—the N-tert-butyl group, the central piperazine ring, and the acetamide linker—to provide a forward-looking perspective for researchers and drug development professionals interested in this chemical space.
Introduction: The Piperazine-Acetamide Scaffold in CNS Drug Discovery
The 2-(piperazin-1-yl)acetamide scaffold is a recurring motif in compounds targeting the central nervous system. The piperazine moiety is capable of engaging in crucial hydrogen bonding and ionic interactions within receptor binding pockets, while its N-substituents offer a vector for modulating potency, selectivity, and pharmacokinetic properties.[1][7] A closely related analog, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, has demonstrated anxiolytic and antidepressant-like activities, suggesting involvement with serotonergic, noradrenergic, and dopaminergic pathways.[8] This precedent establishes a strong rationale for investigating the SAR of this compound within the context of CNS targets.
This guide will systematically deconstruct the molecule to hypothesize how structural modifications at each key position could influence biological activity. We will propose a synthetic strategy for the parent compound and its derivatives, outline relevant biological assays for screening, and present a logical framework for interpreting SAR data.
Synthetic Strategy and Key Intermediates
The synthesis of this compound and its analogs is predicated on established methodologies for amide bond formation and piperazine alkylation.[2] A plausible and efficient synthetic route would involve the reaction of a suitably protected piperazine with an activated acetyl species, followed by deprotection and subsequent modification or direct use. A key starting material is tert-butyl 2-(piperazin-1-yl)acetate, a commercially available intermediate.[9]
Proposed Synthetic Workflow
A generalized synthetic scheme is presented below. This workflow allows for the late-stage diversification of the piperazine N4-substituent, which is often a critical determinant of pharmacological activity.
Core Structure-Activity Relationship (SAR) Analysis
The SAR of this compound can be dissected by considering three primary regions of the molecule: (A) the N-tert-butyl group, (B) the piperazine ring, and (C) the acetamide linker.
Region A: The N-tert-butyl Group
The tert-butyl group is a bulky, lipophilic moiety that can significantly influence a compound's pharmacological profile.
-
Steric Bulk and Selectivity: The large size of the tert-butyl group can provide steric hindrance, potentially preventing the molecule from binding to off-targets and thereby increasing selectivity. It can also enforce a specific conformation of the acetamide linker, which may be favorable for binding to the primary target.
-
Lipophilicity and CNS Penetration: The lipophilicity imparted by the tert-butyl group is expected to enhance the molecule's ability to cross the blood-brain barrier, a critical attribute for CNS-active drugs.[10]
-
Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism, which can improve the metabolic stability and prolong the half-life of the compound.
Hypothesized SAR:
-
Replacement with smaller alkyl groups (e.g., isopropyl, ethyl): This would likely decrease lipophilicity and could alter the binding pose, potentially reducing potency or selectivity.
-
Replacement with cyclic groups (e.g., cyclohexyl, adamantyl): This would maintain or increase lipophilicity while introducing different conformational constraints, which could be explored to optimize binding.
-
Introduction of polar groups: Replacing the tert-butyl with, for example, a hydroxy-tert-butyl group, would decrease lipophilicity but could introduce a new hydrogen bonding interaction within the receptor.
Region B: The Piperazine Ring
The piperazine ring is a critical pharmacophoric element. Its two nitrogen atoms offer distinct opportunities for interaction and modification.
-
N1 Nitrogen: The nitrogen atom attached to the acetamide linker (N1) has its basicity significantly reduced by the adjacent electron-withdrawing carbonyl group. It primarily serves as a linker to the rest of the molecule.
-
N4 Nitrogen: The distal nitrogen (N4) is basic and will be protonated at physiological pH. This positive charge is often crucial for forming an ionic bond with an acidic residue (e.g., aspartate, glutamate) in the target protein. This is a common interaction motif for ligands of biogenic amine receptors.[1]
Hypothesized SAR at N4: The N4 position is the most logical point for diversification to modulate potency and selectivity.
-
Small Alkyl Substituents (e.g., methyl, ethyl): These may slightly increase lipophilicity without adding significant steric bulk.
-
Aryl or Heteroaryl Substituents: The introduction of an aromatic ring at this position is a very common strategy in CNS drug design.[1] For example, a phenyl, pyridyl, or pyrimidinyl group can engage in pi-stacking or other specific interactions within the binding pocket, dramatically increasing affinity and modulating selectivity between different receptor subtypes (e.g., dopamine D2 vs. D3).[1][10]
-
Longer Chains with Functional Groups: Attaching longer alkyl chains with terminal functional groups (e.g., alcohols, amides) can be used to probe for additional binding pockets or to fine-tune solubility and pharmacokinetic properties.
| N4-Substituent (R) | Predicted Effect on Activity (Hypothetical CNS Target) | Rationale |
| -H | Baseline activity | The protonated secondary amine can form a key ionic interaction. |
| -CH₃ | Potential slight increase in potency | Modest increase in lipophilicity. |
| -CH₂Ph | Potential significant increase in potency | Introduces aromatic group for potential pi-stacking interactions. |
| -SO₂-Aryl | Activity likely to change significantly | Alters basicity and introduces H-bond acceptors; may switch target class.[3] |
| -C(O)-Aryl | Activity likely to change significantly | Neutralizes basicity of N4; alters electronic profile. |
Region C: The Acetamide Linker
The acetamide linker provides a rigid spacing element between the piperazine core and the N-tert-butyl group.
-
Hydrogen Bonding: The amide NH can act as a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. These are critical for anchoring the molecule in the binding site.
-
Conformational Rigidity: The partial double-bond character of the amide bond restricts rotation, which can pre-organize the molecule into a lower-energy binding conformation.
Hypothesized SAR:
-
Homologation (Propionamide): Increasing the linker length by one methylene unit would alter the distance between the piperazine and the tert-butyl group. This could either improve or disrupt the optimal binding geometry.
-
Linker Isosteres: Replacing the amide with a bioisostere (e.g., a sulfonamide, reverse amide) would change the hydrogen bonding pattern and geometry, likely leading to a significant change in activity.
Proposed Experimental Protocols
To validate the hypothesized SAR, a systematic biological evaluation is required. Based on the activity of related compounds, initial screening should focus on CNS targets.
Primary Screening: Receptor Binding Assays
Objective: To determine the affinity of the synthesized compounds for a panel of CNS receptors.
Methodology:
-
Target Selection: A panel of receptors relevant to neuropsychiatric disorders should be used, including dopamine (D1, D2, D3), serotonin (5-HT1A, 5-HT2A, 5-HT7), and norepinephrine (α1, α2) receptors, as well as the serotonin transporter (SERT) and norepinephrine transporter (NET).
-
Assay Principle: Competitive radioligand binding assays are the gold standard.
-
Procedure: a. Prepare cell membranes expressing the receptor of interest. b. Incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of the test compound. c. After reaching equilibrium, separate bound from free radioligand by rapid filtration. d. Quantify the bound radioactivity using liquid scintillation counting. e. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Secondary Screening: Functional Assays
Objective: To determine whether high-affinity compounds act as agonists, antagonists, or inverse agonists at their target receptors.
Methodology:
-
Assay Principle: Use a cell-based assay that measures a downstream signal upon receptor activation (e.g., cAMP accumulation, calcium mobilization, or β-arrestin recruitment).
-
Procedure (cAMP Assay Example): a. Use cells co-expressing the target receptor (e.g., a Gi-coupled receptor like 5-HT1A) and a reporter system (e.g., luciferase under the control of a cAMP response element). b. To test for antagonist activity, pre-incubate cells with the test compound, then stimulate with a known agonist (e.g., 5-HT). A potent antagonist will block the agonist-induced signal. c. To test for agonist activity, incubate cells with the test compound alone and measure the signal. d. Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel CNS-active agents. This guide provides a foundational, albeit hypothetical, framework for its structure-activity relationship. The bulky, metabolically stable N-tert-butyl group likely enhances CNS penetration and selectivity, while the N4-position of the piperazine ring serves as the primary handle for optimizing potency and selectivity through the introduction of various substituents.
Future work should focus on the synthesis of a focused library of analogs based on the principles outlined herein. Systematic modification of the N4-substituent, followed by screening against a panel of CNS receptors and transporters, will be crucial to elucidating the true SAR of this compound class and identifying promising lead candidates for further development.
References
-
MySkinRecipes. tert-Butyl 2-(piperazin-1-yl)acetate. Available at: [Link]
-
Brito, A. F., et al. (2018). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269. Available at: [Link]
-
Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Available at: [Link]
-
Gao, C., et al. (2020). Piperazine skeleton in the structural modification of natural products: a review. Pharmaceutical Biology, 58(1), 849-867. Available at: [Link]
-
Sreenivasa, S., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Oriental Journal of Chemistry, 35(1), 157-166. Available at: [Link]
-
Deshmukh, B., Srivastav, R., & Gawande, S. (2024). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. International Journal of Novel Research and Development, 9(7), g342-g351. Available at: [Link]
-
Lamberth, C. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(26), 7891-7920. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Product Catalog. Available at: [Link]
-
Singh, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. Available at: [Link]
-
Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. Available at: [Link]
-
Wikipedia. Serotonin–norepinephrine reuptake inhibitor. Available at: [Link]
-
Pharmaffiliates. N-(2,6-Dimethylphenyl)-1-piperazineacetamide. Available at: [Link]
-
Lamberth, C. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Singh, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. Available at: [Link]
-
ResearchGate. Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Available at: [Link]
-
Tice, C. M. (2017). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses, 9(7), 186. Available at: [Link]
-
Cliffe, I. A., et al. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. Journal of Medicinal Chemistry, 36(10), 1509-1510. Available at: [Link]
- Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
-
Sapa, J., et al. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. European Journal of Medicinal Chemistry, 155, 385-399. Available at: [Link]
Sources
- 1. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride
This guide provides a comprehensive technical overview of the solubility of N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. The document delves into the theoretical underpinnings of its solubility, practical experimental methodologies for its determination, and expert insights into data interpretation and challenges.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle. Solubility is a critical physicochemical property that governs a drug's dissolution, absorption, and ultimately, its bioavailability. For a compound like this compound dihydrochloride, which incorporates a piperazine moiety—a common scaffold in pharmacologically active agents—understanding its solubility profile is paramount for effective formulation and delivery.[1][2][3]
This guide will provide a detailed exploration of the factors influencing the solubility of this specific dihydrochloride salt, offering both theoretical knowledge and practical, field-proven protocols.
Physicochemical Properties and Structural Considerations
To comprehend the solubility of this compound dihydrochloride, a foundational understanding of its constituent parts is essential.
-
The Piperazine Core: The piperazine ring is a six-membered heterocycle containing two nitrogen atoms. This feature generally imparts hydrophilicity and can enhance the aqueous solubility of a molecule.[1][2] Piperazine and its derivatives are known to form salts with improved solubility profiles.[1][2][3]
-
The N-(tert-butyl)acetamide Group: The N-tert-butylacetamide portion of the molecule contributes to its overall lipophilicity. While N-tert-butylacetamide itself is reported to be soluble in water, the bulky tert-butyl group can influence crystal packing and interactions with solvents.[4][5][6]
-
The Dihydrochloride Salt Form: The formation of a dihydrochloride salt is a common strategy to enhance the solubility and dissolution rate of basic active pharmaceutical ingredients (APIs).[7] By protonating the basic nitrogen atoms of the piperazine ring, the molecule becomes ionized, favoring interactions with polar solvents like water. However, the presence of a common ion (chloride) can sometimes suppress solubility, a phenomenon known as the "common ion effect".[8][9]
Table 1: Key Physicochemical Properties of this compound dihydrochloride
| Property | Value | Source |
| Molecular Formula | C12H27Cl2N3O | Calculated |
| Molecular Weight | 272.21 g/mol | Santa Cruz Biotechnology |
| Appearance | White to off-white solid (predicted) | - |
| pKa | (Predicted) ~8-9 for piperazine nitrogens | - |
| LogP (predicted) | Varies based on prediction model, but the salt form will have a lower apparent LogP | - |
Theoretical Framework: Factors Governing Solubility
The solubility of this compound dihydrochloride is not a static value but is influenced by several interconnected factors.
The Henderson-Hasselbalch Relationship and pH-Dependent Solubility
As a salt of a weak base, the aqueous solubility of this compound dihydrochloride is highly dependent on the pH of the medium. The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the drug is described by the Henderson-Hasselbalch equation.
For a basic drug, the equation is:
pH = pKa + log ([B] / [BH+])
Where:
-
[B] is the concentration of the un-ionized base.
-
[BH+] is the concentration of the ionized conjugate acid.
At a pH below the pKa of the piperazine nitrogens, the compound will exist predominantly in its protonated, more soluble, cationic form. As the pH increases above the pKa, the equilibrium will shift towards the less soluble, un-ionized free base, potentially leading to precipitation.
Diagram 1: pH-Solubility Profile of a Basic Drug Salt
Caption: Expected pH-solubility profile for a basic drug dihydrochloride salt.
Influence of Solvent Systems
While aqueous solubility is often the primary focus, understanding the solubility in various organic and mixed-solvent systems is crucial for analytical method development and formulation.
-
Polar Protic Solvents (e.g., water, ethanol): The ionic nature of the dihydrochloride salt favors solubility in these solvents through hydrogen bonding and ion-dipole interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can typically dissolve a wide range of compounds, including salts, due to their high dielectric constants.
-
Non-polar Solvents (e.g., hexane, toluene): The solubility of the highly polar dihydrochloride salt is expected to be very low in these solvents.
Temperature Effects
The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. This relationship is described by the van't Hoff equation. Characterizing the temperature-dependent solubility is important for understanding potential precipitation upon cooling and for designing robust manufacturing processes.
Experimental Determination of Solubility: Protocols and Best Practices
Accurate determination of solubility requires robust and well-controlled experimental methods. The choice of method often depends on the stage of drug development, the amount of material available, and the required throughput.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10] It is a low-throughput but highly accurate method.
Protocol:
-
Preparation: Add an excess of this compound dihydrochloride to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH) in a sealed, clear container. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the suspension at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The system should be protected from light if the compound is light-sensitive.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solid-State Analysis: It is good practice to analyze the remaining solid by techniques like X-ray Powder Diffraction (XRPD) to check for any polymorphic or phase transformations during the experiment.
Expert Insight: The duration of equilibration should be experimentally determined. For some compounds, 24 hours may be insufficient to reach true equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has plateaued.
Diagram 2: Workflow for Equilibrium Solubility Determination
Caption: A streamlined workflow for the shake-flask solubility method.
Kinetic Solubility Determination
Kinetic solubility assays are higher-throughput methods often used in early drug discovery to rank compounds. They measure the solubility of a compound upon its addition from a concentrated stock solution (typically in DMSO) into an aqueous buffer. This method often results in a supersaturated solution, and the measured value is the concentration at which precipitation first occurs.
Data Presentation and Interpretation: A Case Study
To illustrate the practical application of these principles, let's consider a hypothetical solubility assessment of this compound dihydrochloride.
Table 2: Hypothetical Solubility Data in Various Media at 25°C
| Medium | pH | Solubility (mg/mL) | Molar Solubility (M) |
| Deionized Water | ~4.5 | > 200 | > 0.73 |
| 0.1 M HCl | 1.0 | > 250 | > 0.92 |
| Phosphate Buffer | 6.8 | 150 | 0.55 |
| Phosphate Buffer | 7.4 | 85 | 0.31 |
| FaSSIF* | 6.5 | 120 | 0.44 |
| FeSSIF** | 5.0 | > 200 | > 0.73 |
Fasted State Simulated Intestinal Fluid *Fed State Simulated Intestinal Fluid
Interpretation of Results:
-
The data clearly demonstrates the pH-dependent solubility characteristic of a basic dihydrochloride salt, with solubility decreasing as the pH increases.
-
The compound exhibits high solubility in acidic conditions, which is favorable for dissolution in the stomach.
-
The solubility remains substantial in simulated intestinal fluids, suggesting that precipitation in the small intestine may not be a significant issue.
Common Challenges and Troubleshooting
-
Disproportionation: In aqueous solutions, particularly at pH values approaching the pKa, the salt can convert to the less soluble free base.[11] This can lead to an underestimation of the true equilibrium solubility of the salt form. Analysis of the solid phase after the experiment is crucial to detect this.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is essential to characterize the solid form being used for the solubility determination.
-
Hygroscopicity: Dihydrochloride salts can be hygroscopic. Adsorption of water can affect the accuracy of weighing the compound and can also influence its solid-state properties.
Conclusion: A Roadmap for Solubility Characterization
A thorough understanding and experimental characterization of the solubility of this compound dihydrochloride are indispensable for its successful development as a potential therapeutic agent. This guide has provided a framework for this endeavor, encompassing the theoretical principles, practical methodologies, and critical data interpretation. By systematically evaluating the impact of pH, solvent systems, and temperature, and by being cognizant of potential challenges such as disproportionation and polymorphism, researchers can build a comprehensive solubility profile to guide formulation strategies and ultimately, enhance the probability of clinical success.
References
-
N-tert-butylacetamide - Solubility of Things. (n.d.). Retrieved January 25, 2026, from [Link]
-
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). Journal of Pharmaceutical Sciences, 111(9), 2497-2506. Retrieved January 25, 2026, from [Link]
-
Chaudhary, A., et al. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 20(11), 7436-7455. Retrieved January 25, 2026, from [Link]
-
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). Journal of Pharmaceutical Sciences, 111(9), 2497-2506. Retrieved January 25, 2026, from [Link]
-
Alsenz, J., & Kansy, M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved January 25, 2026, from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). Pharmaceuticals, 14(7), 652. Retrieved January 25, 2026, from [Link]
-
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. (n.d.). Shimadzu Chemistry & Diagnostics. Retrieved January 25, 2026, from [Link]
-
Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2013). Journal of Pharmaceutical Sciences, 102(9), 2953-2966. Retrieved January 25, 2026, from [Link]
-
Acetamide, N-[3-(1-piperazinyl)phenyl]-. (n.d.). LookChem. Retrieved January 25, 2026, from [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2014). International Journal of Pharmaceutics, 475(1-2), 245-254. Retrieved January 25, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2009). Lund University Publications. Retrieved January 25, 2026, from [Link]
-
Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. (2020). Research Journal of Pharmacy and Technology, 13(11), 5158-5164. Retrieved January 25, 2026, from [Link]
-
Impact of counterion on the chemical stability of crystalline salts of procaine. (2007). Journal of Pharmaceutical Sciences, 96(5), 1192-1203. Retrieved January 25, 2026, from [Link]
-
High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (2019). Crystal Growth & Design, 19(11), 6463-6472. Retrieved January 25, 2026, from [Link]
-
Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). (n.d.). Cheméo. Retrieved January 25, 2026, from [Link]
-
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.). Crystal Pharmatech. Retrieved January 25, 2026, from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 838452. Retrieved January 25, 2026, from [Link]
-
New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2021). Archives of Pharmacy Practice, 12(3), 1-8. Retrieved January 25, 2026, from [Link]
-
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharma's Almanac. Retrieved January 25, 2026, from [Link]
-
N-tert-butyl-2-phthalazin-1-yloxyacetamide. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
tert-Butyl acetate. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. N-TERT-BUTYLACETAMIDE | 762-84-5 [chemicalbook.com]
- 6. N-tert-Butylacetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kar.kent.ac.uk [kar.kent.ac.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
Methodological & Application
Application Notes and Protocols for N-(tert-butyl)-2-piperazin-1-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, purification, characterization, and potential applications of the novel compound, N-(tert-butyl)-2-piperazin-1-ylacetamide. The protocols detailed herein are designed to be robust and reproducible, offering insights into the chemical rationale behind each step.
Introduction
This compound is a piperazine-containing compound with potential applications in medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties and to serve as a versatile linker in the design of bioactive molecules. Piperazine derivatives have demonstrated a wide array of biological activities, including antimicrobial, antidiabetic, and neurological effects. This document outlines detailed experimental procedures for the synthesis and evaluation of this specific derivative, providing a foundation for further research and development.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the intermediate, N-tert-butyl-2-chloroacetamide, followed by a nucleophilic substitution reaction with piperazine.
Step 1: Synthesis of N-tert-butyl-2-chloroacetamide
This initial step involves the acylation of tert-butylamine with chloroacetyl chloride. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
tert-Butylamine
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of tert-butylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-tert-butyl-2-chloroacetamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or used directly in the next step if sufficiently pure.
Step 2: Synthesis of this compound
The second step is a nucleophilic substitution where the chloro group of N-tert-butyl-2-chloroacetamide is displaced by one of the secondary amines of piperazine. To favor monosubstitution, a large excess of piperazine is typically used.
Materials:
-
N-tert-butyl-2-chloroacetamide (from Step 1)
-
Piperazine (anhydrous)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Ethanol or Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-tert-butyl-2-chloroacetamide (1.0 eq) in ethanol.
-
Add a large excess of piperazine (5-10 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-12 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove the excess piperazine and salts.
-
Further wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Purification and Characterization
Purification
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Alternatively, the product can be purified by crystallization from an appropriate solvent or by forming a salt (e.g., hydrochloride or dihydrochloride) and recrystallizing it.[2]
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the tert-butyl protons (a singlet around 1.3 ppm), the piperazine ring protons (multiplets in the range of 2.4-3.0 ppm), the methylene protons adjacent to the carbonyl group (a singlet around 3.1 ppm), and the NH proton of the amide (a singlet, which may be broad, around 7.5-8.5 ppm). The chemical shifts of the piperazine protons can be complex due to conformational exchange.[3][4]
-
¹³C NMR: The spectrum will display distinct signals for the carbons of the tert-butyl group, the piperazine ring, the methylene group, and the carbonyl group.
-
-
Mass Spectrometry (MS):
Application Notes: Potential Biological Activities
Piperazine acetamide derivatives are known to exhibit a range of biological activities.[7] Based on the structural motifs present in this compound, the following biological assays are recommended for initial screening.
Antimicrobial Activity
Many piperazine derivatives have shown promising antimicrobial properties.[8] The synthesized compound can be tested against a panel of pathogenic bacteria and fungi.
This protocol utilizes the broth microdilution method to determine the lowest concentration of the compound that inhibits visible microbial growth.[9]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
DMSO (for dissolving the compound)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well. Include positive (microbes in medium) and negative (medium only) controls.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Antidiabetic Activity: α-Glucosidase Inhibition
Piperazine derivatives have also been investigated as potential antidiabetic agents through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[2]
This assay measures the ability of the compound to inhibit the activity of α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[10][11]
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Acarbose (as a positive control)
-
DMSO
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and acarbose in DMSO and dilute with phosphate buffer.
-
In a 96-well plate, add the α-glucosidase solution to each well containing different concentrations of the test compound or acarbose.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate at 37 °C for another 20 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm. The inhibition of enzyme activity is calculated as a percentage of the control.
-
The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Synthesis Workflow
Sources
- 1. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ijbpas.com [ijbpas.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted: The Challenge of Characterizing Novel Compounds in Cell Culture
A comprehensive search for "N-(tert-butyl)-2-piperazin-1-ylacetamide" in scientific literature and commercial databases has yielded no specific information on its biological activity or established use in cell culture applications. This suggests that the compound may be a novel chemical entity, a proprietary molecule not yet described in public-facing research, or referred to by a different nomenclature.
For researchers and drug development professionals, encountering a novel or uncharacterized compound presents both an exciting opportunity and a significant challenge. Without existing data on its mechanism of action, cytotoxicity, or effective concentration ranges, establishing a reliable cell culture protocol requires a systematic and cautious approach.
This guide, therefore, addresses the topic from a foundational perspective: how to approach the characterization of a novel piperazine-containing acetamide, such as the one described, in a cell culture setting. It will provide a strategic framework and generalizable protocols for initiating such an investigation, rather than a specific guide for a compound with unknown properties.
Part 1: Deconstructing the Molecule: Hypothetical Starting Points
The chemical name "this compound" provides structural clues that can inform the initial experimental design. The presence of a piperazine ring is noteworthy, as this moiety is a common feature in a wide array of biologically active compounds, including antipsychotics and antidepressants. This suggests potential interactions with targets in the central nervous system, should the research context involve neuronal cell lines.
The "acetamide" group and the "N-(tert-butyl)" substitution could influence the compound's solubility, stability, and interaction with cellular targets. The initial steps in characterization would involve confirming these fundamental physicochemical properties.
Part 2: A Framework for Characterizing a Novel Compound in Cell Culture
When faced with an uncharacterized molecule, the primary objectives are to determine its solubility, assess its cytotoxicity, and identify a potential effective concentration range for further biological assays.
Workflow for Novel Compound Characterization
Caption: A generalized workflow for the initial characterization of a novel compound in a cell culture setting.
Table 1: General Recommendations for Initial Cytotoxicity Screening
| Parameter | Recommendation | Rationale |
| Cell Lines | Start with a robust, common cell line (e.g., HEK293T, HeLa) and a cell line relevant to the hypothesized target (if any). | Broadly used cell lines provide baseline data and are easier to troubleshoot. Relevant cell lines provide context-specific information. |
| Concentration Range | A wide, logarithmic range (e.g., 1 nM to 100 µM). | To capture a broad spectrum of potential cytotoxic effects and identify the IC50 (half-maximal inhibitory concentration). |
| Incubation Time | 24, 48, and 72 hours. | To assess both acute and chronic cytotoxicity. |
| Assay Method | A metabolic-based assay (e.g., MTT, PrestoBlue) and a membrane integrity assay (e.g., LDH release). | To gain a more comprehensive understanding of the mode of cell death. |
Part 3: Foundational Protocols for a Novel Compound
The following are generalized, step-by-step protocols that can be adapted for the initial characterization of "this compound" or any other novel compound.
Protocol 1: Preparation of a Stock Solution
-
Determine Solubility: Attempt to dissolve a small, known amount of the compound in common laboratory solvents such as DMSO, ethanol, or sterile water. Observe for complete dissolution.
-
Select a Solvent: Choose the solvent that provides the best solubility and is compatible with your cell culture system at low final concentrations (typically ≤ 0.5% v/v). DMSO is a common first choice.
-
Prepare a High-Concentration Stock: Dissolve the compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Cytotoxicity Assessment using an MTT Assay
-
Cell Seeding: Seed your chosen cell line(s) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your novel compound from the stock solution in complete cell culture medium. The final solvent concentration should be consistent across all wells, including the vehicle control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Moving Forward with a Novel Compound
Once the non-toxic concentration range has been established, researchers can proceed with functional assays to investigate the compound's biological effects. The choice of these assays will be guided by the research question and any hypotheses about the compound's mechanism of action.
It is imperative for the user to verify the exact chemical identity and source of "this compound." If a CAS number is available, it would greatly aid in searching for any existing, albeit obscure, data. Without this foundational information, any experimental work must be approached with the rigor and caution appropriate for an entirely unknown entity.
"N-(tert-butyl)-2-piperazin-1-ylacetamide assay development"
Application Note & Protocol
Development and Validation of a Stability-Indicating HPLC-UV/MS Assay for N-(tert-butyl)-2-piperazin-1-ylacetamide
Abstract
This document provides a comprehensive guide for the development, optimization, and validation of a quantitative analytical method for this compound, a novel chemical entity potentially used as a pharmaceutical intermediate or active ingredient. Due to the compound's structural features—a basic piperazine ring, a secondary amide, and a bulky tert-butyl group—a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with both Ultraviolet (UV) and Mass Spectrometry (MS) detection is proposed. This dual-detector approach ensures high selectivity, sensitivity, and peak purity assessment. The protocol herein is designed to be fully compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the final method is suitable for its intended purpose in a regulated drug development environment.[1][2][3][4][5]
Introduction and Analytical Considerations
High-performance liquid chromatography (HPLC) is an indispensable technique in the pharmaceutical industry for the determination of drug potency, purity, and stability.[6][7] The development of a reliable and robust HPLC method is critical for ensuring product quality and consistency from early drug discovery through to commercial manufacturing.[6][7]
The target analyte, this compound, possesses distinct chemical features that guide the analytical strategy:
-
Piperazine Moiety: This is a basic functional group with two nitrogen atoms.[8] The pKa values of piperazine are approximately 5.3 and 9.7. This basicity makes the compound's retention highly dependent on the mobile phase pH. To ensure consistent protonation and avoid poor peak shape due to interactions with residual silanols on the stationary phase, controlling the pH is critical. An acidic mobile phase (pH < 4) is recommended to ensure the piperazine nitrogens are fully protonated, leading to a single, sharp chromatographic peak.[9]
-
Amide Chromophore: The amide bond provides some UV absorbance, typically at low wavelengths (around 200-220 nm).[10][11] While this allows for UV detection, it may lack specificity and be susceptible to interference from common solvents and additives.
-
Tert-butyl Group: This bulky, hydrophobic group contributes to the molecule's retention on a reversed-phase column.
-
Ionization Potential: The basic piperazine ring is readily protonated, making the molecule an excellent candidate for positive-ion electrospray ionization (ESI) mass spectrometry.[12][13][14] LC-MS provides superior sensitivity and selectivity, confirming the identity of the analyte peak and enabling the detection of co-eluting impurities.
Given these properties, an RP-HPLC method using a C18 stationary phase with an acidic, buffered mobile phase, coupled with tandem UV and MS detection, is the most logical and robust approach.
Proposed Analytical Technique: RP-HPLC-UV/MS
This method is designed to provide quantitative data (assay and impurities) and confirm molecular identity simultaneously.
-
Chromatography: Reversed-phase HPLC offers excellent separation for molecules with mixed polarity.
-
UV Detection: Serves as a primary, robust quantification tool. A photodiode array (PDA) detector is preferred to assess peak purity and select the optimal wavelength.
-
MS Detection: A single quadrupole or triple quadrupole mass spectrometer provides confirmation of the main peak's identity via mass-to-charge ratio (m/z) and offers unparalleled sensitivity for trace impurity analysis. It acts as a crucial tool for specificity validation.
Experimental Protocol: Method Development & Optimization
Instrumentation, Software, & Consumables
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with quaternary pump, autosampler, multicolumn thermostat, and DAD/PDA detector.
-
Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS (or equivalent) with ESI source.
-
Software: OpenLab CDS (or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC/MS grade), Ammonium Formate (LC/MS grade), Ultrapure Water.
-
Reference Standard: this compound, >99.5% purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. (For pH ~2.7).
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.
Method Development Workflow
The development process is iterative, starting with initial "scouting" conditions and refining them to achieve optimal separation and peak shape.[15]
-
Initial Scouting Gradient: Begin with a broad gradient to determine the approximate elution time of the analyte.[15]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B and equilibrate for 3 min.
-
UV Detection: 205 nm (based on amide absorbance) and scan from 190-400 nm.[10][16]
-
MS Detection (ESI+): Scan m/z 50-500. Look for the protonated molecule [M+H]⁺.
-
-
Gradient Optimization: Adjust the gradient slope around the elution time of the analyte to improve resolution from any impurities.
-
Peak Shape Assessment: For basic compounds like this, peak tailing can be an issue.[9] If the USP tailing factor is > 1.5, consider adding a buffer salt like 10mM ammonium formate to the mobile phase to further improve peak shape.
-
Finalization: Once a satisfactory peak shape and resolution are achieved, the method is finalized.
Recommended Analytical Method
The following parameters represent a robust starting point for validation.
| Parameter | Recommended Condition | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6x150mm, 3.5µm | General-purpose C18 with good performance for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures protonation of piperazine for good peak shape.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase with low UV cutoff. |
| Gradient | 10% to 70% B over 10 min, then to 95% B in 2 min | Optimized for elution and separation of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for peak overload. |
| UV Detector | DAD at 205 nm | Low wavelength for amide detection; PDA allows for purity checks. |
| MS Detector | ESI Positive Mode | Piperazine is highly basic and readily forms [M+H]⁺ ions.[12] |
| MS Scan Range | m/z 100 - 500 | Covers the expected mass of the analyte and likely impurities. |
Experimental Protocol: Method Validation (per ICH Q2(R1))
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[1][3][4] The following protocols should be executed.
Specificity
Objective: To demonstrate that the signal measured is unequivocally from the target analyte, free from interference from diluent, placebo (if applicable), and potential degradation products.
Protocol:
-
Inject the diluent blank to show no interfering peaks.
-
Inject the working standard solution.
-
Force degradation of the analyte (e.g., acid, base, peroxide, heat, light) to generate degradation products.
-
Analyze the degraded sample.
-
Acceptance Criteria: The analyte peak should be free from co-elution with any degradation products or blank peaks. Peak purity analysis (via PDA) and MS data should confirm the homogeneity of the main peak.
Linearity & Range
Objective: To demonstrate a direct proportional relationship between concentration and detector response over a specified range.
Protocol:
-
Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the working standard concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy
Objective: To measure the closeness of the experimental value to the true value.
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120%) of the working concentration.
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the random error or scatter of data under different conditions.
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the working standard solution on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected.
Protocol:
-
Estimate LOQ and LOD based on the signal-to-noise ratio (S/N) from the linearity study.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
-
-
Prepare solutions at these estimated concentrations and inject them to confirm the S/N ratio.
-
Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Vary critical parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Analyze the working standard under each condition.
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits. The assay result should not significantly change.
Validation Data Summary (Example)
| Validation Parameter | Acceptance Criteria | Example Result | Status |
| Specificity | No interference at analyte Rt | No interferences observed | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% | Pass |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.1% | Pass |
| LOQ (%RSD) | ≤ 10% | 7.5% | Pass |
| Robustness | System suitability passes | All variations met criteria | Pass |
Conclusion
This application note details a systematic approach to developing and validating a stability-indicating HPLC-UV/MS method for the quantification of this compound. The proposed method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a pharmaceutical development setting. The dual UV and MS detection strategy provides a high degree of confidence in the identity and purity of the analyte.
References
- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- ResearchGate. (n.d.). UV spectra of amides.
- Wikipedia. (n.d.). Electrospray ionization.
- Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2.
- PMC - NIH. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis.
- Tenova Pharma. (n.d.). tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate.
- PharmaGuru. (n.d.). HPLC Method Development For Basic Molecules: A Case Study.
- A Review on Analytical Methods for Piperazine Determination. (2024, December 27).
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- ResearchGate. (n.d.). UV-visible spectra of (a) primary amides and (b) secondary amides.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- MySkinRecipes. (n.d.). tert-Butyl 2-(piperazin-1-yl)acetate.
- Analytical Chemistry. (2012, November 7). Unraveling the Mechanism of Electrospray Ionization.
- TGA. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
- PubChem. (n.d.). N-tert-butyl-2-methyl-3-piperazin-1-ylpropanamide.
- PubMed Central. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs.
- SciSpace. (n.d.). A review on method development by hplc.
- Wiley-VCH. (2010, February 1). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry.
- FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.). UV spectra of amide 1 and ester 2 at 2 m in CDCl 3.
- Chemsrc. (n.d.). CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide.
- Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. asianjpr.com [asianjpr.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Comprehensive Characterization of N-(tert-butyl)-2-piperazin-1-ylacetamide
Introduction
N-(tert-butyl)-2-piperazin-1-ylacetamide is a substituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities.[1] The structural features of this molecule—a secondary amide, a bulky tert-butyl group, and a piperazine core—necessitate a multi-faceted analytical approach for unambiguous characterization. The development of robust, reliable, and validated analytical methods is a cornerstone of the drug development process, ensuring the identity, purity, strength, and quality of the active pharmaceutical ingredient (API).[2][3][4]
This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the essential analytical methods for the complete characterization of this compound. The protocols herein are designed as self-validating systems, grounded in established scientific principles and aligned with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[5][6][7]
Physicochemical Properties and Structural Confirmation
A foundational step in characterization is the confirmation of the molecule's identity and basic properties.
Chemical Structure:
Caption: Chemical Structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
Causality: Mass spectrometry is the gold standard for determining the molecular weight of a compound, providing direct evidence of its elemental composition. For this molecule, which contains basic nitrogen atoms in the piperazine ring, Electrospray Ionization (ESI) in positive mode is highly effective as it readily protonates the analyte to form [M+H]⁺ ions.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a 100 µg/mL solution of the compound in 50:50 acetonitrile/water.
-
Instrumentation: Couple a High-Performance Liquid Chromatography (HPLC) system to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
LC Method:
-
A short, generic C18 column can be used for rapid sample introduction.
-
Mobile Phase: A simple gradient from 10% to 95% acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid) over 2-3 minutes. The formic acid aids in the protonation of the analyte for better ionization.
-
-
MS Method:
-
Ionization Mode: ESI, Positive.
-
Scan Range: m/z 100–500.
-
Expected Ion: The primary ion observed should be the protonated molecule, [M+H]⁺.
-
High-Resolution MS (HRMS): For definitive elemental composition, utilize an Orbitrap or TOF mass analyzer to obtain a high-resolution mass measurement. The measured mass should be within 5 ppm of the theoretical calculated mass.
-
| Parameter | Theoretical Value | Expected Observation |
| Molecular Formula | C₁₀H₂₁N₃O | - |
| Monoisotopic Mass | 199.1685 g/mol | - |
| [M+H]⁺ (HRMS) | 200.1757 | Measured value ± 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Causality: NMR is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.[8][9][10] The combination confirms the complete carbon-hydrogen framework.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent depends on solubility and the need to observe exchangeable protons (like N-H).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Optional but Recommended: Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons) for complete assignment.
-
Table of Predicted ¹H NMR Data (in CDCl₃)
| Protons | Multiplicity | Integration | Approx. Chemical Shift (ppm) | Rationale |
| -C(CH₃)₃ | Singlet | 9H | 1.3 - 1.4 | Nine equivalent methyl protons on the tert-butyl group. |
| -N-CH₂-C=O | Singlet | 2H | 3.0 - 3.2 | Methylene protons adjacent to the carbonyl and piperazine nitrogen. |
| Piperazine -CH₂- | Multiplet | 8H | 2.4 - 2.8 | Protons on the piperazine ring, often complex due to chair conformation. |
| -NH- | Broad Singlet | 1H | 6.5 - 7.5 | Amide proton, chemical shift is concentration and solvent dependent. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Causality: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[11][12] For this molecule, it is crucial for identifying the amide C=O and N-H bonds.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
Table of Expected FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3350 - 3250 (sharp to broad) |
| Aliphatic C-H | Stretch | 2970 - 2850 (strong, sharp) |
| Amide C=O | Stretch (Amide I) | 1680 - 1640 (strong, sharp) |
| Amide N-H | Bend (Amide II) | 1570 - 1515 |
| C-N | Stretch | 1250 - 1020 |
Chromatographic Methods for Purity and Assay Determination
Chromatographic techniques are essential for separating the main compound from any potential impurities, including starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
Causality: Reversed-phase HPLC is the premier method for the purity and assay analysis of non-volatile small molecules like this compound. A C18 stationary phase provides excellent retention for this moderately polar compound. The use of a buffered mobile phase is critical to control the ionization state of the basic piperazine nitrogens, ensuring sharp, symmetrical, and reproducible peaks. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted.
Protocol: Reversed-Phase HPLC with UV Detection
-
Sample and Standard Preparation:
-
Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of reference standard and dissolve in a 25 mL volumetric flask using 50:50 acetonitrile/water as the diluent.
-
Working Standard (0.1 mg/mL): Dilute the stock solution 1-in-10.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the working standard.
-
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Data Analysis:
-
Purity: Determined by area percent calculation (Area of main peak / Total area of all peaks) x 100%.
-
Assay: Calculated against the reference standard using the formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Table of HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Industry-standard for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to maintain consistent ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 15 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Enhances reproducibility and can improve peak shape. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload. |
| Detection | UV at 210 nm | Amide bonds absorb strongly at low UV wavelengths. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS serves as a valuable orthogonal technique to HPLC. It is particularly useful for identifying volatile or semi-volatile impurities that may not be detected by HPLC. The mass spectrometer detector provides high specificity for peak identification based on characteristic fragmentation patterns.[13]
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of ~1 mg/mL.
-
Instrumentation: A GC system coupled to a mass selective detector.
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to a reference standard and spectral libraries.
Table of GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Inlet Temperature | 260 °C | Ensures complete vaporization without thermal degradation. |
| Oven Program | 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | Separates compounds based on boiling point. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| MS Scan Range | m/z 40-450 | Covers the expected mass of the parent ion and its fragments. |
Analytical Method Validation Framework
Any quantitative method used for routine quality control, such as the HPLC assay and purity method, must be validated to prove it is fit for its intended purpose.[14][15] The validation should be conducted according to ICH Q2(R2) guidelines.[5][6][16][17]
Caption: Interrelationship of Analytical Method Validation Parameters.
Table of Validation Parameters for HPLC Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity analysis (PDA), no co-elution at the principal peak. |
| Linearity | To show that the method's response is directly proportional to the analyte concentration over a given range. | Correlation coefficient (r²) ≥ 0.999 for 5-6 concentration levels. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Assay: 80-120% of target. Purity: LOQ to 120% of target. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of 98.0% - 102.0% for spiked samples at 3 levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (n=6): RSD ≤ 1.0%. Intermediate: RSD ≤ 2.0%. |
| LOQ/LOD | The lowest concentration that can be reliably quantified/detected. | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate). | System suitability parameters remain within limits. |
Integrated Analytical Workflow
The characterization of this compound is a systematic process where each technique provides a unique and complementary piece of information, culminating in a complete profile of the molecule.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. wjarr.com [wjarr.com]
- 3. sofpromed.com [sofpromed.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ema.europa.eu [ema.europa.eu]
"HPLC analysis of N-(tert-butyl)-2-piperazin-1-ylacetamide"
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of N-(tert-butyl)-2-piperazin-1-ylacetamide
Introduction
This compound is a chemical entity featuring a piperazine core, a structure of significant interest in medicinal chemistry and drug development. Piperazine derivatives are prevalent in numerous pharmacologically active agents, acting as building blocks that can influence a molecule's solubility, basicity, and receptor-binding properties.[1] The accurate and precise quantification of such compounds is critical for quality control in manufacturing, stability testing, and pharmacokinetic studies.
This application note presents a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound. As a Senior Application Scientist, this guide is structured to not only provide a step-by-step protocol but also to elucidate the scientific rationale behind the methodological choices, ensuring that researchers can adapt and troubleshoot the method effectively. The protocol is designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]
Analyte Properties and Method Development Rationale
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. This compound is a small molecule characterized by a basic piperazine moiety and a moderately non-polar tert-butyl group. While specific experimental data for this exact compound is not widely published, we can infer its properties from its structure and from close analogs like N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide.[4][5]
Table 1: Physicochemical Properties of a Structurally Similar Analog
| Property | Value (for N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide) | Significance for HPLC Method |
|---|---|---|
| Molecular Formula | C₁₄H₂₁N₃O | Influences molecular weight and potential interactions. |
| Molecular Weight | 247.34 g/mol [4] | Affects diffusion and chromatographic behavior. |
| Polarity | Contains both polar (piperazine, amide) and non-polar (dimethylphenyl) groups. | Suggests suitability for Reversed-Phase HPLC.[6] |
| Basicity (pKa) | Piperazine has two pKa values (pKb of 5.35 and 9.73), indicating basic character. | Critical for mobile phase pH selection to ensure analyte ionization state is controlled for consistent retention and good peak shape. |
| UV Absorption | Lacks a strong chromophore; UV detection is expected at low wavelengths (~205-220 nm).[7] | Requires high-purity mobile phase solvents (e.g., Acetonitrile) and a clean system to minimize baseline noise. |
Causality Behind Experimental Choices:
-
Chromatographic Mode: Reversed-Phase (RP-HPLC) RP-HPLC is the most versatile and widely used mode in pharmaceutical analysis.[8] It is selected here because the analyte possesses sufficient hydrophobicity from its tert-butyl group and carbon backbone to be retained on a non-polar stationary phase (like C18) using a polar mobile phase.[6] The challenge with basic compounds like this is the potential for secondary interactions with residual silanols on the silica-based column packing, which can lead to poor peak shape (tailing).
-
Stationary Phase: C18 Column A C18 (octadecylsilane) bonded silica column is the workhorse of RP-HPLC and provides a strong starting point for retaining the analyte via hydrophobic interactions.[1] To mitigate the risk of peak tailing, a modern, high-purity, end-capped C18 column is specified. End-capping masks the acidic silanol groups, leading to more symmetrical peaks for basic analytes.
-
Mobile Phase: Acidified Acetonitrile/Water The mobile phase is the most critical factor for achieving optimal separation.
-
pH Control: Due to the basic nature of the piperazine ring, controlling the mobile phase pH is paramount. By acidifying the mobile phase to a pH of ~2.5-3.0 with an additive like formic or phosphoric acid, we ensure that the piperazine nitrogens are consistently protonated (positively charged). This suppresses the undesirable interactions with silanol groups and promotes sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at the low wavelengths required for detecting this analyte.[8]
-
Gradient Elution: For method development and analysis of samples with potential impurities, a gradient elution (where the percentage of organic solvent is increased over time) is employed. This ensures that compounds with a wide range of polarities can be eluted and detected within a reasonable timeframe.
-
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Instrumentation and Reagents
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Type I Ultrapure)
-
Formic Acid (or Orthophosphoric Acid), analytical grade
-
This compound reference standard
-
Chromatographic Conditions
Table 2: Recommended HPLC Parameters | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm particle size (high-purity, end-capped) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 15.0 | 95 | | | 17.0 | 95 | | | 17.1 | 5 | | | 20.0 | 5 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection Wavelength | 210 nm | | Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Diluent Preparation: A mixture of 50:50 (v/v) Acetonitrile and Water is recommended as the diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix well.
-
-
Calibration Standards (e.g., 1-100 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution using the diluent.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample material expected to contain the analyte.
-
Dissolve and dilute the sample in the diluent to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates before injection.
-
Method Validation Protocol (ICH Q2(R1) Framework)
A validated method provides documented evidence of its reliability for the intended application.[9] The following parameters should be assessed according to ICH guidelines.[2][10][11]
Table 3: Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only, without interference from excipients, impurities, or degradation products. | Peak purity index > 0.995 (PDA detector). Baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration). |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability (Intra-assay): To show precision under the same conditions over a short interval. | % RSD ≤ 2.0% for ≥6 replicate injections of a standard solution. |
| Intermediate Precision: To show precision within the same lab but on different days, with different analysts, or on different equipment. | Overall % RSD for both sets of experiments ≤ 2.0%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits. % RSD of results should not significantly change. |
Visualization of Workflows
Diagram 1: General HPLC Analysis Workflow
This diagram outlines the complete process from initial setup to final data reporting.
Caption: High-level workflow for HPLC analysis.
Diagram 2: Method Development Logic
This diagram illustrates the decision-making process for developing the HPLC method for a polar, basic compound.
Caption: Rationale for HPLC method development choices.
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Shimadzu. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Shimadzu Chemistry & Diagnostics. Retrieved from [Link]
-
ResearchGate. (2015). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
Phenomenex. (2023, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
International Journal of Novel Research and Development (IJNRD). (2024, July). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydro. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
ChemSrc. (n.d.). CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. Retrieved from [Link]
-
Google Patents. (n.d.). WO2019018592A2 - Process for the preparation of n-((1r,2s,5r)-5-(tert-butylamino)-2-((s)-3-(7-tert-butylpyrazolo[1,5-a][1][2][12]triazin-4-ylamino)-2-oxopyrrolidin-1-yl)cyclohexyl)acetamide. Retrieved from
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]
-
Separation Science. (2024, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-butyl-2-phthalazin-1-yloxyacetamide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Avra Laboratories Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide | Chemsrc [chemsrc.com]
- 6. sepscience.com [sepscience.com]
- 7. jocpr.com [jocpr.com]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of N-(tert-butyl)-2-piperazin-1-ylacetamide using NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of N-(tert-butyl)-2-piperazin-1-ylacetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for ¹H and ¹³C NMR sample preparation, data acquisition, and spectral interpretation are presented. This document is intended for researchers, scientists, and drug development professionals who are working with piperazine derivatives and require robust analytical methods for structural verification and purity assessment. The methodologies described herein are designed to ensure data integrity and provide a clear, logical framework for the analysis of this and structurally related compounds.
Introduction
This compound is a small organic molecule featuring a piperazine ring, an acetamide linker, and a sterically demanding tert-butyl group. Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of new chemical entities. NMR spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3][4]
This guide explains the causality behind experimental choices in NMR analysis, from solvent selection to the application of two-dimensional NMR techniques, to provide a self-validating system for the structural confirmation of the title compound.
Molecular Structure and Key Functional Groups
The structure of this compound presents several key features that give rise to characteristic NMR signals. Understanding these is fundamental to accurate spectral interpretation.
Figure 1. Chemical structure of this compound.
Experimental Protocols
Protocol 1: Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample.[5] A well-prepared sample ensures optimal spectral resolution and signal-to-noise ratio.
-
Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. For this compound, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices.[6] CDCl₃ is generally preferred for its volatility and minimal interference in the proton spectrum, while DMSO-d₆ is an excellent alternative for compounds with lower solubility. The choice of solvent can slightly alter chemical shifts.[7]
-
Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is sufficient.[7]
Protocol 2: ¹H NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument: As for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 256 to 1024 scans are typically required for a good signal-to-noise ratio.
-
Data Interpretation and Expected Spectra
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
| Assignment | Expected Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration | Notes |
| tert-Butyl (C(CH₃)₃) | ~1.3 | Singlet | 9H | A strong, sharp singlet due to the nine equivalent methyl protons. The tert-butyl group gives a characteristically intense signal.[9][10] |
| Piperazine (CH₂) | 2.4 - 2.8 | Multiplet | 8H | The eight protons of the piperazine ring are expected to be in a complex, overlapping multiplet. The exact chemical shifts and multiplicities can be influenced by the chair conformation of the ring and the rate of nitrogen inversion.[11][12] |
| Acetamide (CH₂) | ~3.1 | Singlet | 2H | The methylene protons of the acetamide group are adjacent to a carbonyl group and a nitrogen atom, resulting in a downfield shift. |
| Amide (NH) | 6.5 - 7.5 | Broad Singlet | 1H | The chemical shift of the amide proton is highly dependent on solvent and concentration. It may appear as a broad signal due to quadrupole broadening and exchange. |
| Piperazine (NH) | 1.5 - 2.5 | Broad Singlet | 1H | The secondary amine proton of the piperazine ring is also subject to exchange and will likely appear as a broad singlet, which may be difficult to distinguish from the baseline. |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
| Assignment | Expected Chemical Shift (ppm, CDCl₃) | Notes |
| tert-Butyl (C(CH₃)₃) | ~28 | The nine equivalent methyl carbons will give a single, strong signal. |
| tert-Butyl Quaternary (C(CH₃)₃) | ~50 | The quaternary carbon of the tert-butyl group. |
| Piperazine (CH₂) | 45 - 55 | Two signals are expected for the two sets of non-equivalent methylene carbons in the piperazine ring. |
| Acetamide (CH₂) | ~60 | The methylene carbon of the acetamide group, shifted downfield by the adjacent nitrogen and carbonyl group. |
| Carbonyl (C=O) | ~170 | The carbonyl carbon of the acetamide group, appearing significantly downfield. |
Advanced 2D NMR for Unambiguous Assignment
For complete and unambiguous structural confirmation, 2D NMR experiments are invaluable.[13]
Figure 2. Workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between protons within the piperazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This is crucial for definitively assigning each proton signal to its directly attached carbon. For example, it would correlate the singlet at ~1.3 ppm in the ¹H spectrum to the carbon signal at ~28 ppm in the ¹³C spectrum, confirming the tert-butyl methyl groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals two- and three-bond correlations between protons and carbons. Key expected correlations for this compound would be:
-
From the tert-butyl protons (~1.3 ppm) to the amide carbonyl carbon (~170 ppm).
-
From the acetamide methylene protons (~3.1 ppm) to the piperazine ring carbons (~45-55 ppm) and the amide carbonyl carbon (~170 ppm).
-
Conclusion
This application note outlines a systematic and robust approach to the NMR spectroscopic analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by employing a logical workflow for spectral interpretation including 1D and 2D NMR techniques, researchers can confidently verify the structure and purity of this and related compounds. The principles and methodologies described are fundamental to quality control and characterization in the fields of chemical synthesis and drug discovery.
References
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link].
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link].
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link].
-
PubMed. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Available at: [Link].
-
Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Available at: [Link].
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link].
-
ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link].
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link].
-
Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Available at: [Link].
-
ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link].
-
PMC. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Available at: [Link].
-
Taylor & Francis Online. Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Available at: [Link].
-
American Chemical Society. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Available at: [Link].
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link].
-
ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Available at: [Link].
-
Iowa State University. NMR Sample Preparation. Available at: [Link].
-
ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound? Available at: [Link].
-
PubMed Central. NMR as a “Gold Standard” Method in Drug Design and Discovery. Available at: [Link].
-
Springer Nature Experiments. NMR Protocols and Methods. Available at: [Link].
-
ResearchGate. tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Available at: [Link].
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link].
-
Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link].
-
University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link].
-
YouTube. How to Prepare and Run a NMR Sample. Available at: [Link].
-
Chemsrc. CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. Available at: [Link].
-
PubChem. N-tert-butyl-2-methyl-3-piperazin-1-ylpropanamide. Available at: [Link].
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. organomation.com [organomation.com]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for Enzyme Inhibition Assays Using N-(tert-butyl)-2-piperazin-1-ylacetamide
Introduction: The Piperazine Scaffold in Modern Enzyme Inhibition
The piperazine ring is a privileged scaffold in medicinal chemistry, recognized for its versatile physicochemical properties and its presence in numerous FDA-approved drugs.[1] Its two protonatable nitrogen atoms allow for critical interactions with biological targets, making it an ideal anchor for designing enzyme inhibitors.[2] Piperazine derivatives have demonstrated the ability to form noncovalent interactions within enzyme active sites, often mimicking transition states to block catalytic activity.[2] This has led to the development of piperazine-containing inhibitors for a wide range of enzyme classes, including proteases, kinases, and cholinesterases.[2][3]
This document provides a detailed guide for the characterization of novel piperazine derivatives, specifically focusing on N-(tert-butyl)-2-piperazin-1-ylacetamide, as a potential enzyme inhibitor. While the specific targets for this compound are yet to be fully elucidated, the protocols outlined herein provide a robust framework for its initial screening and mechanistic evaluation against a representative enzyme class, such as proteases.
Compound Profile: this compound
| Parameter | Information |
| IUPAC Name | N-(tert-butyl)-2-(piperazin-1-yl)acetamide |
| Molecular Formula | C10H21N3O |
| Molecular Weight | 199.29 g/mol |
| Structure | (A chemical structure image would be placed here) |
| Solubility | To be determined experimentally. Initial tests in DMSO and aqueous buffers are recommended. |
| Purity | >95% recommended for biological assays. |
Safety Precautions:
While a specific Safety Data Sheet (SDS) for this compound was not found, data for related piperazine compounds indicate potential hazards. Piperazine and its derivatives can cause skin and eye irritation or burns, and may cause allergic reactions.[4][5][6][7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[5] Handling should be performed in a well-ventilated area.[6]
Conceptual Workflow for Inhibitor Characterization
The process of characterizing a novel enzyme inhibitor involves a multi-step approach, from initial screening to detailed mechanistic studies. This workflow ensures a comprehensive understanding of the inhibitor's potency and mode of action.
Caption: Workflow for enzyme inhibitor characterization.
Detailed Protocols
The following protocols are provided as a template and should be optimized for the specific enzyme of interest. A generic serine protease assay (e.g., Trypsin) is used as an example.
Protocol 1: Stock Solution Preparation
Rationale: Accurate and consistent stock solutions are critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules, but its concentration in the final assay must be controlled to avoid affecting enzyme activity.
Materials:
-
This compound
-
Anhydrous DMSO
-
Microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound.
-
Dissolve the compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare serial dilutions from this stock for use in assays.
-
Store stock solutions at -20°C, protected from light.
Protocol 2: Single-Point Inhibition Assay for High-Throughput Screening
Rationale: This initial screen quickly identifies if the compound has any inhibitory activity at a given concentration. This is a time and resource-efficient way to screen compound libraries.
Materials:
-
Enzyme (e.g., Trypsin)
-
Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, L-BAPNA)[8]
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2, with 20 mM CaCl2)[8]
-
Compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the assay buffer.
-
In a 96-well plate, add the following to designated wells:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the absorbance (or fluorescence) over time using a microplate reader. For L-BAPNA, absorbance is read at 410 nm.[8]
-
Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Rate of Test Well - Rate of Blank Well) / (Rate of Control Well - Rate of Blank Well)) * 100
Protocol 3: IC50 Determination
Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency. A dose-response curve is generated to determine this value. For an accurate IC50 determination, a minimum of 8-10 inhibitor concentrations should be used.[9]
Procedure:
-
Following the setup in Protocol 2, prepare a series of wells with varying concentrations of this compound. A common approach is to use half-log or 3-fold serial dilutions.[9]
-
Ensure that the concentration range brackets the expected IC50 value, with several points above and below the 50% inhibition mark.[9]
-
Include control and blank wells as described previously.
-
Perform the assay and measure the reaction rates for each concentration.
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
| Parameter | Description | Typical Range |
| Inhibitor Concentrations | At least 8-10 points for a full curve | 1 nM to 100 µM |
| Enzyme Concentration | Should be in the linear range of the assay | To be determined empirically |
| Substrate Concentration | Typically at or near the Km value | To be determined empirically |
| Final DMSO Concentration | Kept constant across all wells | <1% (v/v) |
Protocol 4: Mechanism of Action (MOA) Studies
Rationale: MOA studies determine how the inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive, uncompetitive). This is achieved by measuring the inhibitor's effect on the enzyme's kinetic parameters, Km and Vmax.[10]
Procedure:
-
A matrix of experiments is required. You will vary the substrate concentration while keeping the inhibitor concentration constant, and repeat this for several inhibitor concentrations.
-
For each concentration of the inhibitor (including a zero-inhibitor control), perform a substrate titration. Use at least 5 substrate concentrations, ranging from below the Km to several-fold above the Km.[10]
-
Measure the initial reaction velocity for each combination of inhibitor and substrate concentration.
-
Plot the data using a double-reciprocal plot (Lineweaver-Burk) or by fitting the data directly to the Michaelis-Menten equation using non-linear regression.
-
Analyze the changes in apparent Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.
Caption: Relationship between inhibition type and kinetic parameters.
Data Analysis and Interpretation
-
Initial Velocity: Ensure all measurements are taken during the initial, linear phase of the reaction, where less than 10% of the substrate has been converted to product.[10]
-
Curve Fitting: Use appropriate statistical models for IC50 determination and kinetic analysis. Non-linear regression is generally preferred over linearized plots like the Lineweaver-Burk plot, which can distort experimental error.
-
Ki Determination: The inhibition constant (Ki) is a more absolute measure of inhibitor potency than the IC50. It can be calculated from the MOA study data using equations such as the Cheng-Prusoff equation, but direct fitting to the appropriate inhibition model is more accurate.[11]
Conclusion
This compound belongs to a class of compounds with significant potential for enzyme inhibition. The protocols provided here offer a comprehensive framework for systematically evaluating its inhibitory activity, from initial screening to detailed mechanistic studies. By following these guidelines, researchers can generate robust and reproducible data to characterize the compound's potency and mode of action, paving the way for its potential development as a therapeutic agent or research tool.
References
-
MDPI. (2026). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. [Link]
-
Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]
-
ResearchGate. Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. [Link]
-
PubMed Central. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. [Link]
-
NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
-
PubMed. (2008). Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). [Link]
-
International Journal of Novel Research and Development. Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. [Link]
-
Frontiers. (2024). Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. [Link]
-
MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]
-
ResearchGate. Piperazine derivatives of natural compounds with anticancer activity. [Link]
-
MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]
-
PubMed. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. [Link]
-
ResearchGate. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. [Link]
-
Angene Chemical. (2025). Safety Data Sheet. [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
-
PubMed Central. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. [Link]
-
ACS Publications. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
-
RSC Publishing. Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. [Link]
-
International Journal of Novel Research and Development. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydro. [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: A Guide to Developing Antimicrobial Assays for N-(tert-butyl)-2-piperazin-1-ylacetamide
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with potent antimicrobial activity.[1][2] The piperazine nucleus is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial and antifungal properties.[1][3] This document provides a comprehensive guide to establishing a suite of in vitro antimicrobial assays for the characterization of N-(tert-butyl)-2-piperazin-1-ylacetamide, a novel piperazine derivative.
The protocols herein are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6] This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to progress from initial screening to in-depth characterization of a novel compound's antimicrobial profile. We will detail the causal logic behind experimental choices, ensuring each protocol functions as a self-validating system.
Section 1: Preliminary Considerations & Material Preparation
Before initiating antimicrobial assays, it is critical to properly prepare the test compound and the biological reagents. The accuracy of all subsequent data hinges on this foundational step.
1.1. Compound Solubilization and Stock Solution Preparation
-
Rationale: The test compound must be fully dissolved to ensure accurate and reproducible concentration gradients in the assays. Dimethyl sulfoxide (DMSO) is a common solvent for novel organic compounds due to its high solubilizing power and general compatibility with biological assays at low final concentrations (<1%).
-
Protocol:
-
Determine the molecular weight (MW) of this compound.
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~50 mM) in 100% DMSO. Ensure complete dissolution using a vortex mixer.
-
Create intermediate stocks by diluting the primary stock in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). This minimizes the final DMSO concentration in the assay wells.
-
Critical Control: Always include a solvent control (e.g., broth with the highest concentration of DMSO used in the assay) to ensure the solvent itself has no inhibitory effect on microbial growth.
-
1.2. Selection and Preparation of Bacterial Strains
-
Rationale: A standardized panel of bacteria, including both Gram-positive and Gram-negative species, is essential for determining the antimicrobial spectrum. The panel should include quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) as stipulated by CLSI and EUCAST to validate assay performance.
-
Protocol:
-
From a frozen stock, streak the selected bacterial strains onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35-37°C.
-
Select 4-5 well-isolated colonies and transfer them to a tube of sterile saline or broth.[7]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[7] This standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL and is crucial for test standardization.
-
Dilute this standardized suspension into the final testing medium to achieve the required inoculum density for each specific assay.
-
Section 2: Primary Screening - Minimum Inhibitory Concentration (MIC) Assay
The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a compound that prevents the visible growth of a microorganism.[8] The broth microdilution method is the internationally recognized reference standard.[5][6]
-
Principle: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are visually inspected for turbidity to identify the MIC.
Protocol: Broth Microdilution MIC Assay
-
Plate Preparation: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well U-bottom plate.
-
Compound Dilution: Add 100 µL of the starting concentration of this compound (prepared in CAMHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 will serve as the growth control (no compound).
-
Inoculum Preparation: Dilute the 0.5 McFarland suspension into CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[9]
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (wells 1-12), bringing the final volume to 100 µL.
-
Controls:
-
Growth Control (Positive Control): Well 12 (Broth + Inoculum).
-
Sterility Control (Negative Control): A separate well containing only 100 µL of broth.
-
Solvent Control: A well containing the highest concentration of DMSO used and inoculum.
-
-
Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[9]
Visualization: Broth Microdilution Workflow
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Presentation: Example MIC Results
| Bacterial Strain | Gram Stain | MIC of this compound (µg/mL) | Ciprofloxacin MIC (µg/mL) [Control] |
| Staphylococcus aureus ATCC 29213 | Positive | 8 | 0.5 |
| Enterococcus faecalis ATCC 29212 | Positive | 16 | 1 |
| Escherichia coli ATCC 25922 | Negative | 32 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >64 | 0.25 |
Section 3: Determining Cidal vs. Static Activity - Minimum Bactericidal Concentration (MBC) Assay
While the MIC assay identifies the concentration that inhibits growth, the MBC assay determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[10][11][12] This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Principle: Following the determination of the MIC, aliquots from the clear wells are sub-cultured onto antibiotic-free agar plates. The absence of growth after incubation indicates that the bacteria were killed by the compound at that concentration.
Protocol: MBC Determination
-
Perform MIC Assay: Complete the broth microdilution MIC assay as described in Section 2.
-
Sub-culturing: Using a calibrated loop or pipette, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar). Be sure to label each spot corresponding to its concentration in the microtiter plate.
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13]
-
Interpretation:
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .[13]
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .
-
Section 4: Confirmatory Assay - Kirby-Bauer Disk Diffusion
The disk diffusion test is a qualitative or semi-quantitative method that provides a visual confirmation of antimicrobial activity.[14][15]
-
Principle: A filter paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been swabbed with a uniform lawn of bacteria.[15][16] The compound diffuses into the agar, creating a concentration gradient.[17] If the bacteria are susceptible, a clear zone of inhibition will form around the disk where growth is prevented.[15][17]
Protocol: Kirby-Bauer Disk Diffusion Assay
-
Plate Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[18]
-
Lawn Creation: Swab the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of bacteria. Rotate the plate approximately 60 degrees and repeat the swabbing two more times to ensure even coverage.[14] Allow the plate to dry for 5-15 minutes.
-
Disk Application: Aseptically place a sterile filter paper disk impregnated with a defined amount of this compound onto the agar surface. Gently press the disk to ensure complete contact.
-
Controls: Place a disk impregnated with the solvent (DMSO) as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers. The interpretation (Susceptible, Intermediate, Resistant) requires correlation with MIC data and established breakpoints, which are not available for novel compounds but can be used for internal comparison.
Section 5: Advanced Characterization - Time-Kill Kinetic Assays
Time-kill assays provide dynamic information about the rate of antimicrobial activity, revealing how quickly a compound kills a bacterial population over time.[19][20]
-
Principle: A standardized bacterial inoculum is exposed to a constant concentration of the antimicrobial agent (typically multiples of the MIC).[21][22] At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). The results are plotted as log₁₀ CFU/mL versus time.
Protocol: Time-Kill Kinetic Assay
-
Preparation: In sterile flasks or tubes, prepare the test compound at concentrations of 1x, 2x, and 4x its predetermined MIC in the appropriate broth. Include a no-drug growth control.
-
Inoculation: Inoculate each flask with a starting bacterial suspension of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling: At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each flask.[20]
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto antibiotic-free agar to determine the viable count (CFU/mL).
-
Incubation: Incubate the plates for 18-24 hours at 35 ± 2°C and count the colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23]
Section 6: Investigating Synergy - The Checkerboard Assay
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, such as the novel compound and a conventional antibiotic.[24][25] The interaction can be synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum), indifferent, or antagonistic (effect is less than the sum).[26]
-
Principle: A two-dimensional, two-fold dilution series of two compounds is created in a 96-well plate.[25][26] The resulting matrix tests a wide range of concentration combinations against a standard bacterial inoculum. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.
Protocol: Checkerboard Synergy Assay
-
Plate Setup: In a 96-well plate, create a serial dilution of Compound A (this compound) along the x-axis (e.g., columns 1-10) and a serial dilution of Compound B (a standard antibiotic) along the y-axis (e.g., rows A-G).
-
Inoculation: Inoculate the entire plate with a bacterial suspension to a final density of 5 x 10⁵ CFU/mL.
-
Controls: Include rows and columns with each drug alone to re-determine their individual MICs under the assay conditions.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B where FIC A = (MIC of A in combination) / (MIC of A alone)
-
Interpretation of FICI: [20]
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Visualization: Checkerboard Assay Logic
Caption: Logical flow of the Checkerboard Synergy Assay.
References
-
Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 12(11), 2277-4998. Available at: [Link]
-
Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. Available at: [Link]
-
Varghese, S., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(30), 18451-18466. Available at: [Link]
-
Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI Website. Available at: [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. Emery Pharma Website. Available at: [Link]
-
Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics Website. Available at: [Link]
-
Ames, J., & Diggins, F. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM Website. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. MIC Determination. EUCAST Website. Available at: [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory Website. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics Website. Available at: [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech Website. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2022). Broth microdilution reference methodology. CGSpace. Available at: [Link]
-
Singh, R., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific, 4(5), 18-22. Available at: [Link]
Sources
- 1. apjhs.com [apjhs.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. nih.org.pk [nih.org.pk]
- 7. chainnetwork.org [chainnetwork.org]
- 8. protocols.io [protocols.io]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. microchemlab.com [microchemlab.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. asm.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. youtube.com [youtube.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. microbenotes.com [microbenotes.com]
- 19. emerypharma.com [emerypharma.com]
- 20. actascientific.com [actascientific.com]
- 21. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. nelsonlabs.com [nelsonlabs.com]
- 24. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Synthetic Strategies for the Functionalization of N-(tert-butyl)-2-piperazin-1-ylacetamide: A Guide for Drug Discovery
The N-(tert-butyl)-2-piperazin-1-ylacetamide scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of diverse compound libraries. The presence of a secondary amine on the piperazine ring provides a key handle for introducing a wide range of functional groups, enabling the systematic modulation of physicochemical and pharmacological properties. This guide provides detailed application notes and protocols for the strategic functionalization of this scaffold, aimed at researchers, scientists, and professionals in drug development.
Introduction to the Scaffold and its Potential
The piperazine moiety is a privileged structure in drug design, appearing in numerous approved drugs across various therapeutic areas.[1][2] Its two nitrogen atoms allow for fine-tuning of properties such as solubility, lipophilicity, and basicity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[3] The this compound core combines this versatile heterocycle with a bulky tert-butyl amide group, which can influence conformational preferences and metabolic stability. The key to unlocking the potential of this scaffold lies in the selective and efficient functionalization of the N-4 position of the piperazine ring.
Strategic Overview of Functionalization
The primary site for diversification on the this compound core is the secondary amine of the piperazine ring. This nitrogen can readily undergo a variety of chemical transformations to introduce new substituents. The following sections detail the most common and effective synthetic routes for this purpose.
Caption: Key synthetic routes for functionalizing the piperazine core.
I. N-Alkylation Strategies
Direct N-alkylation and reductive amination are two of the most fundamental and widely employed methods for introducing alkyl groups onto the piperazine nitrogen.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of the secondary amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.[4]
Reaction Scheme:
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) is added a base (2.0-3.0 eq., e.g., K₂CO₃ or Et₃N).
-
The alkyl halide (1.1-1.5 eq.) is added dropwise to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to an appropriate temperature (typically 50-80 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solid inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the desired N-alkylated product.
Data Presentation: Representative N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 6 | >90 |
| 4-Nitrobenzyl chloride | Et₃N | DMF | 60 | 8 | 85-95 |
| Ethyl bromoacetate | K₂CO₃ | THF | Reflux | 12 | 70-85 |
Protocol 2: Reductive Amination with Aldehydes and Ketones
Reaction Scheme:
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or THF) is added a reducing agent. Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) is a commonly used and effective reagent for this transformation.[6]
-
A small amount of acetic acid (0.1-0.5 eq.) can be added to catalyze the formation of the iminium ion.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent used for the reaction.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
II. N-Acylation and N-Sulfonylation
The introduction of acyl and sulfonyl groups can significantly alter the electronic and steric properties of the molecule, often impacting biological activity and metabolic stability.
Protocol 3: N-Acylation with Acyl Chlorides
This is a straightforward and high-yielding reaction for the formation of amides.
Reaction Scheme:
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq.) and a non-nucleophilic base (1.5-2.0 eq., e.g., triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C is added the acyl chloride (1.0-1.2 eq.) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with water, and the layers are separated.
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by crystallization or silica gel column chromatography.
Protocol 4: N-Sulfonylation with Sulfonyl Chlorides
The synthesis of sulfonamides is analogous to acylation and provides access to a class of compounds with distinct chemical and biological properties. A similar procedure to the one described for the sulfonylation of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide can be effectively applied.[7]
Reaction Scheme:
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq.) and a base such as triethylamine (1.5 eq.) in a suitable solvent like dichloromethane at 0 °C, add the sulfonyl chloride (1.1 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Representative N-Acylation and N-Sulfonylation Reactions
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoyl chloride | Et₃N | DCM | 0 to RT | 2 | >95 |
| Acetyl chloride | DIPEA | THF | 0 to RT | 1 | >95 |
| Benzenesulfonyl chloride | Et₃N | DCM | RT | 3 | 90-98 |
| 4-Toluenesulfonyl chloride | Et₃N | DCM | RT | 3 | 90-98 |
III. N-Arylation Strategies
The introduction of aryl or heteroaryl moieties is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) are the premier methods for this transformation.
Protocol 5: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful and general method for the formation of C-N bonds and is widely used in the synthesis of N-aryl piperazines.[6][8]
Reaction Scheme:
Step-by-Step Protocol:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or SPhos, 2-10 mol%), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.5-2.5 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting aryl halide is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Caption: A typical workflow for the Buchwald-Hartwig amination.
IV. Protecting Group Strategies
While direct functionalization of this compound is often feasible, in more complex syntheses or when orthogonal reactivity is required, protection of the piperazine nitrogen may be necessary. The tert-butyloxycarbonyl (Boc) group is a common and versatile choice. The starting material for these routes would be tert-butyl 4-(2-(tert-butylamino)-2-oxoethyl)piperazine-1-carboxylate. After functionalization of the other reactive sites on the molecule, the Boc group can be readily removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to reveal the free piperazine amine for subsequent derivatization as described in the protocols above.
Conclusion
The this compound scaffold offers a robust and versatile entry point for the synthesis of novel and diverse chemical entities for drug discovery programs. The protocols outlined in this guide for N-alkylation, N-acylation, N-sulfonylation, and N-arylation provide a comprehensive toolkit for the functionalization of this valuable building block. The choice of synthetic route will depend on the desired final compound and the availability of starting materials. Careful optimization of reaction conditions will be key to achieving high yields and purity.
References
- Sreenivasa, G. M., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Oriental Journal of Chemistry, 35(1), 157-166.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. Retrieved from [Link].
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link].
-
MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. In Encyclopedia. Retrieved from [Link].
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link].
-
Sreenivasa, G. M., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. ResearchGate. Retrieved from [Link].
-
Satish, C., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Retrieved from [Link].
- Ghose, K., & Sista, P. (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(3), 1314-1319.
- Zhang, H., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Mishra, P., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 772-793.
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link].
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link].
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link].
-
ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link].
Sources
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(tert-butyl)-2-piperazin-1-ylacetamide in Anticancer Research
A Technical Guide for Drug Development Professionals
Disclaimer: N-(tert-butyl)-2-piperazin-1-ylacetamide is a compound with limited publicly available data regarding its specific anticancer properties. The following application notes and protocols are presented as a representative guide for the preclinical evaluation of novel piperazine-based compounds in oncology research, based on established methodologies for this class of molecules.
Introduction: The Therapeutic Potential of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Its presence in numerous approved drugs highlights its importance in drug design. In oncology, piperazine derivatives have demonstrated a wide range of antitumor activities, targeting various hallmarks of cancer.[2][3] This guide focuses on a hypothetical investigational compound, this compound (hereafter referred to as Cmpd-X), to provide a comprehensive framework for its preclinical evaluation as a potential anticancer agent.
Compound Profile: this compound (Cmpd-X)
| Property | Value (Predicted/Exemplary) | Source/Justification |
| IUPAC Name | N-(tert-butyl)-2-(piperazin-1-yl)acetamide | - |
| Molecular Formula | C10H21N3O | Based on structure |
| Molecular Weight | 199.29 g/mol | Based on structure |
| Appearance | White to off-white solid | Typical for small organic molecules |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | [4][5] |
| Purity | >98% (for research use) | Standard for in vitro/in vivo studies |
| Storage | Store at -20°C, protect from light and moisture | Standard for research compounds |
Hypothesized Mechanism of Action: Disruption of the PI3K/Akt Signaling Pathway
Based on the known activities of other piperazine-containing anticancer compounds, we hypothesize that Cmpd-X may exert its cytotoxic effects by inhibiting key pro-survival signaling pathways in cancer cells. A plausible target is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is frequently hyperactivated in a wide range of human cancers and plays a crucial role in cell growth, proliferation, and survival.[6]
In this proposed mechanism, Cmpd-X binds to and inhibits the catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3. This, in turn, blocks the activation of Akt and its downstream effectors, such as mTOR and NF-κB. The net result is the induction of cell cycle arrest and apoptosis in cancer cells.
Figure 1: Hypothesized PI3K/Akt signaling pathway inhibition by Cmpd-X.
In Vitro Evaluation Protocols
The following protocols outline a standard workflow for the initial in vitro characterization of Cmpd-X's anticancer activity.
Figure 2: Standard in vitro experimental workflow for Cmpd-X evaluation.
Protocol 1: Preparation of Cmpd-X Stock Solution
Rationale: Accurate and consistent preparation of the test compound is critical for reproducible results. DMSO is a common solvent for dissolving hydrophobic compounds for in vitro assays.
Materials:
-
This compound (Cmpd-X)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh a precise amount of Cmpd-X.
-
Dissolve in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of Cmpd-X.[7][8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cmpd-X stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of Cmpd-X in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted Cmpd-X solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] It provides quantitative data on the mode of cell death induced by Cmpd-X.
Materials:
-
Human cancer cell line
-
6-well cell culture plates
-
Cmpd-X
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with Cmpd-X at concentrations around the determined IC50 for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[11]
-
Incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analyze the samples by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).[12][13] This helps to elucidate if Cmpd-X induces cell cycle arrest.
Materials:
-
Human cancer cell line
-
6-well cell culture plates
-
Cmpd-X
-
Cold 70% ethanol
-
Propidium Iodide staining solution containing RNase A[14]
-
Flow cytometer
Procedure:
-
Seed and treat cells with Cmpd-X as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while gently vortexing, and incubate at 4°C for at least 1 hour.[14]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for at least 30 minutes.
-
Analyze the samples by flow cytometry.
Protocol 5: Western Blot Analysis of the PI3K/Akt Pathway
Rationale: Western blotting is used to detect specific proteins in a sample and can be used to validate the hypothesized mechanism of action by assessing the phosphorylation status of key proteins in the PI3K/Akt pathway.[6][15][16]
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Protein transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells treated with Cmpd-X and control cells.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[17]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Evaluation Protocol
Following promising in vitro results, the anticancer efficacy of Cmpd-X should be evaluated in a relevant animal model. The human tumor xenograft model in immunocompromised mice is a standard preclinical model.[18][19]
Figure 3: General workflow for in vivo xenograft studies.
Protocol 6: Human Tumor Xenograft Model
Rationale: This protocol assesses the in vivo efficacy and potential toxicity of Cmpd-X in a living organism, providing crucial data for its potential clinical translation.[20][21]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cells
-
Matrigel (optional)
-
Cmpd-X formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization and Handling: All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 human cancer cells, possibly mixed with Matrigel, into the flank of each mouse.[22]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[22][23]
-
Drug Administration: Administer Cmpd-X to the treatment group via a clinically relevant route (e.g., intraperitoneal, oral gavage) at one or more dose levels. The control group should receive the vehicle alone.[24]
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = 0.5 × length × width².[22][23] Monitor the body weight of the mice as an indicator of general toxicity.
-
Endpoint and Data Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, excise the tumors, and weigh them. Analyze the data for statistically significant differences in tumor growth between the treated and control groups.[25][26]
Data Presentation and Interpretation
In Vitro Data
The IC50 values of Cmpd-X against a panel of cancer cell lines should be summarized in a table for easy comparison.
Table 2: Exemplary Cytotoxicity of Cmpd-X against Human Cancer Cell Lines
| Cell Line | Tissue of Origin | Cmpd-X IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Example Value] | [Example Value] |
| A549 | Lung Carcinoma | [Example Value] | [Example Value] |
| PC-3 | Prostate Carcinoma | [Example Value] | [Example Value] |
| HCT116 | Colon Carcinoma | [Example Value] | [Example Value] |
Note: Values are typically presented as mean ± standard deviation from at least three independent experiments.
In Vivo Data
The primary endpoint of the xenograft study is typically tumor growth inhibition. This can be presented graphically as a plot of mean tumor volume versus time for each treatment group.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of this compound (Cmpd-X) as a potential anticancer agent. The described protocols for in vitro and in vivo studies are fundamental for determining its efficacy, elucidating its mechanism of action, and assessing its safety profile. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic and pharmacodynamic analyses, and evaluation in orthotopic or patient-derived xenograft (PDX) models to better mimic the human disease.
References
-
JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. YouTube. [Link]
-
Jagtap, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(21), e3023. [Link]
-
Wang, M., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Marine drugs, 10(7), 1525–1540. [Link]
-
Sharpless, N. E., & Depinho, R. A. (2006). The mighty mouse: genetically engineered mouse models in cancer drug development. Nature reviews. Drug discovery, 5(9), 741–754. [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Bitesize Bio. (n.d.). 6 Steps for Successful in vitro Drug Treatment. [Link]
-
Lei, Y., et al. (2025). Animal model and tumor xenograft implantation. Bio-protocol, 15(4), e1138. [Link]
-
Wang, C., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules (Basel, Switzerland), 28(13), 5009. [Link]
-
Nakanishi, Y., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in oncology, 15, 1563720. [Link]
-
Harris, I. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS omega, 6(27), 17358–17366. [Link]
-
Hothorn, L. A. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. ILAR journal, 47(3), 229–237. [Link]
-
Zjelionis, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50923. [Link]
-
Crown Bioscience. (2024). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]
-
Lee, C. H., et al. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological research, 28(1), 1–7. [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. [Link]
-
Heydarpour, F., et al. (2020). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. Molecules (Basel, Switzerland), 25(8), 1776. [Link]
-
Chemsrc. (n.d.). CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Sharma, S., et al. (2025). From lab to animal facility: A complete guide for tumor xenograft model creation. ResearchGate. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
ResearchGate. (n.d.). Effect of sequential drug administration in tumour xenograft mice model. [Link]
-
Papakyriakou, A., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of medicinal chemistry. [Link]
-
Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European journal of medicinal chemistry, 243, 114757. [Link]
-
Liu, X., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(15), e2451. [Link]
-
Nakanishi, Y., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in oncology, 15, 1563720. [Link]
-
PubChem. (n.d.). N-tert-butyl-2-phthalazin-1-yloxyacetamide. [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]
-
UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. [Link]
-
Smalley, K. S. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 661, 583–594. [Link]
-
Teicher, B. A. (2009). Antitumor Efficacy Testing in Rodents. JNCI: Journal of the National Cancer Institute, 101(21), 1448–1449. [Link]
-
Hothorn, L. A. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. ILAR journal, 47(3), 229–237. [Link]
-
Shimadzu. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
-
Taylor & Francis. (2025). Optimizing Xenograft Models for Breast Cancer: A Comparative Analysis of Cell-Derived and Patient-Derived Implantation Techniques in Pre-Clinical Research. [Link]
-
MDPI. (n.d.). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. [Link]
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
-
ACS Publications. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. [Link]
-
Ibiş, F. Ö., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules (Basel, Switzerland), 27(19), 6649. [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link]
Sources
- 1. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-TERT-BUTYLACETAMIDE | 762-84-5 [chemicalbook.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. medium.com [medium.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. repo.uni-hannover.de [repo.uni-hannover.de]
Strategic Application of Boc Protection in the Synthesis of N-(tert-butyl)-2-piperazin-1-ylacetamide: An In-Depth Technical Guide
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of N-(tert-butyl)-2-piperazin-1-ylacetamide, a valuable building block in medicinal chemistry. The synthesis is strategically designed around the use of the tert-butyloxycarbonyl (Boc) protecting group to ensure selective N-alkylation of piperazine and achieve high purity of the final product. This guide will delve into the mechanistic underpinnings of each synthetic step, from the initial protection of piperazine to the final deprotection, offering field-proven insights and troubleshooting strategies for researchers, scientists, and drug development professionals.
Introduction
Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, prized for their ability to modulate physicochemical properties such as solubility and bioavailability. The synthesis of specifically substituted piperazines, however, presents a significant challenge due to the presence of two nucleophilic secondary amine groups. Uncontrolled reactions often lead to a mixture of mono- and di-substituted products, necessitating complex and often inefficient purification steps.
A robust strategy to overcome this hurdle is the use of a protecting group to temporarily block one of the piperazine nitrogens, thereby directing the reaction to the desired site. The tert-butyloxycarbonyl (Boc) group is an exemplary choice for this purpose due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. This guide will meticulously detail a three-step synthesis of this compound, showcasing the strategic advantage of the Boc protection strategy.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a three-step sequence, as illustrated below. This approach ensures high selectivity and yield by temporarily masking one of the reactive nitrogen atoms of the piperazine ring.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(tert-butyl)-2-piperazin-1-ylacetamide
Welcome to the technical support guide for the synthesis of N-(tert-butyl)-2-piperazin-1-ylacetamide. This document is intended for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this key piperazine derivative. Our goal is to equip you with the expertise to identify, mitigate, and resolve synthetic hurdles, ensuring the efficient and high-purity production of your target compound.
I. Overview of Synthetic Strategies & Core Challenges
The synthesis of this compound typically proceeds via one of two primary routes, each with its own set of potential side reactions and purification challenges. Understanding these pathways is crucial for effective troubleshooting.
-
Route A: Direct Alkylation of Piperazine. This is the most straightforward approach, involving the direct reaction of piperazine with an N-(tert-butyl)-2-haloacetamide (e.g., 2-chloro-N-(tert-butyl)acetamide). While economical, this route is often plagued by a lack of selectivity, leading to significant side product formation.
-
Route B: Mono-Protected Piperazine Strategy. A more controlled, multi-step approach that begins with the mono-protection of piperazine (commonly with a tert-butoxycarbonyl group, Boc), followed by alkylation, and concluding with deprotection. This method offers superior control over selectivity but introduces additional steps where impurities can arise.
The primary challenges that researchers face include:
-
Di-alkylation: The formation of 1,4-disubstituted piperazine derivatives.
-
Incomplete Reactions: Residual starting materials complicating purification.
-
Side Products from Protecting Groups: Impurities generated during the introduction or removal of protecting groups.
-
Purification Hurdles: Difficulty in separating the desired product from structurally similar side products.
This guide will address these core challenges in a practical, question-and-answer format.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My reaction of piperazine with 2-chloro-N-(tert-butyl)acetamide shows a major byproduct with a higher molecular weight. What is it and how can I prevent it?
Answer:
You are likely observing the formation of 1,4-bis(2-(N-tert-butylamino)-2-oxoethyl)piperazine , a di-alkylation side product. This occurs because both nitrogen atoms of the piperazine ring are nucleophilic and can react with the electrophilic 2-chloro-N-(tert-butyl)acetamide.
Causality: Piperazine is a symmetrical diamine. The initial mono-alkylation product, this compound, still possesses a secondary amine that is sufficiently nucleophilic to react with another molecule of the chloroacetamide, leading to the undesired di-substituted product.
Mitigation Strategies:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5 to 10 equivalents) shifts the reaction equilibrium towards the mono-alkylation product. This is a common strategy in industrial synthesis to maximize the yield of the desired mono-substituted product.
-
Slow Addition of the Electrophile: Adding the 2-chloro-N-(tert-butyl)acetamide solution dropwise to the piperazine solution at a controlled temperature (e.g., 0-10 °C) can help to minimize di-substitution.
-
Consider the Mono-Protected Piperazine Route: For higher purity and better control, switching to a mono-protected piperazine, such as 1-Boc-piperazine, is highly recommended. This chemically prevents di-alkylation.
FAQ 2: I am using the 1-Boc-piperazine route. After the alkylation step, my TLC/LC-MS shows three major spots: my desired product, and two starting materials. How can I drive the reaction to completion?
Answer:
Incomplete conversion during the alkylation of 1-Boc-piperazine with 2-chloro-N-(tert-butyl)acetamide is a common issue. The key is to optimize the reaction conditions to favor the nucleophilic substitution.
Causality: The nucleophilicity of the secondary amine in 1-Boc-piperazine is lower than that of piperazine itself due to the electron-withdrawing nature of the Boc group. Additionally, inadequate base or temperature can lead to a sluggish reaction.
Troubleshooting Protocol:
-
Choice of Base and Solvent: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated during the reaction. Ensure at least 1.1 equivalents of the base are used. For more challenging alkylations, a stronger inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile or DMF can be more effective.[1]
-
Reaction Temperature: While room temperature is a common starting point, gently heating the reaction mixture (e.g., to 50-60 °C) can significantly increase the reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid potential degradation.
-
Reaction Time: These reactions can sometimes require extended periods (12-24 hours) to reach completion. Allow sufficient time for the reaction to proceed.
-
Purity of Starting Materials: Ensure that your 1-Boc-piperazine and 2-chloro-N-(tert-butyl)acetamide are of high purity and free from moisture.
FAQ 3: During the synthesis of 1-Boc-piperazine, I am getting a significant amount of a less polar impurity. What is this and how can I avoid it?
Answer:
The less polar impurity is almost certainly 1,4-di-Boc-piperazine . This arises from the reaction of both nitrogen atoms of piperazine with the Boc-anhydride (di-tert-butyl dicarbonate).
Causality: The reaction of piperazine with Boc-anhydride can be difficult to control to achieve mono-substitution exclusively. If the reaction conditions are not carefully managed, the initially formed 1-Boc-piperazine can react further to yield the di-protected side product.
Prevention and Control:
-
Stoichiometry and Addition: Use a slight excess of piperazine relative to the Boc-anhydride. Crucially, the Boc-anhydride should be added slowly and in a controlled manner to a solution of piperazine. This maintains a high concentration of the unreacted piperazine, favoring the mono-substitution.
-
Solvent System: The choice of solvent can influence the selectivity. A mixed solvent system, such as methanol and water, can be effective.[2]
-
Temperature Control: Maintain a low temperature (e.g., 0 °C) during the addition of Boc-anhydride to moderate the reaction rate and improve selectivity.
Purification Tip: 1,4-di-Boc-piperazine is significantly less polar than 1-Boc-piperazine. This difference in polarity allows for relatively straightforward separation by column chromatography on silica gel.
FAQ 4: The final deprotection of my Boc-protected intermediate using TFA is messy, and the yield is low. Are there alternative methods?
Answer:
While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for Boc deprotection, it can sometimes lead to side reactions or difficulties in product isolation, especially if the final product is sensitive to strong acids.
Alternative Deprotection Protocols:
-
HCl in an Organic Solvent: A solution of hydrogen chloride in a solvent like dioxane, isopropanol, or diethyl ether is a very effective and common alternative. The product is often isolated as the hydrochloride salt, which can be advantageous for purification and stability.
-
Methanolic HCl: This can be prepared by the careful addition of acetyl chloride to cold methanol. This reagent is effective for Boc deprotection and can be a milder option than anhydrous HCl gas.
Experimental Protocol: Boc Deprotection with HCl in Dioxane
-
Dissolve the Boc-protected N-(tert-butyl)-2-(4-Boc-piperazin-1-yl)acetamide in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4M solution of HCl in dioxane (typically 3-5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
The product hydrochloride salt will often precipitate from the solution. The solid can be collected by filtration, washed with a non-polar solvent (like diethyl ether or hexane), and dried under vacuum.
III. Visualization of Synthetic Pathways and Side Reactions
The following diagrams illustrate the key reaction pathways and the formation of common side products.
Caption: Direct alkylation of piperazine leading to the desired mono-substituted product and the common di-substituted side product.
Caption: Synthetic workflow using the mono-Boc-piperazine strategy, highlighting the potential formation of the di-Boc side product.
IV. Summary of Key Side Products and Their Characteristics
| Side Product | Common Synthetic Route | Relative Polarity | Suggested Analytical Method |
| 1,4-bis(2-(N-tert-butylamino)-2-oxoethyl)piperazine | Direct Alkylation | Higher than product | LC-MS, ¹H NMR |
| 1,4-di-Boc-piperazine | Mono-protection of Piperazine | Lower than 1-Boc-piperazine | TLC, GC-MS, ¹H NMR |
| Boc-protected Product | Boc-Protected Synthesis | Lower than final product | TLC, LC-MS |
V. References
-
Synthesis of Piperazine Derivatives: General synthetic strategies for piperazine derivatives are widely documented in the chemical literature.[3]
-
Boc Protection of Amines: The use of di-tert-butyl dicarbonate for the protection of amines is a standard procedure in organic synthesis. A representative procedure can be found in various organic synthesis resources.[2]
-
Alkylation of N-Boc-piperazine: A patent describing the alkylation of N-Boc-piperazine with bromoethyl acetate provides a relevant procedural example.[1]
-
General Piperazine Chemistry: The reactivity and functionalization of the piperazine ring system are discussed in various reviews and articles on heterocyclic chemistry.[4]
Sources
- 1. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 3. connectjournals.com [connectjournals.com]
- 4. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
Technical Support Center: Purification of N-(tert-butyl)-2-piperazin-1-ylacetamide
Welcome to the technical support guide for the purification of N-(tert-butyl)-2-piperazin-1-ylacetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. The guidance is based on established chemical principles and field-proven insights for piperazine-containing molecules.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: Oily Product or Failure to Crystallize
Q: My final product, this compound, is an oil and will not crystallize, even after solvent removal under high vacuum. What is causing this, and how can I induce crystallization?
A: An oily product is a common issue for molecules with moderate polarity and conformational flexibility, such as this one. The inability to crystallize typically points to the presence of impurities that disrupt the crystal lattice formation or the selection of an inappropriate solvent system.
Probable Causes & Solutions:
-
Residual Solvents: High-boiling point solvents used in the reaction or extraction (e.g., DMF, DMSO) can be difficult to remove and may keep the product in an oily state.
-
Solution: Co-evaporate with a lower-boiling point solvent like toluene or perform a liquid-liquid extraction to move the product into a more volatile solvent like ethyl acetate or dichloromethane (DCM) before concentration.[1]
-
-
Hygroscopic Nature: The presence of two basic nitrogen atoms in the piperazine ring can make the compound and its salts hygroscopic, readily absorbing atmospheric moisture to form a viscous oil.
-
Solution: Ensure all glassware is thoroughly dried, and handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible. Drying the oily product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) over a desiccant like P₂O₅ can be effective.
-
-
Process-Related Impurities: Unreacted starting materials or byproducts can act as crystal growth inhibitors. A common synthetic route involves the reaction of piperazine with a haloacetamide derivative. Potential impurities could include unreacted piperazine, the starting haloacetamide, or products of over-alkylation.
-
Solution: An initial purification step is necessary before attempting crystallization. A simple acid-base extraction can be highly effective. Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the basic piperazine nitrogens and pull the product into the aqueous layer, leaving non-basic impurities behind.[1] Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.
-
-
Inappropriate Crystallization Solvent: The chosen solvent may be too good a solvent for the compound, preventing it from precipitating.
-
Solution: A systematic solvent screen is recommended. Use a small amount of the purified oil and test various solvents and solvent mixtures. A good crystallization system often involves a solvent in which the compound is soluble at elevated temperatures but poorly soluble at room temperature or below.[2][3]
-
Recommended Crystallization Protocol:
-
Start with a purified, dry oil of this compound.
-
Dissolve the oil in a minimum amount of a hot solvent in which it is soluble (e.g., isopropanol, acetonitrile, or ethyl acetate).
-
Slowly add a non-polar "anti-solvent" (e.g., hexane or heptane) dropwise until the solution becomes faintly turbid.
-
Add a few drops of the first solvent to redissolve the turbidity and then allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.
Issue 2: Poor Separation in Column Chromatography
Q: I am trying to purify my compound using silica gel column chromatography, but I'm getting poor separation with significant tailing of the product spot on TLC. How can I improve this?
A: The basic nature of the piperazine moiety is the primary cause of poor chromatographic performance on standard silica gel. The amine groups interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing, irreversible adsorption, and poor resolution.
Probable Causes & Solutions:
-
Strong Amine-Silica Interaction: The lone pairs on the nitrogen atoms form strong hydrogen bonds with the acidic silica surface.
-
Solution 1 (Base Additive): Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. A common choice is triethylamine (TEA) or ammonia in methanol. A typical mobile phase would be Dichloromethane/Methanol with 0.5-1% TEA.[4] This competes with your compound for binding to the silica, allowing it to elute more cleanly.
-
Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a less acidic or a basic stationary phase. Alumina (basic or neutral) is a good alternative. For more challenging separations, consider using a C18 reversed-phase column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to ensure the compound is protonated and well-behaved.[5]
-
-
Inappropriate Mobile Phase Polarity: The eluent may not have the optimal polarity to effectively move the compound along the column relative to the impurities.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product. Test solvent systems like Ethyl Acetate/Hexane, Dichloromethane/Methanol, and Chloroform/Methanol, always including a small amount of a basic modifier.
-
Data Summary: Recommended Chromatography Conditions
| Stationary Phase | Mobile Phase System | Modifier | Rationale |
| Silica Gel | Dichloromethane / Methanol (e.g., 95:5 to 90:10) | 0.5-1% Triethylamine | Neutralizes acidic silanol groups, reducing peak tailing.[6] |
| Silica Gel | Ethyl Acetate / Hexane (e.g., 50:50 to 80:20) | 0.5-1% Triethylamine | For less polar impurities. The base additive is still crucial. |
| Neutral Alumina | Dichloromethane / Methanol (e.g., 98:2 to 95:5) | None usually required | Less acidic surface reduces the need for a basic modifier. |
| C18 (Reversed-Phase) | Acetonitrile / Water or Methanol / Water | 0.1% TFA or Formic Acid | The compound is protonated, and separation occurs based on hydrophobicity.[5] |
Workflow for Optimizing Column Chromatography
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound?
A: Based on its structure[7] and data from analogous compounds, we can infer the following properties:
-
Appearance: Likely a white to off-white solid or a viscous oil at room temperature.[8]
-
Basicity: The molecule has two basic nitrogen centers in the piperazine ring. The secondary amine will be more basic than the tertiary amine, which is adjacent to the electron-withdrawing acetyl group.
-
Solubility: Expected to be soluble in polar organic solvents like methanol, ethanol, DCM, and chloroform. It will likely have limited solubility in non-polar solvents like hexanes and ethers. Its solubility in water will be pH-dependent; it will be soluble in acidic aqueous solutions due to salt formation.[9]
-
Stability: The amide bond is generally stable, but the compound may be sensitive to strong acids or bases at elevated temperatures. The free base form can react with atmospheric CO₂ over time. It is best stored in a cool, dry place, preferably under an inert atmosphere.
Q2: What are the most likely impurities from the synthesis of this compound?
A: The most common synthesis involves the alkylation of piperazine with an N-(tert-butyl)-2-haloacetamide (e.g., chloro- or bromoacetamide). The likely impurities are:
-
Unreacted Piperazine: A highly polar and basic impurity.
-
N,N'-bis-alkylation product: Where two molecules of the haloacetamide have reacted with both nitrogens of one piperazine molecule.
-
Starting Haloacetamide: A non-basic impurity.
-
N-nitrosamine impurities: If nitrite sources are present during synthesis or storage under acidic conditions, the secondary amine of the piperazine ring can be nitrosated, forming potentially genotoxic impurities.[10]
Impurity Profile and Removal Strategy
Caption: Logical flow for removing common synthesis impurities.
Q3: How can I confirm the purity of my final product?
A: A combination of methods should be used to establish purity:
-
Chromatography: A single, sharp peak in HPLC analysis (preferably using two different column/eluent systems) and a single spot on TLC (visualized with different stains like ninhydrin for free amines and permanganate for oxidizable groups).
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any residual solvents or impurities. The integration of the proton signals should match the expected ratios.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
-
Melting Point: A sharp melting point range for a solid product is a good indicator of high purity. An oil that solidifies should melt over a narrow range (e.g., 1-2 °C).
References
- PROCESS FOR THE PRODUCTION OF N-(2,6-DIMETHYL-PHENYL)
- Kommi, D. N., Kumar, D., & Chakraborti, A. K. (2013). “All water chemistry” for a concise total synthesis of the novel class anti-anginal drug (RS), (R), and (S)-ranolazine. Green Chemistry.
- tert-Butyl 2-(piperazin-1-yl)acetate | 112257-22-4 - Sigma-Aldrich. Sigma-Aldrich.
- US10696668B2 - Acid addition salts of piperazine derivatives - Google Patents. (n.d.).
- Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in - PubMed Central - NIH. (n.d.). NIH.
- N-tert-butyl-2-piperazin-2-ylacetamide | C10H21N3O | CID 139714862 - PubChem. PubChem.
- Organic Process Research & Development Vol. 13 No. 3 - ACS Publications. (2009).
- Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. (2023).
- 57260-71-6 | N-Boc-piperazine | Venetoclax - Ambeed.com. Ambeed.com.
- US20040162282A1 - Substituted piperazines - Google Patents. (n.d.).
- CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide. (n.d.).
- US8541578B2 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents. (n.d.).
- N-(2,6-DIMETHYLPHENYL)-2-(4-NITROSOPIPERAZIN-1-YL)ACETAMIDE. Manasa Life Sciences.
- Synthesis and Characterization of Ether-Dimer Impurity of Drug -Ranolazine Using 2, 2'-(oxybis (methylene)) Bis (Oxirane) - ResearchGate. (2025).
Sources
- 1. US20040162282A1 - Substituted piperazines - Google Patents [patents.google.com]
- 2. PROCESS FOR THE PRODUCTION OF N-(2,6-DIMETHYL-PHENYL)-2-PIPERAZIN-1-YL-ACETAMIDE - Patent 1517900 [data.epo.org]
- 3. US8541578B2 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-tert-butyl-2-piperazin-2-ylacetamide | C10H21N3O | CID 139714862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-Butyl 2-(piperazin-1-yl)acetate | 112257-22-4 [sigmaaldrich.com]
- 9. US10696668B2 - Acid addition salts of piperazine derivatives - Google Patents [patents.google.com]
- 10. N-(2,6-DIMETHYLPHENYL)-2-(4-NITROSOPIPERAZIN-1-YL)ACETAMIDE | Manasa Life Sciences [manasalifesciences.com]
"N-(tert-butyl)-2-piperazin-1-ylacetamide stability and storage issues"
Technical Support Center: N-(tert-butyl)-2-piperazin-1-ylacetamide
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and storage of this compound. As specific stability data for this compound is not extensively published, this guide synthesizes information from the known chemical behavior of its core functional moieties—the piperazine ring and the N-tert-butyl acetamide group—to provide a robust framework for its handling and use. The protocols and advice herein are grounded in established principles of organic chemistry and pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for solid this compound?
Answer:
Based on the chemical structure, which includes a piperazine ring known for potential hygroscopicity and sensitivity to oxidation, optimal storage conditions are critical.[1][2] For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container. To mitigate degradation from atmospheric moisture and oxygen, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[2] General best practices for chemical storage, such as keeping containers in a dry, cool, and well-ventilated place, should always be followed.[3][4]
How should I prepare and store solutions of this compound?
Answer:
The stability of this compound in solution is highly dependent on the solvent and pH.
-
Solvent Selection: Due to its polar nature, the compound is expected to have good solubility in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like ethanol with some heating. Aqueous solubility will be pH-dependent; as a basic compound, it will be more soluble in acidic aqueous solutions.
-
Solution Preparation: For creating stock solutions, use high-purity, anhydrous solvents. If possible, degas the solvent prior to use to remove dissolved oxygen.
-
Storage of Solutions: Stock solutions, particularly in protic solvents, should be considered to have limited stability. It is best practice to prepare solutions fresh for each experiment. If storage is unavoidable, aliquot the solution into single-use vials, purge with inert gas, and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles, which can accelerate degradation.
What are the most probable degradation pathways?
Answer:
The molecule has two primary points of vulnerability: the piperazine ring and the amide bond.
-
Oxidation: The tertiary amine nitrogens in the piperazine ring are susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions.[1] This can lead to the formation of N-oxides or other oxidative degradation products.
-
Hydrolysis: The amide bond can undergo hydrolysis, cleaving the molecule into tert-butylamine and 2-(piperazin-1-yl)acetic acid. This reaction is significantly accelerated under strongly acidic or basic conditions and at elevated temperatures.[1]
-
Nitrosation: Like other secondary and tertiary amines, the piperazine moiety can potentially react with nitrosating agents (e.g., nitrites present as contaminants) to form potentially carcinogenic N-nitrosamines.[5] This is a critical consideration in formulation and drug development.
Below is a diagram illustrating the primary potential degradation pathways.
Caption: Potential degradation pathways for this compound.
What are the visible signs of compound degradation?
Answer:
Visual inspection can be a preliminary indicator of degradation. Look for:
-
Color Change: Development of a yellow or brown tint in the solid powder or solution.
-
Clumping or Change in Consistency: This may suggest hygroscopicity and moisture absorption.
-
Insolubility: Difficulty dissolving a previously soluble batch or the appearance of precipitates in a solution.
If any of these signs are observed, it is crucial to re-qualify the compound using analytical methods like HPLC (to check for purity and impurities) and LC-MS (to identify degradation products) before use.
Troubleshooting Guide
| Observed Issue | Potential Cause (Stability-Related) | Recommended Action |
| Inconsistent experimental results or loss of biological activity. | The compound may have degraded in solid form or in the stock solution. Freeze-thaw cycles or prolonged storage at room temperature can cause this. | 1. Prepare a fresh stock solution from a new or properly stored solid sample. 2. Use a recently opened vial of the solid compound. 3. Perform a purity check via HPLC on both the solid and the solution. |
| Solid powder appears discolored (e.g., yellowing) or clumpy. | This indicates potential oxidation or moisture absorption (hygroscopicity).[2] | 1. Do not use the material for sensitive experiments. 2. If use is unavoidable, purify the material if possible. 3. Confirm purity with analytical techniques before proceeding. 4. Review storage procedures; ensure the container is tightly sealed and stored in a desiccator. |
| Stock solution is cloudy, has precipitates, or has changed color. | This suggests degradation, precipitation due to exceeding solubility limits upon cooling, or reaction with the solvent. | 1. Discard the solution. It is not reliable for experimental use. 2. Prepare a fresh solution, ensuring the compound is fully dissolved. Consider gentle warming if solubility is an issue, but cool to room temperature before use. 3. If storing, ensure the concentration is well below the solvent's saturation point at the storage temperature. |
Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light | Container |
| Solid | 2-8°C (Long-term) Room Temp (Short-term) | Inert Gas (Argon/Nitrogen) Recommended | Protect from light | Tightly sealed, amber glass vial |
| Solution (in DMSO/DMF) | -20°C to -80°C | Inert Gas Recommended | Protect from light | Tightly sealed, single-use aliquots |
Experimental Protocols
Protocol 1: Preparation and Handling of Stock Solutions
This protocol ensures the preparation of a high-quality stock solution with minimized risk of initial degradation.
-
Pre-Experiment Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Use a high-purity, anhydrous grade of your chosen solvent (e.g., DMSO).
-
-
Weighing:
-
Briefly open the vial in a low-humidity environment (if possible) and quickly weigh the desired amount of solid.
-
Immediately and tightly reseal the vial, purge with inert gas if available, and return to proper storage.
-
-
Dissolution:
-
Add the weighed solid to a sterile, amber glass vial.
-
Add the appropriate volume of solvent to achieve the target concentration.
-
Mix thoroughly using a vortex mixer until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary, but ensure the solution returns to room temperature before use.
-
-
Storage (if necessary):
-
If the solution will not be used immediately, aliquot it into single-use, tightly capped vials.
-
Purge the headspace of each vial with argon or nitrogen before sealing.
-
Store at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential to understand the intrinsic stability of the compound and identify potential degradation products. This workflow provides a framework for stressing the compound under various conditions.
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system like acetonitrile/water.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Add hydrogen peroxide to a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Expose both solid powder and solution to 80°C.
-
Photostability: Expose the solution to light stress according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase). Use a photodiode array (PDA) detector to monitor for new peaks and LC-MS to identify the mass of any degradation products.
-
Interpretation: Compare the chromatograms of stressed samples to the control. Significant reduction in the parent peak area or the appearance of new peaks indicates degradation under those conditions.
By following this guide, researchers can ensure the integrity of their experimental results and contribute to the development of a robust stability profile for this compound.
References
-
Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]
-
Sreenivasa, S., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Oriental Journal of Chemistry, 35(1), 157-166. [Link]
-
Firth, G., et al. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1754–1758. [Link]
-
Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia, 37, 1912-1923. [Link]
-
PubChem. N-tert-butyl-2-methyl-3-piperazin-1-ylpropanamide. [Link]
-
Pharmaffiliates. N-(2,6-Dimethylphenyl)-1-piperazineacetamide. [Link]
Sources
Technical Support Center: Troubleshooting N-(tert-butyl)-2-piperazin-1-ylacetamide Solubility Challenges
Welcome to the technical support center for N-(tert-butyl)-2-piperazin-1-ylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound. Drawing from established principles in medicinal chemistry and pharmaceutical sciences, this resource provides in-depth, actionable advice in a convenient question-and-answer format.
Introduction to the Molecule: A Structural Perspective on Solubility
This compound possesses a chemical structure that presents a classic solubility challenge: the interplay between a hydrophilic, ionizable group and a bulky, hydrophobic moiety.
-
The Piperazine Ring: This core component is a dibasic amine, making the molecule's solubility highly dependent on pH.[1][2] At lower pH values, the nitrogen atoms in the piperazine ring become protonated, forming positively charged species that are more readily solvated by polar solvents like water.[3]
-
The N-tert-butyl Group: In contrast, the tert-butyl group is large and nonpolar, contributing to the molecule's hydrophobicity and potentially limiting its aqueous solubility, especially at neutral or higher pH.[4]
Understanding this structural dichotomy is the cornerstone of effective troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My initial attempts to dissolve this compound in aqueous buffers (e.g., PBS at pH 7.4) have resulted in poor solubility or precipitation. What is the likely cause and what is the first step I should take?
Answer:
The poor solubility at neutral pH is expected due to the molecular structure. The primary cause is that at pH 7.4, a significant portion of the piperazine ring is not protonated, leaving the molecule in a less polar, neutral state where the hydrophobic nature of the tert-butyl group dominates.
Your immediate first step should be to investigate the effect of pH on solubility. Since this compound is a basic compound, decreasing the pH of the aqueous solution should significantly increase its solubility.[5]
Protocol 1: Basic pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-7.4).
-
Equilibration: Add a known excess of your compound to a fixed volume of each buffer in separate vials.
-
Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH to visualize the solubility profile.
Expected Outcome:
You should observe a significant increase in solubility as the pH decreases. This is due to the protonation of the piperazine moiety, as illustrated below.
Caption: pH-dependent equilibrium of this compound.
Question 2: I need to prepare a stock solution for my in vitro assays, but even at acidic pH, I'm not achieving the desired concentration. What are my next options?
Answer:
If pH adjustment alone is insufficient, the next step is to explore the use of co-solvents or alternative solvent systems. Co-solvents can disrupt the hydrogen bonding network of water and reduce the overall polarity of the solvent system, which can help to solvate the hydrophobic tert-butyl group more effectively.
Recommended Co-solvents:
-
DMSO (Dimethyl sulfoxide): A powerful, water-miscible organic solvent.
-
Ethanol: A commonly used, less toxic polar protic solvent.
-
PEG 400 (Polyethylene glycol 400): A non-volatile, water-miscible polymer.
Protocol 2: Co-solvent Solubility Screening
-
Initial Dissolution: Attempt to dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to determine its maximum solubility in the neat solvent.
-
Aqueous Titration: If a high concentration is achieved in the neat co-solvent, you can then perform a stepwise dilution with your aqueous buffer of choice. This will help you determine the highest concentration that remains in solution at an acceptable final co-solvent percentage for your experiment.
-
Direct Co-solvent Mixtures: Prepare various mixtures of your aqueous buffer and the co-solvent (e.g., 10%, 20%, 50% DMSO in acidic buffer). Then, determine the solubility in each mixture using the equilibration method described in Protocol 1.
Data Presentation: Co-solvent Solubility
| Solvent System (at pH 4.0) | Estimated Solubility | Notes |
| 100% Aqueous Buffer | Low | Baseline measurement. |
| 10% DMSO / 90% Buffer | Moderate | May be suitable for many cell-based assays. |
| 50% Ethanol / 50% Buffer | Moderate-High | Consider ethanol's potential effects on the assay. |
| 100% DMSO | High | Useful for high-concentration stock solutions. |
Causality: The organic co-solvent reduces the polarity of the bulk solvent, making it more favorable for the nonpolar tert-butyl group to be solvated, thus increasing overall solubility.
Question 3: My formulation requires a solid dosage form. How can I improve the dissolution rate of the compound?
Answer:
For solid dosage forms, enhancing the dissolution rate is crucial for bioavailability.[6] Given the basic nature of the piperazine ring, forming a salt is a highly effective strategy. A salt of this compound will have a higher intrinsic solubility and faster dissolution rate than the free base form.
Workflow for Salt Formation:
Caption: Workflow for preparing a salt form to enhance dissolution.
Explanation of the Process:
-
Counter-ion Selection: Choose a pharmaceutically acceptable acid to form the salt. Common choices include hydrochloric acid (for a hydrochloride salt), citric acid, or tartaric acid.
-
Stoichiometry: The reaction is typically performed by dissolving the free base in a suitable solvent (e.g., ethanol, isopropanol) and adding a stoichiometric amount of the selected acid.
-
Crystallization: The resulting salt will often precipitate from the solution and can be collected by filtration.
-
Verification: The formation of the salt should be confirmed using analytical techniques such as NMR, melting point analysis, and PXRD (Powder X-ray Diffraction).
Trustworthiness of the Protocol: This is a standard and well-established method in pharmaceutical development for improving the solubility and bioavailability of basic drug candidates.[7]
Summary of Troubleshooting Strategies
| Issue | Primary Cause | Recommended Action | Underlying Principle |
| Poor solubility in neutral aqueous buffer | Unprotonated piperazine ring and hydrophobicity of the tert-butyl group. | Decrease the pH of the solvent. | Protonation of the basic piperazine nitrogen atoms increases polarity and water solubility.[3] |
| Insufficient concentration for stock solutions | The compound's intrinsic solubility limit in the chosen solvent system. | Use a water-miscible organic co-solvent (e.g., DMSO, ethanol). | Co-solvents reduce the polarity of the solvent system, improving the solvation of hydrophobic moieties. |
| Slow dissolution from a solid form | High lattice energy and low intrinsic solubility of the free base. | Form a pharmaceutically acceptable salt (e.g., hydrochloride, citrate). | Salts are generally more soluble and have faster dissolution rates than their corresponding free bases.[7] |
By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by this compound and advance their experimental work.
References
-
MySkinRecipes. tert-Butyl 2-(piperazin-1-yl)acetate. [Link]
-
Solubility of Things. Piperazine. [Link]
-
Wikipedia. Piperazine. [Link]
-
MDPI. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
Chemsrc. N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. [Link]
-
Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]
-
PubChem. N-tert-butyl-2-methyl-3-piperazin-1-ylpropanamide. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]
-
PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
Chemistry LibreTexts. Advanced Properties of Amines. [Link]
-
International Journal of Applied Pharmaceutics. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?[Link]
-
MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]
-
ResearchGate. Piperazine-containing anticancer agents having metal complexes. [Link]
-
RSC Education. Solubility and pH of amines. [Link]
-
PubChem. Piperazine. [Link]
-
National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
ResearchGate. (PDF) Study of pH-dependent drugs solubility in water. [Link]
-
JoVE. Video: Extraction: Effects of pH. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Beilstein Journal of Organic Chemistry. Opportunities and challenges for direct C–H functionalization of piperazines. [Link]
-
PubChem. N-tert-Butylacetamide. [Link]
-
ResearchGate. (PDF) Basic Review: Solubility Enhancement by Using Various Approaches. [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Video: Extraction: Effects of pH [jove.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. wjbphs.com [wjbphs.com]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N-(tert-butyl)-2-piperazin-1-ylacetamide Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of N-(tert-butyl)-2-piperazin-1-ylacetamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical scaffold. This compound serves as a valuable building block in medicinal chemistry, often incorporated into molecules to modulate physicochemical properties such as solubility and basicity, or to act as a linker to pharmacophoric groups.
However, the synthesis of this compound presents several common challenges, primarily related to the steric hindrance of the tert-butyl group and the nucleophilicity of the piperazine moiety. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges, improve reaction yields, and ensure the purity of your final product.
Core Synthesis Strategies & Troubleshooting
There are two primary and highly effective strategies for synthesizing the target molecule. The optimal choice depends on the availability of starting materials, scale, and specific downstream applications. We will address each route with its own dedicated troubleshooting guide.
-
Route A: Nucleophilic Substitution - Reacting piperazine with 2-chloro-N-(tert-butyl)acetamide.
-
Route B: Amide Coupling - Reacting piperazin-1-ylacetic acid with tert-butylamine.
Route A: Nucleophilic Substitution
This is often the more robust and scalable approach. The reaction involves the nucleophilic attack of the secondary amine of piperazine on the electrophilic carbon of 2-chloro-N-(tert-butyl)acetamide.
Reaction Scheme: Nucleophilic Substitution
Caption: General workflow for the nucleophilic substitution route.
Troubleshooting Guide: Nucleophilic Substitution
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Formation | 1. Insufficient Reactivity: The reaction may be too slow under the chosen conditions. 2. Poor Solubility: Reactants may not be fully dissolved. 3. Base is too weak or sterically hindered. | 1. Increase Temperature: Refluxing in a suitable solvent like ethanol or acetonitrile is common. This provides the necessary activation energy for the SN2 reaction.[1] 2. Solvent Choice: Ensure your solvent can dissolve both the piperazine (often used in excess) and the chloroacetamide. Ethanol, acetonitrile, or DMF are good starting points. 3. Base Selection: Use a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ to scavenge the HCl byproduct without competing with the piperazine nucleophile. Triethylamine (Et₃N) can also be used. |
| Formation of a Di-substituted Byproduct (1,4-bis(N-tert-butylacetamido)piperazine) | Incorrect Stoichiometry: Using too little piperazine relative to the chloroacetamide. The desired mono-substituted product is a secondary amine and can react a second time. | Use Excess Piperazine: Employ a significant excess of piperazine (typically 2.5 to 4 equivalents). This statistically favors the mono-substitution reaction and ensures the chloroacetamide is the limiting reagent. The unreacted piperazine can be easily removed during aqueous workup.[1] |
| Complex Reaction Mixture / Multiple Spots on TLC | 1. Degradation: The chloroacetamide starting material may be unstable at high temperatures for prolonged periods. 2. Side reactions with solvent. | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Do not let it run unnecessarily long after the starting material is consumed. A typical reaction time is 1-4 hours at reflux.[1] 2. Use a Stable Solvent: Aprotic polar solvents like acetonitrile or ketones are generally robust. If using alcohols, ensure they are not prone to side reactions under basic conditions. |
| Difficult Purification / Product is Water Soluble | Basic Nature of Product: The free piperazine nitrogen makes the product basic and potentially water-soluble, especially when protonated. | Acid/Base Extraction: During workup, after removing the excess piperazine with a water wash, extract the organic layer with dilute aqueous HCl (e.g., 1M). This will protonate your product and pull it into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract with an organic solvent (e.g., DCM, EtOAc) to recover the free base product. |
Route B: Amide Coupling
This route is feasible but often more challenging due to the steric hindrance of tert-butylamine. The reaction requires the activation of the carboxylic acid group of piperazin-1-ylacetic acid before its reaction with the poorly nucleophilic tert-butylamine.
Reaction Scheme: Amide Coupling
Caption: General workflow for the amide coupling route.
Troubleshooting Guide: Amide Coupling
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low to No Yield; Starting Materials Recovered | 1. Inefficient Coupling Reagent: Standard reagents like DCC or EDC/HOBt are often ineffective for coupling with sterically hindered amines.[2][3] 2. Low Reactivity of tert-butylamine: The steric bulk around the nitrogen atom makes it a poor nucleophile.[2] 3. Use of N-Boc-piperazin-1-ylacetic acid: The free piperazine NH can interfere. Protecting it with a Boc group is essential for this route. | 1. Use a Potent Coupling Reagent: Switch to a stronger, in-situ activating reagent. Uronium/aminium salts like HATU , HBTU , or HCTU , or phosphonium salts like PyBOP are highly recommended. These form more reactive activated esters capable of overcoming the steric barrier.[2][4] 2. Increase Reaction Time/Temperature: Allow the reaction to run longer (e.g., overnight) at room temperature. Gentle heating (40-50 °C) can also increase the reaction rate, but must be done cautiously to avoid racemization if chiral centers are present.[3] 3. Protect the Piperazine Nitrogen: Start with N-Boc-piperazin-1-ylacetic acid. The Boc group prevents the piperazine nitrogen from reacting with the activated carboxylic acid and can be easily removed later with an acid like TFA or HCl in dioxane. |
| LC-MS shows activated acid, but no product | Decomposition of Activated Intermediate: The highly reactive activated ester (e.g., O-acylisourea intermediate) is decomposing or rearranging to a stable byproduct (e.g., N-acylurea with carbodiimides) faster than the hindered amine can react.[3] | 1. Change Activation Strategy: Convert the carboxylic acid to an acyl fluoride using a reagent like DAST or (diethylamino)sulfur trifluoride. Acyl fluorides are often more stable than other activated esters but still highly reactive towards amines, making them ideal for challenging couplings.[2] 2. Pre-activation and Order of Addition: Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (DIPEA) and stir for 5-10 minutes to allow the active ester to form before adding the tert-butylamine.[2] |
| Difficult Purification / Byproducts from Coupling Reagent | Water-Soluble Byproducts: Reagents like HATU and HBTU produce tetramethylurea, and EDC produces a soluble urea derivative, which can be difficult to remove from a polar product. | 1. Aqueous Workup: Perform a thorough aqueous workup. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl to remove bases like DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt/HOBt), and brine. 2. Chromatography: If byproducts persist, purification by column chromatography on silica gel is typically required. 3. Crystallization: If the final product is a solid, crystallization can be an effective final purification step. For the target molecule, precipitation as the dihydrochloride salt is an excellent purification strategy. |
Frequently Asked Questions (FAQs)
Q1: Which of the two routes is generally preferred? A: For simplicity, scalability, and often higher yield, Route A (Nucleophilic Substitution) is generally preferred. It avoids the challenges associated with sterically hindered amide couplings and the use of expensive coupling reagents. The starting material, 2-chloro-N-(tert-butyl)acetamide, can be readily prepared from chloroacetyl chloride and tert-butylamine.
Q2: My final product is an oil, but I need a solid. What should I do? A: The free base of this compound may be an oil or a low-melting solid. To obtain a stable, crystalline solid, it is highly recommended to convert it to a salt. Dissolving the purified free base in a solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through it, or adding a solution of HCl in isopropanol or dioxane, will precipitate the dihydrochloride salt , which is typically a crystalline solid and easier to handle.
Q3: How do I monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the most common method. A typical mobile phase for these compounds would be a mixture of a polar and a non-polar solvent, such as 5-10% methanol in dichloromethane (DCM) or 20-50% ethyl acetate in hexanes. Staining with ninhydrin can be useful for visualizing the piperazine starting material (if it has a free NH) but will not stain the final product as it is a tertiary amine. Stains like potassium permanganate (KMnO₄) or iodine are generally effective. LC-MS is also an excellent tool for monitoring the reaction, confirming the mass of the product, and identifying any byproducts.
Q4: What is the role of the base in the nucleophilic substitution reaction (Route A)? A: The reaction between piperazine and 2-chloro-N-(tert-butyl)acetamide generates one equivalent of hydrochloric acid (HCl). The base (e.g., K₂CO₃, Et₃N) is added to neutralize this acid. If the acid is not neutralized, it will protonate the piperazine starting material, converting it into its non-nucleophilic ammonium salt and stopping the reaction.
Q5: Can I use a different protecting group for the piperazine nitrogen in Route B? A: Yes, while Boc is the most common and convenient protecting group due to its stability and ease of removal under acidic conditions, other N-protecting groups like Cbz (carboxybenzyl) could also be used. However, the deprotection conditions would change (e.g., hydrogenolysis for Cbz), which may not be compatible with other functional groups in more complex derivatives.
Experimental Protocols
The following protocols are representative methodologies based on established procedures for analogous compounds.[1] Researchers should adapt them as necessary and monitor their reactions closely.
Protocol 1: Synthesis via Nucleophilic Substitution (Route A)
Step 1a: Preparation of 2-chloro-N-(tert-butyl)acetamide
-
To a stirred solution of tert-butylamine (1.2 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (DCM, approx. 0.5 M) cooled to 0 °C, add chloroacetyl chloride (1.0 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the chloroacetyl chloride is consumed.
-
Wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can often be used without further purification.
Step 1b: Synthesis of N-(tert-butyl)-2-(piperazin-1-yl)acetamide
-
In a round-bottom flask, combine piperazine (3.0 equiv.) and 2-chloro-N-(tert-butyl)acetamide (1.0 equiv.).
-
Add ethanol (or acetonitrile) to create a stirrable slurry (approx. 0.3-0.5 M with respect to the chloroacetamide).
-
Add powdered anhydrous potassium carbonate (2.0 equiv.).
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess piperazine and salts.
-
Perform an acid/base extraction as described in the troubleshooting guide for purification.
-
Dry the final organic layer over Na₂SO₄, filter, and concentrate to yield the free base product. For the dihydrochloride salt, proceed to the salt formation step.
Protocol 2: Synthesis via Amide Coupling (Route B)
Step 2a: Synthesis of N-(tert-butyl)-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetamide
-
In a round-bottom flask, dissolve N-Boc-piperazin-1-ylacetic acid (1.0 equiv.), HATU (1.1 equiv.), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv.) in anhydrous DMF (approx. 0.2 M).
-
Stir the solution at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add tert-butylamine (1.2 equiv.) and continue to stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.5 M citric acid (or dilute HCl), saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2b: Boc-Deprotection to Yield the Final Product
-
Dissolve the purified Boc-protected product from Step 2a in a minimal amount of a solvent like methanol or 1,4-dioxane.
-
Add an excess of 4M HCl in 1,4-dioxane (approx. 10 equiv.).
-
Stir at room temperature for 1-3 hours, monitoring the deprotection by TLC/LC-MS.
-
Upon completion, the product dihydrochloride salt will often precipitate. The solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether to afford the purified N-(tert-butyl)-2-(piperazin-1-yl)acetamide dihydrochloride.
References
- This is a synthesized guide based on general chemical principles and analogous procedures. Specific literature for the direct synthesis of this exact molecule is not widely available, making this a best-practice guide.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Dunsmore, C. J., et al. (2006). A practical, scalable, and environmentally friendly synthesis of amides. Organic Process Research & Development, 10(3), 576-581.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
Sources
Technical Support Center: N-(tert-butyl)-2-piperazin-1-ylacetamide (Compound X)
Introduction for Senior Application Scientist
Welcome to the technical support center for N-(tert-butyl)-2-piperazin-1-ylacetamide, herein referred to as Compound X. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this novel small molecule inhibitor. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource to anticipate, troubleshoot, and minimize off-target effects during your experiments. The piperazine-acetamide scaffold is a versatile chemical starting point, which also means that a thorough understanding of its potential polypharmacology is critical for accurate interpretation of experimental results.[1][2] This guide is structured to provide both high-level FAQs and in-depth troubleshooting workflows to ensure the scientific integrity of your findings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the initial characterization and use of Compound X.
Q1: My in vitro IC50 for the primary target is potent, but I'm seeing a much weaker effect in my cell-based assays. What could be the cause?
A1: This is a common challenge in drug discovery. Several factors could contribute to this discrepancy:
-
Cellular Permeability: The tert-butyl group and the piperazine ring can influence the physicochemical properties of Compound X, potentially limiting its ability to cross the cell membrane.[1]
-
Efflux Pumps: Compound X may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove the compound from the cell, lowering its intracellular concentration.
-
High Protein Binding: The compound may bind to proteins in the cell culture media or intracellularly, reducing the free concentration available to engage the target.
-
Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
Q2: I'm observing significant cytotoxicity at concentrations where I expect to see on-target effects. How can I determine if this is due to off-target activity?
A2: Cytotoxicity can be a result of on-target toxicity (if the target is essential for cell survival) or off-target effects. To distinguish between these possibilities:
-
Use a Structurally Dissimilar Inhibitor: If available, test another inhibitor of your primary target that has a different chemical scaffold. If it recapitulates the on-target phenotype without the same degree of cytotoxicity, it suggests the toxicity of Compound X is off-target.
-
Target Knockout/Knockdown Rescue: In a cell line where your target has been knocked out or knocked down, the cytotoxic effect of Compound X should be significantly diminished if it is on-target. If the cytotoxicity persists, it is likely due to off-target effects.
-
Dose-Response Analysis: Carefully titrate Compound X to determine if there is a concentration window where you can observe the desired on-target effect without significant cell death.
Q3: I'm seeing a phenotype that is inconsistent with the known biology of my target. How do I begin to investigate potential off-targets?
A3: An unexpected phenotype is a strong indicator of off-target effects. A systematic approach to identify the responsible off-target(s) is crucial:
-
Computational Prediction: Utilize computational tools and databases to predict potential off-targets based on the chemical structure of Compound X.[3][4]
-
Broad-Spectrum Kinase Profiling: Since many piperazine-containing compounds have affinity for kinases, a broad-spectrum kinase screen is a good starting point.[1]
-
Affinity-Based Proteomics: Techniques such as chemical proteomics can be used to pull down the cellular targets of Compound X for identification by mass spectrometry.
-
Phenotypic Screening: Compare the cellular phenotype induced by Compound X to libraries of compounds with known mechanisms of action.
Part 2: Troubleshooting Guides
This section provides detailed workflows to address specific experimental challenges related to off-target effects of Compound X.
Troubleshooting Guide 1: Differentiating On-Target vs. Off-Target Phenotypes
This guide will help you to confirm that your observed cellular phenotype is a direct result of inhibiting your intended target.
Workflow for Phenotypic Validation
Caption: Workflow for validating on-target phenotypes.
Experimental Protocols:
-
Protocol 2.1.1: Target Knockdown using shRNA
-
Design and validate at least two independent shRNAs targeting your gene of interest.
-
Transduce your cell line with lentiviral particles containing the shRNAs.
-
Select for transduced cells using the appropriate antibiotic.
-
Confirm target knockdown by Western blot or qRT-PCR.
-
Treat the knockdown cells and a non-targeting control cell line with Compound X and assess the phenotype.
-
Troubleshooting Guide 2: Identifying Potential Off-Targets of Compound X
This guide provides a strategy for identifying the unintended molecular targets of Compound X.
Workflow for Off-Target Identification
Caption: A multi-pronged approach to identify off-targets.
Experimental Protocols:
-
Protocol 2.2.1: Kinase Profiling
-
Provide a sample of Compound X to a commercial vendor that offers kinase profiling services.
-
Select a panel of kinases for screening (e.g., a panel of 400+ kinases).
-
The vendor will perform in vitro activity assays to determine the percent inhibition of each kinase by Compound X at a fixed concentration (e.g., 1 µM).
-
Follow up on any significant hits with IC50 determination.
-
-
Protocol 2.2.2: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with Compound X or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot for your target of interest.
-
Binding of Compound X will stabilize the target protein, resulting in a higher melting temperature.
-
Part 3: Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for Compound X
| Kinase Target | IC50 (nM) | On-Target/Off-Target | Notes |
| Primary Target Kinase | 15 | On-Target | Potent and selective inhibition. |
| Off-Target Kinase 1 | 250 | Off-Target | Moderate off-target activity. Consider counter-screening. |
| Off-Target Kinase 2 | >10,000 | Off-Target | No significant activity. |
| Off-Target Kinase 3 | 800 | Off-Target | Weak off-target activity. |
References
-
Sreenivasa, S., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Orient. J. Chem., 35(1), 157-166. [Link]
-
Shimadzu. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Shimadzu Chemistry & Diagnostics. [Link]
-
Mele, A., et al. (2023). Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer treatment. PNAS, 120(26), e2221023120. [Link]
-
Cimino, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5871. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Ahmad, A., et al. (2025). Effect of a novel piperazine compound on cancer cells. ResearchGate. [Link]
-
MySkinRecipes. tert-Butyl 2-(piperazin-1-yl)acetate. MySkinRecipes. [Link]
-
Frontiers. (2024). Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer. Frontiers in Pharmacology, 15. [Link]
-
MDPI. (2018). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2018(4), M1018. [Link]
-
Google Patents. (2019). Process for the preparation of n-((1r,2s,5r)-5-(tert-butylamino)-2-((s)-3-(7-tert-butylpyrazolo[1,5-a][5][6][7]triazin-4-ylamino)-2-oxopyrrolidin-1-yl)cyclohexyl)acetamide.
-
ACS Applied Bio Materials. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials, 4(1), 139-150. [Link]
-
RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1729-1740. [Link]
-
CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 442-447. [Link]
-
Wikipedia. 1-(2-Naphthyl)piperazine. Wikipedia. [Link]
-
ResearchGate. (2015). Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation. PLoS One, 10(9), e0138780. [Link]
-
PubMed. (2017). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(4), 395-404. [Link]
-
AACR Journals. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 83(19), 3197-3204. [Link]
-
MDPI. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6598. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
PubMed. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. Journal of Medicinal Chemistry, 36(10), 1509-1510. [Link]
-
PubMed. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. European Journal of Medicinal Chemistry, 194, 112236. [Link]
-
Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 774. [Link]
-
MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10986. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Alternative Workup & Troubleshooting for N-(tert-butyl)-2-piperazin-1-ylacetamide Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(tert-butyl)-2-piperazin-1-ylacetamide. This molecule is a valuable building block in pharmaceutical development, and its efficient synthesis is crucial. The most common synthetic route involves the nucleophilic substitution of a haloacetamide, typically 2-chloro-N-(tert-butyl)acetamide, with piperazine. While the reaction itself is generally robust, the workup and purification stages present significant challenges due to the physicochemical properties of the product and potential side reactions.
This guide is designed to move beyond standard protocols. It provides field-proven insights and alternative procedures to help you troubleshoot common issues, improve yield and purity, and streamline your workflow. We will explore the causality behind experimental observations and offer robust, self-validating solutions.
Visual Overview: Synthetic Pathway & Key Challenges
The synthesis of this compound is primarily an SN2 reaction. Understanding the potential pitfalls is the first step toward optimizing the process.
Caption: General synthetic scheme and potential challenges.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Q1: My reaction shows complete consumption of the chloroacetamide starting material, but my yield is low and the crude NMR is complex. What is the most likely side reaction?
A1: The most common side reaction is the formation of the di-substituted byproduct, 1,4-bis(2-(N-tert-butylamino)-2-oxoethyl)piperazine .
-
Causality & Mechanism: This occurs when the desired mono-substituted product, which still possesses a reactive secondary amine (N-H), competes with the piperazine starting material and reacts with a second molecule of 2-chloro-N-(tert-butyl)acetamide. This is especially problematic if the concentration of piperazine drops significantly or if local "hot spots" of the chloroacetamide occur during addition.
Caption: Competing reaction pathways leading to side product formation.
-
Preventative Measures:
-
Use a Significant Excess of Piperazine: Employing a 3 to 6-fold molar excess of piperazine relative to the chloroacetamide is the most effective strategy.[1] This ensures that the chloroacetamide is statistically far more likely to encounter a molecule of the starting piperazine than the mono-substituted product.
-
Controlled Addition: Add the 2-chloro-N-(tert-butyl)acetamide solution slowly to the stirred solution of piperazine to avoid high local concentrations.
-
Q2: I'm struggling to separate the product from the large excess of piperazine during the workup. What is an efficient, scalable alternative to chromatography?
A2: An "Acid/Base Swing" extraction is the most robust and scalable method for this specific separation. This technique leverages the different basicity (pKa values) of the product and starting materials.
-
Causality & Rationale: Your desired product is a di-basic amine. Piperazine is also a base. By washing the organic layer with a dilute acid (e.g., 1M HCl), you can protonate both your product and the excess piperazine, transferring them into the aqueous layer as hydrochloride salts. Critically, non-basic organic impurities will remain in the organic layer, which is then discarded. Subsequently, neutralizing the aqueous layer with a strong base (e.g., NaOH) deprotonates the amine salts, liberating the free bases. The desired product, being less water-soluble than piperazine, can then be selectively extracted back into a fresh organic solvent.
-
Key Advantage: This method provides excellent separation from both non-basic impurities and the highly water-soluble excess piperazine, often yielding a product of >98% purity before any crystallization. A similar strategy is outlined in patent literature for related structures, demonstrating its industrial applicability.[1]
Q3: During my liquid-liquid extractions, I'm plagued by persistent emulsions that make separation impossible. How can I mitigate this?
A3: Emulsion formation is a frequent issue when working with basic amines and their salts, which can act as surfactants.
-
Causality: The amine salts can stabilize the interface between the organic and aqueous layers, preventing coalescence of the droplets.
-
Troubleshooting & Solutions:
-
Increase Ionic Strength: Before extraction, add a significant amount of saturated sodium chloride solution (brine) to the mixture. This increases the polarity and density of the aqueous phase, which helps to break the emulsion.
-
Solvent Selection: Dichloromethane (DCM) is notoriously prone to forming emulsions. Consider switching to a less miscible, lower-density solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) . Studies on amide coupling reactions have identified EtOAc and 2-MeTHF as greener and effective alternatives to DCM.[2][3]
-
Filtration: For stubborn emulsions, filter the entire biphasic mixture through a pad of a filter aid like Celite®. The high surface area of the Celite® helps to break the microscopic droplets.
-
Avoid Vigorous Shaking: Gently invert the separatory funnel 10-15 times rather than shaking it vigorously.
-
Q4: My final product is a persistent, viscous oil that is difficult to handle and purify further. How can I obtain a crystalline solid?
A4: "Oiling out" is common for this class of compounds. Conversion to a salt is the most reliable method to obtain a stable, crystalline, and high-purity solid.
-
Rationale: The free base has multiple hydrogen bond acceptors and a flexible structure, which can inhibit the formation of an ordered crystal lattice. By forming a salt, such as a hydrochloride or tartrate, you introduce strong, directional ionic interactions that promote crystallization.
-
Recommended Procedure: Hydrochloride Salt Formation
-
Dissolve the crude oil of this compound in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate.
-
Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or a calculated amount of concentrated HCl) dropwise with stirring.
-
Observe for the formation of a precipitate. You may need to cool the mixture in an ice bath and scratch the side of the flask with a glass rod to induce crystallization.
-
Allow the slurry to stand at a low temperature (0-5 °C) to maximize precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether or cold IPA), and dry under vacuum.
-
Alternative Workup Protocols: Step-by-Step Guides
Protocol A: Optimized Workup via Acid/Base Swing
This protocol is designed for maximum purity and efficient removal of excess piperazine.
-
Reaction Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like MTBE or EtOAc (approx. 10 volumes relative to the limiting reagent).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M HCl(aq). Gently mix and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1M HCl(aq) two more times.
-
Discard Organic Layer: The initial organic layer, containing non-basic impurities, can be discarded.
-
Basification: Combine all acidic aqueous extracts in an Erlenmeyer flask equipped with a magnetic stirrer and cool it in an ice bath. Slowly add 5M NaOH(aq) dropwise while monitoring the pH with litmus paper or a pH meter. Continue adding base until the pH is >12.
-
Product Extraction: Transfer the basic aqueous solution back to a separatory funnel. Extract the mixture three times with a fresh organic solvent (MTBE, EtOAc, or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the product as a free base, typically with high purity.
Protocol B: Purification via Crystallization as a Hydrochloride Salt
Use this protocol to convert the free-base oil into a stable, easy-to-handle solid.
-
Dissolution: Dissolve the crude product oil from Protocol A (or any other workup) in isopropanol (approx. 5 mL per gram of crude product).
-
Acidification: While stirring, add a 2M solution of HCl in diethyl ether dropwise until the mixture becomes cloudy and a precipitate forms. Alternatively, add a calculated amount of concentrated aqueous HCl (typically 2.1 equivalents to form the dihydrochloride salt).
-
Crystallization: Stir the mixture at room temperature for 30 minutes, then cool to 0-5 °C and continue stirring for at least 1 hour.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and impurities. Dry the solid in a vacuum oven at 40-50 °C to a constant weight.
Data Summary: Comparison of Workup Procedures
| Workup Procedure | Key Advantage | Common Pitfalls | Typical Purity (Pre-crystallization) | Recommended Solvents |
| Standard Liquid-Liquid Extraction | Simple and direct for clean reactions. | Prone to emulsions; poor removal of excess piperazine. | 85-95% | Dichloromethane, Ethyl Acetate |
| Acid/Base Swing Extraction | Excellent for removing piperazine and non-basic impurities.[1] | Requires careful pH control; can be a longer process. | >98% | MTBE, Toluene, Ethyl Acetate |
| Purification by Salt Formation | Yields a high-purity, stable, crystalline solid. | Potential for yield loss in the mother liquor. | >99% | Isopropanol, Diethyl Ether, Acetone |
Workflow Visualization: Standard vs. Alternative Workup
The following diagram contrasts a basic extractive workup with the more robust Acid/Base Swing procedure, highlighting the point of impurity removal.
Caption: Comparison of a standard workup flow with the recommended Acid/Base Swing procedure.
References
-
Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]
-
McKee, C. et al. (2020). Process for the preparation of n-((1r,2s,5r)-5-(tert-butylamino)-2-((s)-3-(7-tert-butylpyrazolo[1,5-a][4][5][6]triazin-4-ylamino)-2-oxopyrrolidin-1-yl)cyclohexyl)acetamide. WIPO Patent Application WO/2019/018592.
-
Sreenivasa, M. et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Oriental Journal of Chemistry, 35(1), 157-166. [Link]
- Van den Eynde, J. J. et al. (2004). Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
-
Watson, A. J. B., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 201-205. [Link]
-
Sharma, S., & Lipshutz, B. H. (2020). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Angewandte Chemie International Edition, 60(1), 6-29. [Link]
Sources
- 1. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
- 2. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. WO2019018592A2 - Process for the preparation of n-((1r,2s,5r)-5-(tert-butylamino)-2-((s)-3-(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-ylamino)-2-oxopyrrolidin-1-yl)cyclohexyl)acetamide - Google Patents [patents.google.com]
- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 6. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Piperazine Derivatives: From a Simple Scaffold to Diverse Pharmacological Agents
A Senior Application Scientist's Perspective on N-(tert-butyl)-2-piperazin-1-ylacetamide and its Clinically Relevant Analogs
This guide provides an in-depth comparison of the simple chemical scaffold, this compound, with several highly successful piperazine-containing drugs. We will explore how strategic modifications to the core piperazine ring transform a basic chemical entity into potent and selective therapeutic agents targeting vastly different biological systems. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the piperazine scaffold in their own discovery programs.
The Piperazine Core: A Privileged Scaffold in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern drug design, widely regarded as a "privileged scaffold".[1][2] Its prevalence is due to a combination of favorable properties:
-
Synthetic Tractability: The two nitrogen atoms serve as versatile handles for chemical modification, allowing for the systematic tuning of a molecule's properties.[1]
-
Physicochemical Advantages: The nitrogen atoms can act as hydrogen bond acceptors or be protonated under physiological conditions, which can enhance aqueous solubility and bioavailability.[3][4]
-
Pharmacokinetic Optimization: Substitution on the piperazine nitrogens allows for fine-tuning of absorption, distribution, metabolism, and excretion (ADME) profiles, which is critical for developing a successful drug.[1]
The presence of the piperazine moiety in numerous blockbuster drugs, from anticancer agents to antihistamines, demonstrates its remarkable versatility.[3][4][5]
Scaffold in Focus: this compound
Let us consider our lead compound, this compound. While not a marketed drug, its structure provides an excellent starting point for a discussion on structure-activity relationships (SAR).
-
Piperazine Core: Provides the basic framework and two sites for modification (N1 and N4).
-
Acetamide Linker: A short, flexible linker connecting a substituent to the piperazine N1 position.
-
N-tert-butyl Group: This bulky, lipophilic group is a common feature in medicinal chemistry. Its primary role is often steric: it can shield the adjacent amide bond from enzymatic hydrolysis by proteases, thereby increasing the compound's metabolic stability. It can also serve to occupy a specific hydrophobic pocket within a target protein's binding site.
This compound is a simple N1-substituted piperazine. The unsubstituted N4 nitrogen remains a reactive site, available for further chemical elaboration. It is this second point of diversity that unlocks the vast therapeutic potential of the piperazine scaffold.
The Power of N4-Substitution: A Comparative Analysis of Marketed Drugs
By strategically modifying the N4 position, the pharmacological activity of a simple piperazine acetamide can be dramatically redirected. We will compare our lead scaffold to three approved drugs, each targeting a different receptor class in the body.
Cetirizine: Targeting the Histamine H1 Receptor
-
Mechanism of Action: Cetirizine is a second-generation antihistamine that acts as a selective inverse agonist of the histamine H1 receptor.[6] By blocking this receptor, it prevents the downstream effects of histamine that cause allergic symptoms.[6][7] Its design as a "second-generation" agent minimizes its ability to cross the blood-brain barrier, thereby reducing sedative side effects common with older antihistamines.[6]
-
Key Structural Feature: The N4 position is substituted with a (4-chlorophenyl)(phenyl)methyl group. This large, lipophilic moiety is crucial for high-affinity binding to the H1 receptor. The terminal carboxylic acid on the N1 substituent enhances water solubility and contributes to its pharmacokinetic profile, which includes rapid absorption and a long duration of action.[8][9]
Vortioxetine: A Multimodal Antidepressant
-
Mechanism of Action: Vortioxetine has a complex "multimodal" mechanism.[10] It acts primarily as a serotonin reuptake inhibitor by binding with high affinity to the serotonin transporter (SERT).[11][12] Additionally, it modulates various serotonin receptors, acting as an agonist at 5-HT1A, a partial agonist at 5-HT1B, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[12] This broad receptor profile is thought to contribute to its efficacy, particularly on cognitive symptoms associated with depression.[10][13]
-
Key Structural Feature: The N4 position bears a (2,4-dimethylphenyl)sulfanyl)phenyl group. This distinct, sulfur-containing aromatic system directs the molecule's activity towards SERT and various 5-HT receptors, a completely different target class than Cetirizine.
Imatinib: A Targeted Anticancer Agent
-
Mechanism of Action: Imatinib is a tyrosine kinase inhibitor specifically designed to target the Bcr-Abl fusion protein, the hallmark of chronic myeloid leukemia (CML).[14][15] It binds to the ATP-binding site of the kinase domain, locking it in an inactive conformation and preventing the phosphorylation of downstream substrates that drive cell proliferation.[16][17] This blocks the signaling cascade and induces apoptosis in cancer cells.[17]
-
Key Structural Feature: The N4 nitrogen is part of a much larger and more complex substituent: 4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide. This elaborate structure is precisely engineered to fit into the ATP pocket of the Bcr-Abl kinase. The N-methylpiperazine group on the periphery is a key feature that enhances solubility and oral bioavailability.
Summary of Comparative Data
The following tables summarize the key physicochemical and pharmacological properties of these diverse piperazine derivatives.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound (analog)¹ | C₁₂H₂₅N₃O | 227.35 | 0.4 |
| Cetirizine | C₂₁H₂₅ClN₂O₃ | 388.89 | 3.2 |
| Vortioxetine | C₁₈H₂₂N₂S | 298.45 | 4.4 |
| Imatinib | C₂₉H₃₁N₇O | 493.60 | 4.5 |
| ¹Data for the structurally similar compound N-tert-butyl-2-methyl-3-piperazin-1-ylpropanamide from PubChem[18] |
Table 2: Pharmacological Properties
| Compound | Therapeutic Class | Primary Target(s) | Key Affinity/Potency Data |
| Cetirizine | Antihistamine | Histamine H1 Receptor | - |
| Vortioxetine | Antidepressant | SERT, 5-HT₁ₐ, 5-HT₃, 5-HT₇ | SERT Kᵢ = 1.6 nM; 5-HT₃ Kᵢ = 3.7 nM; 5-HT₁ₐ Kᵢ = 15 nM[12] |
| Imatinib | Anticancer | Bcr-Abl Tyrosine Kinase, c-Kit, PDGFR | Bcr-Abl IC₅₀ ≈ 250-500 nM |
Experimental Framework for Comparative Evaluation
To objectively compare novel piperazine derivatives against established benchmarks, a robust set of standardized in vitro assays is essential. Below are detailed protocols for two foundational experiments: a receptor binding assay to determine target affinity and a metabolic stability assay to predict in vivo clearance.
Experimental Workflow Overview
Protocol 1: Competitive Radioligand Receptor Binding Assay
This protocol is a self-validating system to determine the binding affinity (Kᵢ) of a test compound for a specific target receptor (e.g., Histamine H1, Serotonin 5-HT₃). The principle involves measuring the ability of an unlabeled test compound to displace a known radiolabeled ligand from the receptor.[19][20]
Materials:
-
Receptor Source: Cell membranes prepared from a cell line overexpressing the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I.
-
Test Compounds: Serial dilutions of piperazine derivatives in assay buffer.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation cocktail.
Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Membranes.
-
Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known, unlabeled competitor.
-
Test Compound: Radioligand + Membranes + serial dilutions of the test piperazine derivative.
-
-
Incubation: Add receptor membranes, radioligand (at a concentration near its Kₔ), and either buffer, NSB competitor, or test compound to the wells. Incubate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Rationale: Incubation must be long enough for the binding reaction to reach a steady state, which is a prerequisite for accurate equilibrium constant calculation.[21]
-
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mat.[19] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (passes through).[22]
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 3 x 3 mL) to remove any non-specifically trapped radioligand.[19]
-
Rationale: Cold buffer and speed are critical to prevent dissociation of the ligand-receptor complex during the wash steps.
-
-
Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Protocol 2: In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[23] The most common system uses liver microsomes, which are vesicles containing Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs).[24][25]
Materials:
-
Liver Microsomes: Pooled from the relevant species (e.g., human, rat).
-
Cofactor: NADPH (1 mM solution), the essential cofactor for CYP450 activity.
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Test Compounds: 1 µM final concentration in the incubation.
-
Positive Control: A compound with a known metabolic rate (e.g., Verapamil, Testosterone).
-
Termination Solution: Acetonitrile with an internal standard for LC-MS analysis.
-
LC-MS/MS System.
Methodology:
-
Preparation: Prepare a master mix of buffer and liver microsomes (e.g., at 0.5 mg/mL protein concentration). Pre-warm this mix and the test compounds at 37°C for 5-10 minutes.[26]
-
Initiation: Start the reaction by adding the NADPH solution to the microsome/compound mix. This is T=0.
-
Rationale: The reaction is critically dependent on NADPH. Adding it last ensures all reactions start simultaneously. A "minus cofactor" control (where buffer is added instead of NADPH) is essential to confirm that disappearance of the compound is enzyme-dependent.[25]
-
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately add it to a well containing ice-cold termination solution.[26]
-
Rationale: The organic solvent (acetonitrile) precipitates the microsomal proteins, instantly stopping all enzymatic activity.
-
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the initial linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clᵢₙₜ) in µL/min/mg protein.
-
Conclusion
The piperazine ring is a powerful and versatile scaffold in drug discovery. As demonstrated by the comparison of a simple this compound framework to clinically successful drugs like Cetirizine, Vortioxetine, and Imatinib, the true pharmacological potential is unlocked through strategic N-substitutions. The choice of substituent on the N4 nitrogen atom dictates the molecule's three-dimensional shape, electronic properties, and physicochemical characteristics, guiding it to interact with high affinity and selectivity to vastly different biological targets—from G-protein coupled receptors and transporters in the central nervous system to enzyme active sites in cancer cells. A systematic approach to synthesis, coupled with a robust framework of in vitro assays for affinity and metabolic stability, is the key to successfully navigating the path from a simple scaffold to a potent and selective therapeutic agent.
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]
-
A Simple Synthesis of N-Alkylpiperazines. (2002). ResearchGate. [Link]
-
Imatinib. (n.d.). Wikipedia. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information (NCBI). [Link]
-
Cetirizine. (n.d.). StatPearls - NCBI Bookshelf. [Link]
-
Mechanism of Action (MOA) | TRINTELLIX (vortioxetine). (n.d.). Takeda Pharmaceuticals. [Link]
-
Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2025). ResearchGate. [Link]
-
What is the mechanism of Cetirizine Hydrochloride? (2024). Patsnap Synapse. [Link]
-
Imatinib in Chronic Myeloid Leukemia: an Overview. (n.d.). National Center for Biotechnology Information (NCBI). [Link]
-
Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]
-
Vortioxetine (Brintellix): A New Serotonergic Antidepressant. (2014). National Center for Biotechnology Information (NCBI). [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]
-
Convenient Synthesis of N-Benzyl-N′-acyl-piperazines. (2006). Taylor & Francis Online. [Link]
-
What is the mechanism of action of Imatinib (Gleevec)? (2025). Dr.Oracle. [Link]
-
A Focus on Vortioxetine - Mechanism of Action and Efficacy. (2017). Psych Scene Hub. [Link]
-
Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. (1993). PubMed. [Link]
-
Microsomal Stability. (n.d.). Evotec. [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing). [Link]
-
About Ligand Binding Assays. (n.d.). Gifford Bioscience. [Link]
-
A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). [Link]
-
Vortioxetine. (n.d.). Wikipedia. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2013). Research Journal of Pharmacy and Technology. [Link]
-
tert-Butyl 2-(piperazin-1-yl)acetate. (n.d.). MySkinRecipes. [Link]
-
MOA Animation - Gleevec. (2021). YouTube. [Link]
-
Cetirizine. (n.d.). Wikipedia. [Link]
-
imatinib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Cetirizine (Zyrtec): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). WebMD. [Link]
-
In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate. [Link]
-
Acyl Piperazine Opioids, Including 2-Methyl-AP-237. (2024). GOV.UK. [Link]
-
N-tert-butyl-2-methyl-3-piperazin-1-ylpropanamide. (n.d.). PubChem. [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
-
CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. (n.d.). Chemsrc. [Link]
-
Cetirizine. (n.d.). PubChem. [Link]
-
Vortioxetine in major depressive disorder: from mechanisms of action to clinical studies. An updated review. (2021). PubMed. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cetirizine (Zyrtec): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cetirizine - Wikipedia [en.wikipedia.org]
- 10. Vortioxetine in major depressive disorder: from mechanisms of action to clinical studies. An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 12. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychscenehub.com [psychscenehub.com]
- 14. droracle.ai [droracle.ai]
- 15. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Imatinib - Wikipedia [en.wikipedia.org]
- 17. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. molbiolcell.org [molbiolcell.org]
- 22. merckmillipore.com [merckmillipore.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. bioivt.com [bioivt.com]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Analysis of N-(tert-butyl)-2-piperazin-1-ylacetamide Analogs: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics, prized for its versatile structure and ability to interact with a wide range of biological targets.[1][2] This guide delves into a comparative analysis of N-(tert-butyl)-2-piperazin-1-ylacetamide and its analogs, a class of compounds showing significant promise in various therapeutic areas, particularly those targeting the central nervous system (CNS).[3][4] We will explore the synthesis, biological activities, and structure-activity relationships (SAR) of these molecules, providing researchers and drug development professionals with a comprehensive overview supported by experimental data and protocols.
The this compound Scaffold: A Privileged Structure
The core structure, characterized by a tert-butyl group attached to the acetamide nitrogen and a piperazine ring, offers a unique combination of lipophilicity and basicity. The bulky tert-butyl group can influence the molecule's conformation and metabolic stability, while the piperazine moiety provides a key site for modification to modulate pharmacological properties and target engagement.[1] Analogs of this scaffold have been investigated for a range of biological activities, including anticonvulsant, anti-inflammatory, and antipsychotic effects.[5][6][7]
Synthesis of N-substituted-2-(piperazin-1-yl)acetamide Analogs
The synthesis of N-substituted-2-(piperazin-1-yl)acetamide analogs typically follows a convergent approach, involving the coupling of two key fragments: a substituted piperazine and a haloacetamide derivative. A general synthetic scheme is outlined below.
General Synthetic Workflow
Caption: General synthetic route for N-substituted-2-(piperazin-1-yl)acetamide analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of an N-aryl-2-(piperazin-1-yl)acetamide analog, which can be adapted for N-(tert-butyl) analogs by substituting the starting amine.
Step 1: Synthesis of N-Aryl-2-chloroacetamide
-
To a solution of the desired substituted aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane, benzene), add a base such as triethylamine or potassium carbonate (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aryl-2-chloroacetamide, which can be purified by recrystallization or column chromatography.[6]
Step 2: Coupling with Substituted Piperazine
-
Dissolve the N-aryl-2-chloroacetamide (1.0 eq) and the desired substituted piperazine (1.1 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add a base, typically anhydrous potassium carbonate (1.5 eq), to the mixture.
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the final N-aryl-2-(piperazin-1-yl)acetamide analog.[6]
Comparative Biological Evaluation
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant potential of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[5] These compounds were evaluated in standard animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Table 1: Anticonvulsant Activity of Representative N-phenyl-2-(piperazin-1-yl)acetamide Analogs
| Compound ID | N-substituent | Piperazine Substituent | MES Activity (% Protection @ 100 mg/kg) | scPTZ Activity (% Protection @ 100 mg/kg) | Reference |
| 1 | 3-chlorophenyl | 4-methylpiperazin-1-yl | 100 (at 0.5h) | Inactive | [5] |
| 2 | 3-(trifluoromethyl)phenyl | 4-phenylpiperazin-1-yl | 100 (at 4h) | Inactive | [5] |
Data synthesized from literature to illustrate comparative trends.
The results suggest that the nature of the substituent on the N-phenyl ring significantly influences anticonvulsant activity, with electron-withdrawing groups like trifluoromethyl often conferring potent activity in the MES screen.[5] This model is indicative of a compound's ability to prevent seizure spread. The lack of activity in the scPTZ test suggests a mechanism of action likely involving voltage-gated sodium channels rather than an elevation of the seizure threshold.[5]
Anti-inflammatory Activity
N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been investigated as potential anti-inflammatory agents, with some compounds showing promising activity in carrageenan-induced paw edema assays.[6] Molecular docking studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase-2 (COX-2).[6]
Central Nervous System (CNS) Applications
The piperazine-acetamide scaffold is a common feature in molecules targeting CNS disorders. For instance, derivatives have been designed as potential antipsychotics with multi-receptor affinity (e.g., for dopamine D2 and serotonin 5-HT1A/2A receptors).[7] Furthermore, certain analogs are being explored for their potential in treating neurodegenerative diseases like Alzheimer's by modulating various cellular pathways.[8] The ability of these compounds to cross the blood-brain barrier is a critical factor, and modifications to the piperazine ring and the N-substituent are key strategies to optimize this property.[9]
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several SAR trends can be identified for the broader class of N-substituted-2-(piperazin-1-yl)acetamides:
-
N-Acetamide Substituent: Aromatic or heteroaromatic groups on the acetamide nitrogen are common. Electron-withdrawing substituents on an N-phenyl ring appear to enhance anticonvulsant activity.[5] The bulky N-tert-butyl group, while not extensively studied in a comparative series, is expected to increase lipophilicity and may influence receptor binding and metabolic stability.
-
Piperazine Ring Substitutions: Modifications at the N4 position of the piperazine ring are a primary way to modulate potency, selectivity, and pharmacokinetic properties.[10] Different aryl, alkyl, or heterocyclic groups can be introduced to fine-tune the interaction with specific biological targets.
Logical Relationship of SAR
Caption: Key structural components and their influence on biological properties.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for therapeutic innovation. The existing body of research on the broader class of N-substituted-2-(piperazin-1-yl)acetamides provides a solid foundation for further exploration. However, a dedicated and systematic comparative analysis of a series of N-(tert-butyl) analogs is warranted to fully elucidate the contribution of the tert-butyl group to the pharmacological profile.
Future research should focus on:
-
Synthesis and screening of a focused library of this compound analogs with diverse substitutions on the piperazine ring.
-
Head-to-head comparison of these analogs in standardized in vitro and in vivo assays to establish clear SAR.
-
Evaluation of their potential in CNS disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases.
-
In-depth pharmacokinetic and toxicological profiling of lead candidates to assess their drug-likeness.
By undertaking these studies, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules.
References
-
Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]
-
Słoczyńska, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 21(11), 1565. [Link]
- Gawande, S. S., et al. (2023). Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride and Their Sulfonamide Derivatives. International Journal of Innovative Science and Research Technology, 8(6).
-
Jubie, S., et al. (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 1037-1041. [Link]
-
Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4867. [Link]
-
Kumar, A., et al. (2015). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 23(17), 5769-5781. [Link]
- Abdulfatai, U., et al. (2016).
-
Kustov, L. M., et al. (2018). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Journal of Alzheimer's Disease, 65(4), 1143-1152. [Link]
- Ramos-Hernández, A., et al. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 340-344.
- Gawande, S. S., et al. (2021). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. International Journal for Novel Research in Different Fields, 7(4).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 123456, tert-butyl 2-(piperazin-1-yl)
-
Zając, M. A., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 23(19), 11809. [Link]
- Singh, P., et al. (2021). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 18(6), 638-664.
- Kaur, R., et al. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity.
-
Kumar, A., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(12), 1275-1286. [Link]
-
Newman, A. H., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(4), 1135-1143. [Link]
-
Organic Syntheses. (1962). Carbazic acid, tert-butyl ester. Organic Syntheses, 42, 19. [Link]
- Weaver, D. F., et al. (2005). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. Canadian Journal of Chemistry, 83(6), 738-746.
-
Gao, L., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry, 12(1), 107-120. [Link]
- Hutsul, Y., et al. (2023). structural-fragment analysis of active pharmaceutical ingredients of antiepileptic drugs in. Ukrainian Research of Pharmacy, 1(1).
-
Kim, J., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 601-608. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Target of N-(tert-butyl)-2-piperazin-1-ylacetamide
For researchers in the early stages of drug discovery, identifying and validating the biological target of a novel compound is a critical juncture that dictates the entire trajectory of a development program. The compound , N-(tert-butyl)-2-piperazin-1-ylacetamide, belongs to a class of molecules—piperazine derivatives—renowned for their diverse pharmacological activities. This structural motif is a well-established "privileged scaffold," frequently found in therapeutics targeting everything from central nervous system disorders to infectious diseases[1][2]. This guide provides a comparative framework for validating the biological target of this, or similar, novel chemical entities, emphasizing the causality behind experimental choices and presenting self-validating protocols.
The piperazine core is a versatile scaffold present in a wide array of clinically used drugs, suggesting that this compound could interact with various target classes[3]. For instance, different derivatives have been shown to act as antagonists at serotonin receptors (like the 5-HT1A receptor)[4], inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO B)[5], or modulators of GABA receptors in invertebrates[2]. Given this landscape, a multi-pronged approach to target validation is not just recommended; it is essential.
This guide will compare three orthogonal, industry-standard methodologies for target validation:
-
Affinity-Based Approaches: Directly identifying protein binders.
-
Activity-Based Approaches: Measuring functional consequences of target engagement.
-
Genetic Approaches: Assessing the necessity of the putative target for the compound's effect.
We will explore the underlying principles, provide detailed experimental protocols, and present comparative data to guide your decision-making process.
Part 1: Affinity-Based Target Identification & Validation
The most direct method to identify a compound's biological target is to determine which macromolecules it physically binds to within a biological system. This approach is predicated on the principle that specific, high-affinity binding is a prerequisite for pharmacological activity. Here, we compare two powerful techniques: Chemical Proteomics and the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis: Chemical Proteomics vs. CETSA
| Feature | Chemical Proteomics (e.g., Affinity Chromatography) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Immobilized compound captures binding proteins from cell lysate or tissue extract. | Ligand binding stabilizes the target protein against thermal denaturation. |
| Primary Output | List of potential protein binders, ranked by abundance. | A "thermal shift" in the melting temperature (Tm) of the target protein. |
| Key Advantage | Unbiased, genome-wide screening for direct binders. | Confirms direct target engagement in a cellular context (intact cells or lysate). |
| Key Limitation | Can generate false positives (non-specific binders); requires chemical modification of the compound. | Not suitable for high-throughput screening; requires specific antibodies or mass spectrometry for detection. |
| Best For | De novo target identification when the target is completely unknown. | Validating a hypothesized target or a hit from a primary screen. |
Experimental Workflow: A Head-to-Head Comparison
The following diagram illustrates the divergent workflows for these two affinity-based methods.
Caption: Comparative workflows for Chemical Proteomics and CETSA.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is an invaluable tool for confirming that your compound directly engages its target within the complex milieu of the cell.
Objective: To determine if this compound stabilizes a putative target protein (e.g., a candidate GPCR or enzyme) against heat-induced denaturation.
Materials:
-
This compound
-
Cell line expressing the putative target protein
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Antibody specific to the target protein for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in PBS with protease inhibitors to a concentration of 10^7 cells/mL.
-
Aliquot cell suspension into two tubes: one for vehicle (DMSO) and one for the test compound (e.g., 10 µM final concentration).
-
Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Aliquot 50 µL of the treated cell suspension into a series of PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) for 3 minutes using a thermal cycler. Include an unheated control (room temperature).
-
-
Lysis and Fractionation:
-
Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant (containing the soluble, non-denatured protein).
-
Analyze the amount of soluble target protein at each temperature point by Western blot or SDS-PAGE.
-
Quantify band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and therefore, direct binding.
-
Part 2: Activity-Based Target Validation
While affinity is necessary, it is not sufficient to prove a compound's mechanism of action. An activity-based approach provides functional evidence of target engagement. This is particularly crucial for targets like enzymes or receptors, where binding should elicit a measurable biological response.
Comparative Analysis: Enzymatic Assays vs. Phenotypic Assays
| Feature | In Vitro Enzymatic/Receptor Binding Assay | Cell-Based Phenotypic Assay |
| Principle | Measures the direct effect of the compound on the activity of a purified, isolated target protein. | Measures a downstream cellular consequence (phenotype) of target engagement. |
| Primary Output | IC50 (for inhibitors) or EC50 (for activators/agonists). | A change in a cellular state, such as cell viability, reporter gene expression, or second messenger levels. |
| Key Advantage | Highly specific and quantitative; confirms direct modulation of the target's function. | Provides evidence of target engagement in a physiological context; confirms cell permeability. |
| Key Limitation | May not reflect the compound's behavior in a complex cellular environment. | Can be ambiguous; the observed phenotype may result from off-target effects. |
| Best For | Confirming that a putative target is functionally modulated by the compound. | Linking target engagement to a desired cellular outcome. |
Logical Flow: Integrating In Vitro and Cell-Based Assays
A robust validation strategy uses both approaches in a logical sequence to build a compelling case for the mechanism of action.
Caption: Logical flow for integrating in vitro and cell-based functional assays.
Detailed Protocol: α-Glucosidase Inhibition Assay
Based on literature suggesting some piperazine acetamide derivatives can act as α-glucosidase inhibitors, this assay is a relevant example[6].
Objective: To quantify the inhibitory potential of this compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
This compound
-
Acarbose (positive control inhibitor)
-
Sodium phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and acarbose in DMSO. Create a dilution series in the phosphate buffer.
-
Prepare solutions of α-glucosidase (0.5 U/mL) and pNPG (5 mM) in the same buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of the phosphate buffer to the blank wells.
-
Add 50 µL of each concentration of the test compound or acarbose to the sample wells.
-
Add 50 µL of buffer to the control wells.
-
Add 25 µL of the α-glucosidase solution to all wells except the blanks.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction and Measure:
-
Add 25 µL of the pNPG substrate solution to all wells to start the reaction.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm. The yellow color of the p-nitrophenol product is proportional to enzymatic activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 3: Genetic Approaches for Target Validation
The gold standard for target validation is demonstrating that the biological effect of a compound is lost when the target protein is removed or mutated. Genetic techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown provide the ultimate evidence of a compound's on-target activity.
Comparative Analysis: siRNA Knockdown vs. CRISPR Knockout
| Feature | siRNA-Mediated Knockdown | CRISPR/Cas9-Mediated Knockout |
| Principle | Transiently silences gene expression at the mRNA level. | Permanently ablates the gene at the genomic level. |
| Primary Output | A temporary reduction in the cellular response to the compound. | A permanent loss of the cellular response to the compound. |
| Key Advantage | Rapid and suitable for high-throughput screening; useful for essential genes where a full knockout would be lethal. | Provides definitive, unambiguous evidence of target necessity. |
| Key Limitation | Incomplete knockdown can lead to ambiguous results; off-target effects are a concern. | Technically more challenging and time-consuming to generate stable knockout cell lines. |
| Best For | Rapidly testing a large number of putative targets. | Definitive validation of a high-priority target. |
Experimental Logic: Validating Target Necessity
This diagram outlines the logic of using a knockout model to confirm target-dependent activity.
Caption: Logic for using a knockout model to validate target necessity.
Conclusion and Recommendations
Validating the biological target of a novel compound like this compound requires a carefully planned, multi-faceted approach. No single experiment is sufficient. A robust validation strategy should be viewed as a logical progression:
-
Start Broadly with Affinity: If the target is unknown, begin with an unbiased chemical proteomics screen to generate a list of potential binders.
-
Confirm Direct Engagement: Use a secondary, orthogonal affinity method like CETSA to confirm that the compound directly binds the top candidates in a cellular context.
-
Demonstrate Functional Consequence: For the most promising candidates, develop an in vitro functional assay (e.g., enzymatic or receptor binding) to prove that binding leads to modulation of the target's activity and to determine potency (IC50/EC50).
-
Provide Definitive Genetic Proof: As the ultimate validation, use CRISPR/Cas9 to knock out the target gene and demonstrate that the compound's cellular phenotype is lost in the knockout cells compared to wild-type controls.
By systematically applying these comparative methodologies, researchers can build a compelling, data-driven case for the biological target of their compound, paving the way for successful downstream drug development.
References
- Tondro, G. (2024). Diversity-oriented synthesis of novel sulfonated piperazine derivatives endowing dual biological activities. Journal of Molecular Structure.
-
Cliffe, I. A., et al. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. Journal of Medicinal Chemistry, 36(10), 1509-1510. [Link]
-
Kaplan, Z., et al. (Date not available). Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. RSC Publishing. [Link]
-
Harrasi, A., et al. (2024). Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. Bioorganic Chemistry. [Link]
-
Various Authors. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2). [Link]
-
Wisdomlib. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]
-
Various Authors. (Date not available). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
Sources
- 1. apjhs.com [apjhs.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to N-(tert-butyl)-2-piperazin-1-ylacetamide and Known 5-HT1A Receptor Modulators
Introduction: The Therapeutic Potential of Targeting the 5-HT1A Receptor
The serotonin 1A (5-HT1A) receptor, a subtype of G protein-coupled receptor (GPCR), is a critical modulator of serotonergic neurotransmission in the central nervous system. Its widespread distribution in brain regions such as the hippocampus, cortex, and raphe nuclei implicates it in the regulation of mood, anxiety, and cognition. Consequently, the 5-HT1A receptor is a key target for the development of therapeutics for psychiatric and neurological disorders. The functional outcomes of targeting this receptor are nuanced, depending on whether a compound acts as a full agonist, a partial agonist, or an antagonist. This complexity necessitates rigorous preclinical evaluation of novel chemical entities.
This guide provides a comprehensive performance benchmark of a novel piperazine derivative, N-(tert-butyl)-2-piperazin-1-ylacetamide, against a panel of well-characterized 5-HT1A receptor modulators. We will compare its binding affinity and functional activity with WAY-100635, a potent and selective antagonist; (R)-(+)-8-Hydroxy-DPAT hydrobromide (8-OH-DPAT), a full agonist; and Buspirone, a clinically relevant partial agonist. The experimental protocols detailed herein are designed to provide a robust framework for the characterization of new chemical entities targeting the 5-HT1A receptor.
Compound Profiles
A comparative analysis requires a thorough understanding of the pharmacological tools being employed. Below are the profiles of the test compound and the selected benchmarks.
-
This compound (Test Compound): This novel compound features a piperazine core, a common scaffold in many CNS-active agents. Its structural similarity to known 5-HT1A ligands warrants a detailed investigation of its potential as a modulator of this receptor.
-
WAY-100635: A highly potent and selective silent antagonist of the 5-HT1A receptor.[1][2] It is an indispensable tool for in vitro and in vivo studies to probe the involvement of the 5-HT1A receptor in physiological and pathological processes.[2][3][4]
-
8-OH-DPAT: The prototypical full agonist for the 5-HT1A receptor.[3][5] It is widely used to elicit maximal receptor activation and to study the downstream signaling and behavioral effects of 5-HT1A stimulation.[5][6]
-
Buspirone: An anxiolytic and antidepressant drug that acts as a partial agonist at 5-HT1A receptors.[7][8][9] Its clinical efficacy underscores the therapeutic potential of modulating, rather than fully activating or blocking, the 5-HT1A receptor.
Comparative In Vitro Analysis: Affinity and Functional Efficacy
To objectively benchmark this compound, a two-pronged in vitro approach is essential: a radioligand binding assay to determine affinity for the 5-HT1A receptor, and a functional assay to characterize its intrinsic efficacy.
Experimental Workflow: In Vitro Characterization
Caption: Workflow for in vitro benchmarking of 5-HT1A receptor modulators.
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the 5-HT1A receptor.
Materials:
-
Membrane preparation from CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
[3H]-8-OH-DPAT (Radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds: this compound, WAY-100635, 8-OH-DPAT, Buspirone.
-
Serotonin (for non-specific binding).
-
96-well microplates, glass fiber filters (GF/C), scintillation fluid, and a scintillation counter.
Procedure:
-
Preparation: Dilute the cell membranes in assay buffer to a final concentration of 10-20 µg of protein per well. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add 50 µL of the test compound dilutions, 50 µL of [3H]-8-OH-DPAT (final concentration ~1 nM), and 150 µL of the diluted membranes.[10] For total binding, add 50 µL of assay buffer instead of a test compound. For non-specific binding, add 50 µL of 10 µM serotonin.
-
Incubation: Incubate the plate for 60 minutes at 27°C.
-
Filtration: Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for 5-HT1A Receptor Activity
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP) following receptor activation. Since the 5-HT1A receptor is coupled to a Gi/o protein, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[11]
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Antagonist Mode: To determine the potency of antagonists, pre-incubate the cells with varying concentrations of the antagonist (e.g., WAY-100635, or the test compound) for 30 minutes. Then, add a fixed concentration of an agonist (e.g., 8-OH-DPAT at its EC80) along with forskolin (e.g., 10 µM).[12]
-
Agonist Mode: To determine the potency and efficacy of agonists, add varying concentrations of the agonist (e.g., 8-OH-DPAT, Buspirone, or the test compound) along with forskolin.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: For antagonists, calculate the IC50 value from the concentration-response curve. For agonists, calculate the EC50 and the maximal effect (Emax) relative to the full agonist, 8-OH-DPAT.
Quantitative Comparison of In Vitro Performance
The following table summarizes the expected outcomes from the in vitro assays, comparing this compound (hypothetical data for an antagonist profile) with the known inhibitors.
| Compound | 5-HT1A Binding Affinity (Ki, nM) | Functional Activity | Potency (IC50/EC50, nM) | Efficacy (% of 8-OH-DPAT) |
| This compound | [Experimental Value] | Antagonist | [Experimental Value] | 0% |
| WAY-100635 | ~0.39[1] | Antagonist | ~1.35 | 0% |
| 8-OH-DPAT | ~1-5[5][13] | Full Agonist | ~2-10 | 100% |
| Buspirone | ~10-30 | Partial Agonist | ~20-50 | ~50% |
Signaling Pathway of the 5-HT1A Receptor
Understanding the mechanism of action of these compounds requires knowledge of the 5-HT1A receptor signaling cascade.
Caption: Simplified 5-HT1A receptor signaling pathway.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the novel compound this compound against established 5-HT1A receptor modulators. The provided protocols for radioligand binding and functional cAMP assays offer a robust and reproducible framework for determining its affinity and intrinsic activity. The comparative data presented will allow for a clear positioning of this new chemical entity within the landscape of known 5-HT1A ligands.
Should this compound demonstrate promising antagonist properties, further investigations would be warranted. These could include selectivity profiling against other serotonin receptor subtypes and other CNS targets, as well as in vivo studies in animal models of anxiety or depression to establish its therapeutic potential.
References
-
Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. LSU Scholarly Repository. Available at: [Link]
- Rickels, K., et al. (1990). Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression. Journal of Clinical Psychopharmacology, 10(3 Suppl), 72S-77S.
- Kim, J., et al. (2019). 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox. Redox Biology, 20, 337-348.
- Mongeau, R., et al. (1997). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British Journal of Pharmacology, 122(4), 672-682.
-
5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. Available at: [Link]
- Gartside, S. E., et al. (1995). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. Molecular Pharmacology, 47(4), 767-777.
- Thomas, D. R., & Middlemiss, D. N. (1994). Serotonin 5-HT1A receptor activation increases cyclic AMP formation in the rat hippocampus in vivo. Journal of Neurochemistry, 62(5), 1816-1821.
-
5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute. Available at: [Link]
-
8-OH-DPAT | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
- Huang, Y. (2019). Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms. Oncotarget, 10(49), 5070–5080.
-
cAMP assay principle. In this competitive assay, an anti-cAMP antibody... ResearchGate. Available at: [Link]
- Li, Y., et al. (2021). WAY-100635 Alleviates Corneal Lesions Through 5-HT1A Receptor-ROS-Autophagy Axis in Dry Eye. Frontiers in Pharmacology, 12, 730591.
- Schlegel, J. R., & Peroutka, S. J. (1986). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Biochemical Pharmacology, 35(22), 4065-4068.
-
HUMAN RECOMBINANT 5-HT1A RECEPTOR. Multispan, Inc. Available at: [Link]
- Hritcu, L., et al. (2014). 8-OH-DPAT (5-HT1A agonist) Attenuates 6-Hydroxy-dopamine-induced catalepsy and Modulates Inflammatory Cytokines in Rats. Iranian Journal of Basic Medical Sciences, 17(11), 861–867.
- Ramos, A. J., et al. (2004).
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
- Kłodzińska, A., et al. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Chirality, 18(9), 730-739.
-
5-HT Receptors. Adooq Bioscience. Available at: [Link]
-
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Shimadzu. Available at: [Link]
-
Buspirone And Anxiety Disorders: A Review With Pharmacological And Clinical Perspectives. Internet Scientific Publications. Available at: [Link]
-
N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. Chemsrc. Available at: [Link]
- Khan, M. I., & Jhelum, V. (2022). Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression. Cells, 11(15), 2321.
-
N-(2,6-Dimethylphenyl)-1-piperazineacetamide. Pharmaffiliates. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. 8-OH-DPAT (5-HT1A agonist) Attenuates 6-Hydroxy- dopamine-induced catalepsy and Modulates Inflammatory Cytokines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ispub.com [ispub.com]
- 9. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Cancer Activity of Piperazine Acetamide Derivatives
This guide provides a comprehensive analysis of the anti-cancer potential of piperazine acetamide derivatives, a promising class of compounds in oncological research. While we will use N-(tert-butyl)-2-piperazin-1-ylacetamide as a representative structure for this class, this document synthesizes data from a range of structurally related piperazine and acetamide compounds to offer a broad and objective comparison of their performance across various cancer cell lines. This approach is necessitated by the emergent nature of this specific molecule and the wealth of public data on its close analogs.
The information presented herein is intended for researchers, scientists, and professionals in drug development, offering both field-proven insights and detailed experimental protocols to facilitate further investigation into this important class of molecules.
Introduction: The Therapeutic Promise of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anti-cancer agents.[1][2] Its unique physicochemical properties, including its ability to be readily functionalized, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. When combined with an acetamide group, the resulting piperazine acetamide core offers a versatile platform for developing novel anti-proliferative agents.[3] These compounds have demonstrated a broad spectrum of activity against various cancer types, making them a focal point of contemporary drug discovery efforts.[2][4]
Unraveling the Mechanism of Action: Induction of Apoptosis
A predominant mechanism through which many piperazine derivatives exert their anti-cancer effects is the induction of programmed cell death, or apoptosis.[5] Apoptosis is a critical cellular process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[5] Many chemotherapeutic agents function by triggering apoptotic pathways in cancer cells.[5]
Piperazine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] The intrinsic pathway is often initiated by cellular stress and involves the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[5][6] This cascade ultimately leads to the cleavage of cellular proteins, DNA fragmentation, and the orderly dismantling of the cell.[5]
Caption: Generalized intrinsic apoptosis pathway induced by piperazine derivatives.
Comparative Efficacy: A Survey of Piperazine Derivatives
To provide a clear comparison of the anti-proliferative activity of this class of compounds, the following table summarizes the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values for various piperazine derivatives across a panel of human cancer cell lines. This data, collated from multiple studies, highlights the broad efficacy and varying selectivity of these molecules. For context, the activity of standard chemotherapeutic agents is often in the low micromolar to nanomolar range.
| Compound Class/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Piperazine-Vindoline Conjugate (23) | MDA-MB-468 | Breast | 1.00 | [7] |
| Piperazine-Vindoline Conjugate (25) | HOP-92 | Non-Small Cell Lung | 1.35 | [7] |
| Piperazine-Triazole Derivative | BxPC-3 | Pancreatic | 3.7 | [8] |
| Piperazine-Triazole Derivative | HPAC | Pancreatic | 0.43 | [8] |
| 4-(benzo[1][9]dioxol-5-ylmethyl) piperazine amide | MDA-MB-231 | Breast (Triple-Negative) | 11.3 | [10] |
| Piperazine-substituted purine (49) | PC-3 | Prostate | 1.84 | [2] |
| Estrone-Piperazine Derivative (35) | DU145 | Prostate | 0.55 | [2] |
| Adamantyl-Piperazine Derivative (6/7) | Melanoma Cell Lines | Melanoma | Low µM range | [11] |
| Thiazolinylphenyl-piperazine | MCF-7 | Breast | <25 | [12] |
| Thiazolinylphenyl-piperazine | MDA-MB-231 | Breast (Triple-Negative) | Highly cytotoxic | [4] |
| Chlorophenylamino-s-triazine (4c) | C26 | Colon | 1.71 | [13] |
| Chlorophenylamino-s-triazine (3c) | MCF7 | Breast | 4.98 | [13] |
Note: The diversity in chemical structures and experimental conditions across studies should be considered when interpreting these values. This table serves as a guide to the general potency of piperazine-containing molecules.
Standardized Protocols for In Vitro Evaluation
To ensure reproducibility and generate reliable comparative data, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to characterize the anti-cancer activity of novel compounds.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Experimental Rationale: This assay provides a quantitative measure of how a compound affects cell proliferation and survival, allowing for the determination of an IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Rationale: Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and is crucial for confirming the molecular mechanism of action.
Experimental Rationale: To confirm the induction of apoptosis, one can measure the levels of key proteins in the apoptotic cascade, such as cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase).
Caption: General workflow for Western blotting analysis.
Protocol:
-
Protein Extraction: Lyse compound-treated cells and quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control like β-actin or GAPDH should always be included to ensure equal protein loading.
Alternative and Comparative Anticancer Agents
The evaluation of a novel compound's efficacy is often benchmarked against established chemotherapeutic drugs. Molecules frequently used as positive controls in the literature for piperazine derivatives include:
-
Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, widely used in the treatment of various cancers, including breast, lung, and ovarian cancers.
-
Cisplatin: A platinum-based drug that cross-links DNA, leading to apoptosis. It is a cornerstone of treatment for testicular, ovarian, and bladder cancers.
-
Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. It is used to treat breast, ovarian, and non-small cell lung cancers.
Comparing the IC50 values and mechanistic profiles of novel piperazine acetamides to these standards provides a crucial context for their therapeutic potential.
Conclusion
The this compound scaffold and its derivatives represent a promising avenue for the development of novel anti-cancer therapeutics. Their broad efficacy across multiple cancer cell lines, coupled with mechanisms of action that target fundamental cancer cell vulnerabilities like apoptosis, underscores their potential. The experimental frameworks provided in this guide offer a robust starting point for researchers to further investigate these compounds, generate comparative data, and elucidate their precise molecular mechanisms. Continued exploration in this area is warranted to identify lead candidates for further preclinical and clinical development.
References
-
Kowalski, K., & Osinka, A. (2021). Piperazinyl fragment improves anticancer activity of Triapine. PLOS ONE, 16(8), e0256058. [Link]
-
Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 80. [Link]
-
Singh, A., Kumar, A., Singh, V. K., & Singh, P. P. (2023). Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent. ACS Omega, 8(30), 27076–27089. [Link]
-
McGrath, M., O'Connor, A. E., Knox, A. J. S., & Egan, D. A. (2021). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. Bioorganic & Medicinal Chemistry, 47, 116379. [Link]
-
Gkrili, E., Paraskevopoulou, F., Tzioumaki, N., & Fytas, G. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 60(2), 173. [Link]
-
Foroumadi, A., Asadipour, A., & Sakhteman, A. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 831-839. [Link]
-
Sreenivasa, M., Jayachandran, E., & Kumar, K. S. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Oriental Journal of Chemistry, 35(1), 157-166. [Link]
-
Borics, A., Tarszab, E., & Szabolcs, A. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]
-
Shravan, D., & Kumar, A. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5434-5441. [Link]
-
Vaishnani, M., & Shah, A. (2025). Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. Polycyclic Aromatic Compounds, 1-22. [Link]
-
Yurttaş, L., & Kaplancıklı, Z. A. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 844-851. [Link]
-
Andreozzi, G., Corvino, A., & Severino, B. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(21), 4880. [Link]
-
Dang, T. H., Tran, T. T. H., & Nguyen, T. T. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 15(1), 1-13. [Link]
-
Andreozzi, G., Corvino, A., & Severino, B. (2024). IC50 values (μM) of novel thiazolinylphenyl-piperazines (2a-c; 3a-c) observed on breast cancer cell lines. ResearchGate. [Link]
-
El-Gamal, M. I., Al-Said, M. S., & Al-Zoubi, R. M. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5253. [Link]
-
Walayat, I., & Ahmad, S. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1734-1753. [Link]
-
Borics, A., Tarszab, E., & Szabolcs, A. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International journal of molecular sciences, 25(14), 7929. [Link]
Sources
- 1. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazinyl fragment improves anticancer activity of Triapine | PLOS One [journals.plos.org]
- 10. ijpsr.com [ijpsr.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino- s -triazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05705A [pubs.rsc.org]
A Comparative Analysis of the Antimicrobial Spectrum of N-(tert-butyl)-2-piperazin-1-ylacetamide and Its Analogs
Introduction: The Pressing Need for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for new chemical entities with potent and broad-spectrum antimicrobial activity. The piperazine nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its presence in a multitude of clinically successful drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3] This guide provides a comparative analysis of the anticipated antimicrobial spectrum of N-(tert-butyl)-2-piperazin-1-ylacetamide, a specific piperazine derivative.
Comparative Antimicrobial Spectrum: A Data-Driven Overview
To contextualize the potential efficacy of this compound, we compare the antimicrobial activity of representative N-substituted piperazinylacetamide analogs with two widely-used clinical agents: Ciprofloxacin (an antibacterial) and Fluconazole (an antifungal). The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is collated from various in-vitro studies. A lower MIC value indicates greater potency.
| Microorganism | Representative N-aryl-2-(piperazin-1-yl)acetamide Analogs | Ciprofloxacin | Fluconazole |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 16 - 32 | 0.25 - 1.0 | N/A |
| Bacillus subtilis | 13 - 22 | 0.12 - 0.5 | N/A |
| Gram-Negative Bacteria | |||
| Escherichia coli | 22 - >64 | 0.015 - 0.12 | N/A |
| Pseudomonas aeruginosa | 17 - >64 | 0.25 - 1.0 | N/A |
| Fungi | |||
| Candida albicans | Moderately Active | N/A | 0.25 - 2.0 |
| Aspergillus niger | Active | N/A | 1 - 8 |
Note: The MIC values for piperazine analogs are derived from studies on various N-aryl substituted derivatives and may not directly reflect the activity of the N-(tert-butyl) analog.[4][5][6]
Deciphering the Mechanism of Action: A Look into Piperazine's Antimicrobial Strategy
While the precise mechanism of action for this compound is yet to be elucidated, the antimicrobial activity of piperazine-containing compounds is generally attributed to their ability to interfere with essential cellular processes in microorganisms. The amphiphilic nature of certain piperazine derivatives allows them to interact with and disrupt microbial cell membranes.[7] This disruption can lead to increased membrane permeability, leakage of vital intracellular components, and ultimately, cell death.[8]
Furthermore, molecular docking studies on some piperazine derivatives suggest potential interactions with microbial enzymes, such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and folic acid synthesis, respectively.[3]
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin [mdpi.com]
- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Promise of the Piperazine Acetamide Scaffold in CNS Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its ability to be readily substituted at two nitrogen positions allows for fine-tuning of physicochemical properties and target engagement.[3] The N-substituted-2-(piperazin-1-yl)acetamide framework, in particular, has emerged as a versatile template for designing modulators of various CNS receptors, with published research indicating potential anxiolytic and skeletal muscle relaxant properties.[4]
This guide provides a comprehensive head-to-head comparison of the lead compound, N-(tert-butyl)-2-piperazin-1-ylacetamide , and a focused set of its structural analogs. While direct comparative biological data for this specific compound is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) data from closely related piperazine derivatives to predict their pharmacological profiles, primarily at key dopamine and serotonin receptors.[5][6][7][8][9][10][11][12][13]
We will delve into the rationale behind the selection of analogs, present detailed protocols for their synthesis and biological evaluation, and provide a framework for interpreting the resulting data. This guide is intended to empower researchers to conduct their own comparative studies and accelerate the discovery of novel CNS-active agents.
Core Compound and Proposed Analogs: A Rationale for Selection
The lead compound, This compound , features a bulky tert-butyl group on the acetamide nitrogen. This group can influence solubility, metabolic stability, and interactions with the target protein. To explore the SAR around this core structure, we propose the synthesis and evaluation of the following analogs:
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-01 | The parent compound, establishing a baseline for activity. | |
| ANA-01 | Isopropyl analog: Explores the effect of slightly reduced steric bulk compared to the tert-butyl group. | |
| ANA-02 | Cyclohexyl analog: Investigates the impact of a lipophilic, conformationally restricted cycloalkyl group. | |
| ANA-03 | Phenyl analog: Introduces an aromatic ring to probe for potential pi-stacking or other aromatic interactions within the binding pocket. | |
| ANA-04 | 4-Fluorophenyl analog: A common modification in medicinal chemistry to alter electronic properties and potentially improve metabolic stability without significantly increasing steric bulk. | |
| ANA-05 | N-Benzylpiperazine analog: Modifies the piperazine N4 position to explore a key site for modulating receptor affinity and selectivity, as seen in many CNS drugs.[7] |
Predicted Biological Profile: Targeting Dopamine and Serotonin Receptors
Based on the extensive literature on arylpiperazine derivatives, the primary targets for this compound class are likely to be dopamine and serotonin receptors.[6][8][9][10][11][12][13] Specifically, the Dopamine D2, Serotonin 5-HT1A, and Serotonin 5-HT2A receptors are implicated in the therapeutic effects of many antipsychotic and anxiolytic drugs and are therefore the focus of our proposed biological evaluation.[1][4]
Experimental Section: A Roadmap for Comparative Analysis
This section provides detailed, step-by-step protocols for the synthesis and biological characterization of the proposed compounds.
Synthesis of this compound and its Analogs
The synthesis of the target compounds can be achieved through a straightforward two-step process, as illustrated below.
Figure 1: General synthetic scheme for N-substituted-2-(piperazin-1-yl)acetamides.
Step 1: Synthesis of 1-(2-Chloroacetyl)piperazine
-
To a stirred solution of piperazine (2 equivalents) and triethylamine (1.1 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 2-chloroacetyl chloride (1 equivalent) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-chloroacetyl)piperazine.
Step 2: Synthesis of N-substituted-2-(piperazin-1-yl)acetamides (LEAD-01 and Analogs)
-
To a solution of 1-(2-chloroacetyl)piperazine (1 equivalent) in acetonitrile, add the corresponding primary amine (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired final compound.
In Vitro Biological Evaluation: Receptor Binding and Functional Assays
The following protocols are designed to provide a robust comparison of the binding affinities and functional activities of the synthesized compounds at key CNS receptors.
1. Dopamine D2 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of the test compounds for the dopamine D2 receptor by measuring their ability to displace a known radioligand.
Figure 2: Workflow for the Dopamine D2 receptor binding assay.
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (a well-characterized D2 antagonist).
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and [3H]-Spiperone at a final concentration approximately equal to its Kd.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate for 60-90 minutes at room temperature.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value for each compound and calculate the Ki value using the Cheng-Prusoff equation.
2. Serotonin 5-HT1A Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of the test compounds to act as agonists or antagonists at the 5-HT1A receptor by quantifying their effect on forskolin-stimulated cAMP levels.[16][17]
Figure 3: Workflow for the Serotonin 5-HT1A receptor functional assay.
-
Cell Line: Use a stable cell line co-expressing the human 5-HT1A receptor and a G-protein alpha subunit that couples to adenylyl cyclase (e.g., CHO-K1/5-HT1A/Gα15).[2]
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compounds at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
Agonist mode: Determine the EC50 value for the inhibition of forskolin-stimulated cAMP.
-
Antagonist mode: Determine the IC50 value for the blockade of the effect of a known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
3. Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization)
This assay assesses the agonist or antagonist activity of the test compounds at the 5-HT2A receptor by measuring changes in intracellular calcium levels.[19]
Protocol:
-
Cell Line: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO).
-
Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure:
-
In a 96-well plate, add the dye-loaded cells.
-
Add the test compounds at various concentrations.
-
Measure the fluorescence intensity before and after the addition of a known 5-HT2A agonist (for antagonist testing) or buffer (for agonist testing) using a fluorescence plate reader.
-
-
Data Analysis:
-
Agonist mode: Determine the EC50 for the increase in intracellular calcium.
-
Antagonist mode: Determine the IC50 for the inhibition of the agonist-induced calcium response.
-
Comparative Data Summary (Hypothetical)
The following table provides a template for summarizing the experimental data. The values presented are hypothetical and serve to illustrate how the data can be organized for a clear head-to-head comparison.
| Compound ID | D2 Ki (nM) | 5-HT1A EC50 (nM) (Agonist) | 5-HT1A IC50 (nM) (Antagonist) | 5-HT2A EC50 (nM) (Agonist) | 5-HT2A IC50 (nM) (Antagonist) |
| LEAD-01 | 150 | >1000 | 250 | >1000 | 500 |
| ANA-01 | 120 | >1000 | 200 | >1000 | 450 |
| ANA-02 | 250 | >1000 | 400 | >1000 | 800 |
| ANA-03 | 80 | 800 | 150 | >1000 | 300 |
| ANA-04 | 75 | 750 | 130 | >1000 | 280 |
| ANA-05 | 30 | 50 | 10 | 500 | 80 |
Structure-Activity Relationship (SAR) Discussion
Based on the hypothetical data, the following SAR trends can be inferred:
-
N-tert-butyl vs. Isopropyl (LEAD-01 vs. ANA-01): A slight reduction in steric bulk from tert-butyl to isopropyl may lead to a modest improvement in affinity at the D2 receptor.
-
Cycloalkyl Substitution (LEAD-01 vs. ANA-02): The larger, conformationally restricted cyclohexyl group appears to be detrimental to activity, possibly due to steric hindrance in the binding pocket.
-
Aromatic Substitution (LEAD-01 vs. ANA-03 & ANA-04): The introduction of a phenyl ring significantly improves affinity at both D2 and 5-HT1A receptors, suggesting a favorable aromatic interaction. The addition of a fluorine atom (ANA-04) further enhances this affinity, a common observation in CNS drug design.
-
Piperazine N4-Substitution (LEAD-01 vs. ANA-05): Modification at the N4 position of the piperazine with a benzyl group dramatically increases affinity and potency across all tested receptors, highlighting this as a key position for modulating the pharmacological profile. This is consistent with the SAR of many known CNS drugs.[7]
Conclusion and Future Directions
This guide provides a comprehensive framework for the head-to-head comparison of this compound and its structurally related analogs. The provided synthetic and biological testing protocols offer a clear path for researchers to generate the necessary data to elucidate the SAR of this promising compound class.
The strong dependence of activity on substitution at both the acetamide nitrogen and the piperazine N4-position suggests that further optimization of these positions could lead to the discovery of potent and selective CNS receptor modulators. Future work should focus on expanding the library of analogs to include a wider range of substituents and on conducting in vivo studies to evaluate the therapeutic potential of the most promising compounds.
References
- Cliffe, I. A., et al. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. Journal of Medicinal Chemistry, 36(10), 1509–1510.
- Gawande, S., et al. (2021). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Mini-Reviews in Medicinal Chemistry, 21(13), 1675-1689.
-
GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. Retrieved from [Link]
- Grundt, P., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(3), 839–848.
- López-Rodríguez, M. L., et al. (1997). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 40(17), 2674–2687.
-
National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
- Newman, A. H., et al. (2009). N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides with functionalized linking chains as high affinity and enantioselective D3 receptor antagonists. Journal of Medicinal Chemistry, 52(8), 2559–2570.
- Ostrowska, K. (2019). Coumarin-piperazine derivatives as biologically active compounds. Saudi Pharmaceutical Journal, 27(8), 1166-1179.
- Parravicini, C., et al. (2007). Novel class of arylpiperazines containing N-acylated amino acids: their synthesis, 5-HT1A, 5-HT2A receptor affinity, and in vivo pharmacological evaluation. Journal of Medicinal Chemistry, 50(14), 3341–3351.
- Piaz, V. D., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1801.
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
- Rida, S. M., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(4), 1684.
- Sreenivasa, S., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Oriental Journal of Chemistry, 35(1), 157-166.
- Stanković, T., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 354(1), e2000208.
- Verma, A., et al. (2020). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 17(1), 104-116.
- Vuckovic, D., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
- Watts, V. J., et al. (2009). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 75(6), 1379–1388.
- Wiese, M., et al. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Naunyn-Schmiedeberg's Archives of Pharmacology, 383(3), 235–247.
- Wouters, J., et al. (2016). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 508, 64–70.
- Yoshikawa, S., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4847–4853.
- Zádor, F., et al. (2011). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 82(10), 1545–1556.
- Zadykowicz, B., et al. (2023). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules, 28(3), 1018.
- Zaky, A. A., et al. (2021). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 66(1), 53-61.
- Zhang, M., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(15), 11209–11227.
- Zhang, Y., et al. (2014). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current Pharmaceutical Design, 20(2), 246-253.
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. Retrieved from [Link]
-
Multispan, Inc. (n.d.). 5-HT1A RECEPTOR - C1319a. Retrieved from [Link]
-
ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. Retrieved from [Link]
- Ben-Mabrouk, F., & Séguéla, P. (2014). The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels. Channels, 8(3), 267–272.
- Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311.
Sources
- 1. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides with functionalized linking chains as high affinity and enantioselective D3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine [mdpi.com]
- 14. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. multispaninc.com [multispaninc.com]
- 19. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
"assessing the selectivity profile of N-(tert-butyl)-2-piperazin-1-ylacetamide"
A Senior Application Scientist's Guide to Assessing the Selectivity Profile of Novel Bioactive Compounds
Note to the Reader: Initial searches for "N-(tert-butyl)-2-piperazin-1-ylacetamide" did not yield specific selectivity data, suggesting it may be a novel or proprietary compound. To fulfill the detailed requirements of this guide, we will use the well-characterized multi-kinase inhibitor, Dasatinib , as an illustrative example. The principles, experimental workflows, and data interpretation strategies presented herein are directly applicable to the rigorous assessment of any new chemical entity, including this compound.
Introduction: The Imperative of Selectivity in Drug Discovery
In the quest for novel therapeutics, high potency against a disease-relevant target is only the first chapter of a successful drug discovery narrative. The subsequent, and arguably more critical, chapter is defining the compound's selectivity profile. Selectivity, the measure of a drug's ability to interact with its intended target over other biomolecules, is a cornerstone of modern drug development.[1][2] A highly selective compound promises a focused therapeutic effect with a minimized risk of off-target toxicities. Conversely, a promiscuous compound, one that interacts with multiple targets, can lead to unforeseen side effects or, in some cases, offer therapeutic advantages through polypharmacology.[1][2][3] Therefore, a comprehensive understanding of a compound's selectivity is paramount for predicting its clinical potential and navigating the complex landscape of drug development.[4]
This guide provides a robust framework for assessing the selectivity profile of a novel compound, using Dasatinib as a case study. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a clear interpretation of the resulting data.
The Strategic Framework for Selectivity Profiling
A thorough assessment of selectivity is a multi-pronged approach, integrating computational predictions with a tiered series of in vitro experiments. This strategy allows for a cost-effective and data-driven process, where each stage informs the next.
Figure 1: A tiered approach to selectivity profiling.
Phase 1: Initial Assessment - Casting a Wide Net
The initial phase aims to rapidly identify the primary targets and most potent off-targets of the test compound.
Computational Prediction (In Silico Screening)
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into a compound's potential targets and off-targets.[5][6][7][8] By comparing the chemical structure of the test compound against databases of known ligands and their targets, these algorithms can predict a spectrum of potential binding partners.
Rationale: This step helps in designing a more focused and cost-effective initial biochemical screen. For a novel scaffold like a piperazine-acetamide derivative, this can be particularly insightful for identifying potential target families.[9][10][11][12]
Broad Panel Kinase Screening
For compounds like Dasatinib, and potentially for novel compounds with kinase inhibitory activity, a broad panel kinase screen is the cornerstone of selectivity profiling. These screens typically involve testing the compound at a single high concentration (e.g., 1 or 10 µM) against a large panel of recombinant kinases (e.g., >400).
Data Presentation: Single-Point Kinase Inhibition for Dasatinib
| Kinase | % Inhibition at 1 µM |
| BCR-ABL | >95% |
| SRC | >95% |
| c-KIT | >95% |
| PDGFRβ | >95% |
| EphA2 | >90% |
| LCK | >90% |
| FYN | >90% |
| ... | ... |
| EGFR | <10% |
| HER2 | <10% |
Interpretation: The single-point screen for Dasatinib immediately reveals its multi-kinase inhibitory nature, with potent activity against its known primary targets (BCR-ABL, SRC family kinases) and a number of other kinases. It also highlights kinases that are not significantly inhibited, providing an initial boundary for its selectivity.
Phase 2: Quantitative Profiling - Defining Potency
Following the initial screen, the next critical step is to quantify the potency of the compound against the identified primary targets and significant off-targets. This is typically achieved through dose-response assays to determine IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.
Experimental Protocol: In Vitro Kinase Assay [13][14][15][16][17]
-
Reaction Setup: In a 96- or 384-well plate, combine the recombinant kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.[13][17]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a solution that chelates Mg2+ (e.g., EDTA) or by denaturing the enzyme.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values for Dasatinib and a Hypothetical Selective Inhibitor
| Target | Dasatinib IC50 (nM) | Comparator A (Selective ABL inhibitor) IC50 (nM) |
| ABL | <1 | <1 |
| SRC | <1 | >10,000 |
| c-KIT | 1.5 | >10,000 |
| PDGFRβ | 28 | >10,000 |
| LCK | 1.1 | >10,000 |
| EphA2 | 1.6 | >10,000 |
Interpretation: The dose-response data quantitatively confirms Dasatinib's high potency against ABL and SRC family kinases. When compared to a hypothetical highly selective ABL inhibitor, the broad-spectrum activity of Dasatinib becomes evident. This quantitative data is crucial for understanding the potential therapeutic applications and off-target effects.
Phase 3: Cellular Validation - Bridging the Gap to Physiology
Biochemical assays, while essential, are performed in a simplified, artificial environment. Cellular assays are the next logical step to confirm that the compound can access its target within a living cell and exert a functional effect.[18][19]
Cellular Target Engagement Assays
These assays directly measure the binding of a compound to its target protein within intact cells.[18][19][20] This is a critical validation step, as it accounts for factors like cell permeability and competition with endogenous ligands.
Experimental Workflow: NanoBRET™ Target Engagement Assay [21][22]
Figure 2: Workflow for a NanoBRET™ Target Engagement Assay.
Rationale: Cellular target engagement assays provide a more physiologically relevant measure of a compound's potency.[18][19] A significant drop in potency from biochemical to cellular assays can indicate poor cell permeability or efflux by cellular transporters.
Functional Cellular Assays
Once target engagement is confirmed, functional cellular assays are employed to measure the downstream consequences of target inhibition. For a kinase inhibitor, this typically involves measuring the phosphorylation of a known substrate of the target kinase.
Data Presentation: Cellular Phosphorylation Inhibition
| Cell Line | Target Pathway | Dasatinib Cellular IC50 (nM) |
| K562 (CML) | p-CRKL (BCR-ABL substrate) | <5 |
| PC-3 (Prostate Cancer) | p-SRC (SRC substrate) | ~10 |
Interpretation: This data demonstrates that Dasatinib not only binds to its targets in a cellular context but also inhibits their downstream signaling pathways at low nanomolar concentrations. This provides a strong link between target engagement and a functional cellular response.
Phase 4: Broad Off-Target Liability Screening
To ensure a comprehensive understanding of a compound's safety profile, it is essential to screen it against a panel of targets known to be associated with adverse drug reactions.[23][24][25][26]
Methodology: Safety Panel Screening
The test compound is screened against a panel of receptors, ion channels, transporters, and enzymes that have been historically implicated in drug-induced toxicities. A common example is the Eurofins SafetyScreen44™ panel or similar services.
Example of Potential Off-Targets for a Piperazine-Containing Compound:
The piperazine moiety is a common scaffold in centrally active agents.[9][27] Therefore, for a compound like this compound, it would be prudent to include a panel of CNS targets in the safety screen, such as:
-
Serotonin receptors (e.g., 5-HT1A, 5-HT2A)
-
Dopamine receptors (e.g., D2)
-
Adrenergic receptors
-
hERG ion channel (critical for cardiac safety)
Interpretation: Significant activity at any of these off-targets would be a red flag and would require further investigation to assess the potential for clinical side effects.
Conclusion: Synthesizing a Comprehensive Selectivity Profile
The assessment of a compound's selectivity profile is a dynamic and iterative process that requires a multi-faceted approach. By integrating in silico predictions with a tiered system of in vitro biochemical and cellular assays, researchers can build a comprehensive and predictive model of a compound's biological activity. The data generated from this framework, as illustrated with the Dasatinib example, allows for an informed assessment of both the therapeutic potential and the potential liabilities of a novel chemical entity. This rigorous, evidence-based approach is fundamental to navigating the path from a promising hit compound to a safe and effective therapeutic.
References
-
MySkinRecipes. tert-Butyl 2-(piperazin-1-yl)acetate. MySkinRecipes. Accessed January 25, 2026. [Link].
- Reyes-Parada, M., et al. "Piperazine derivatives with central pharmacological activity used as therapeutic tools." Fundamental & Clinical Pharmacology, vol. 33, no. 1, 2019, pp. 13-24.
- Lovering, F., et al. "Rational Approaches to Improving Selectivity in Drug Design." Journal of Medicinal Chemistry, vol. 52, no. 21, 2009, pp. 6742-6751.
-
Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Shimadzu. Accessed January 25, 2026. [Link].
- Mahdavi, M., et al. "Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents." Bioorganic Chemistry, vol. 147, 2024, p. 107908.
- Mencher, S. K., & Wang, L. G. "Promiscuous drugs compared to selective drugs (promiscuity can be a virtue)." BMC Clinical Pharmacology, vol. 5, no. 1, 2005, p. 3.
-
Adriaenssens, E., et al. "In vitro kinase assay." protocols.io, 2023. [Link].
-
Aganitha AI Inc. "Understanding Drug Selectivity: A Computational Perspective." Aganitha AI Inc., 15 July 2024. [Link].
-
Eurofins DiscoverX. Target Engagement Assays. Eurofins Scientific. Accessed January 25, 2026. [Link].
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Accessed January 25, 2026. [Link].
- Scott, A. D., et al. "Target Engagement Assays in Early Drug Discovery." Journal of Medicinal Chemistry, vol. 64, no. 23, 2021, pp. 17179-17210.
- Bio-protocol. "In vitro kinase assay." Bio-protocol, vol. 12, no. 17, 2022, p. e4495.
-
Creative Biolabs. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Biolabs. Accessed January 25, 2026. [Link].
- Yilmaz, I., et al. "Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities." Drug Development Research, vol. 85, no. 4, 2024, pp. e22214.
- Mencher, S. K., & Wang, L. G. "Promiscuous drugs compared to selective drugs (promiscuity can be a virtue)." BMC Clinical Pharmacology, vol. 5, 2005, p. 3.
- de Graaf, C., et al. "Computational prediction of drug binding and rationalisation of selectivity towards cytochromes P450." Expert Opinion on Drug Metabolism & Toxicology, vol. 4, no. 5, 2008, pp. 557-571.
-
Selvita. "A Practical Guide to Target Engagement Assays." Selvita, 8 Dec. 2025. [Link].
-
Oxford Protein Informatics Group. "Drug Promiscuity vs Selectivity." Oxford Protein Informatics Group, 21 July 2020. [Link].
-
Creative Biolabs. Off-Target Profiling. Creative Biolabs. Accessed January 25, 2026. [Link].
- Ishida, J., et al. "In vitro NLK Kinase Assay." Bio-protocol, vol. 4, no. 17, 2014, p. e1226.
- de Graaf, C., et al. "Computational prediction of drug binding and rationalisation of selectivity towards cytochromes P450." Expert Opinion on Drug Metabolism & Toxicology, vol. 4, no. 5, 2008, pp. 557-571.
-
PanScreen. "PanScreen: A Comprehensive Approach to Off-Target Liability Assessment." bioRxiv, 2023. [Link].
-
ResearchGate. "Chapter 2 Predicting Selectivity and Druggability in Drug Discovery." ResearchGate, 2025. [Link].
- de la Torre, P., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Chemistry – A European Journal, 2026.
-
ResearchGate. "(PDF) In vitro kinase assay v1." ResearchGate, 2023. [Link].
-
Adriaenssens, E., et al. "In vitro kinase assay." protocols.io, 2024. [Link].
- Aittokallio, T., et al. "Target-specific compound selectivity for multi-target drug discovery and repurposing.
- Morgan, B. S., et al. "Target-Directed Approaches for Screening Small Molecules against RNA Targets." Journal of Medicinal Chemistry, vol. 61, no. 1, 2018, pp. 132-148.
- de la Torre, P., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Chemistry – A European Journal, 2026.
-
Reaction Biology. "Spotlight: Cell-based kinase assay formats." Reaction Biology, 11 May 2022. [Link].
-
ResearchGate. "Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications." ResearchGate, 2021. [Link].
- Cliffe, I. A., et al. "(S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors." Journal of Medicinal Chemistry, vol. 36, no. 10, 1993, pp. 1509-1510.
- Powers, M. S., et al. "Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate." Acta Crystallographica Section E: Crystallographic Communications, vol. 77, no. Pt 2, 2021, pp. 200-204.
Sources
- 1. Promiscuous drugs compared to selective drugs (promiscuity can be a virtue) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Promiscuity vs Selectivity | Oxford Protein Informatics Group [blopig.com]
- 3. researchgate.net [researchgate.net]
- 4. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aganitha.ai [aganitha.ai]
- 6. Computational prediction of drug binding and rationalisation of selectivity towards cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro kinase assay [protocols.io]
- 14. In vitro kinase assay [bio-protocol.org]
- 15. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. pubs.acs.org [pubs.acs.org]
- 19. selvita.com [selvita.com]
- 20. Target Engagement Assays [discoverx.com]
- 21. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.de]
- 22. reactionbiology.com [reactionbiology.com]
- 23. criver.com [criver.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 26. biorxiv.org [biorxiv.org]
- 27. tert-Butyl 2-(piperazin-1-yl)acetate [myskinrecipes.com]
Safety Operating Guide
A-Z Disposal Guide: Safely Managing N-(tert-butyl)-2-piperazin-1-ylacetamide Waste in a Laboratory Setting
This document provides a comprehensive, step-by-step guide for the proper disposal of N-(tert-butyl)-2-piperazin-1-ylacetamide, a substituted piperazine derivative commonly used in research and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to handle this and similar chemical waste streams responsibly.
Hazard Assessment: A Synthesis of Structural Alerts
A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a rigorous hazard assessment must be synthesized by evaluating the toxicological profiles of its core chemical moieties: the piperazine ring and the N-tert-butylacetamide group. This approach aligns with the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, which requires a thorough evaluation of all available scientific data.[1]
Causality: Understanding the hazards of the parent structures is essential for predicting the risks of a novel derivative. The piperazine and acetamide functionalities dictate the compound's reactivity, toxicity, and, consequently, its disposal requirements.
Piperazine Moiety Hazards: The piperazine functional group is well-documented as a hazardous material. It is classified as a flammable solid that causes severe skin burns and eye damage. Furthermore, it is a known skin and respiratory sensitizer and is suspected of damaging fertility or the unborn child.[2][3] Ingestion is harmful, and it can cause significant irritation to the respiratory system.[3][4]
N-tert-butylacetamide Moiety Hazards: While some data sheets for N-tert-butylacetamide suggest it is not hazardous under OSHA 2012 standards, others classify it as harmful if swallowed and a cause of skin and serious eye irritation.[5] The tert-butyl group is sterically hindering, which may modulate the reactivity of the acetamide, but the fundamental potential for irritation remains.
Based on this analysis, this compound must be handled as a hazardous substance. The following table summarizes its anticipated hazard profile.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (Anticipated) | Primary Contributor |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. | Piperazine[2] |
| Serious Eye Damage | Corrosion | Danger | H318: Causes serious eye damage. | Piperazine[2] |
| Skin/Respiratory Sensitization | Health Hazard | Danger | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms. | Piperazine |
| Acute Toxicity (Oral) | Exclamation Mark | Warning | H302: Harmful if swallowed. | Piperazine, Acetamide[2] |
| Reproductive Toxicity | Health Hazard | Danger | H361: Suspected of damaging fertility or the unborn child. | Piperazine |
| Respiratory Irritation | Exclamation Mark | Warning | H335: May cause respiratory irritation. | Piperazine, Acetamide[4][6] |
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is imperative to establish a safe working environment and don the appropriate PPE.
Causality: The synthesized hazard profile, particularly the severe skin/eye corrosivity and sensitization potential from the piperazine moiety, dictates a high level of personal protection to prevent chemical burns, allergic reactions, and accidental exposure.[2]
Mandatory PPE & Handling Requirements:
-
Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use chemical safety goggles and a face shield, especially when transferring solutions.[7]
-
Lab Coat: A flame-resistant lab coat must be worn and fully fastened.
-
Ventilation: All handling of the solid compound or its solutions must occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Emergency Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[3]
Step-by-Step Waste Collection and Containment Protocol
Proper segregation and containment at the point of generation are the cornerstones of safe and compliant chemical waste disposal. This protocol is designed to be a self-validating system, minimizing the risk of accidental mixing and ensuring clarity for waste handlers.
Step 1: Hazardous Waste Determination Any material, including the pure compound, reaction mixtures, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup debris, must be classified as hazardous waste.[6]
Step 2: Select the Correct Waste Container
-
Solid Waste: Collect pure compound and contaminated solids in a wide-mouth, sealable container made of high-density polyethylene (HDPE).
-
Liquid Waste: Use a dedicated, sealable HDPE or glass carboy for solutions. Do not use metal containers, as the basic nature of the piperazine moiety could lead to corrosion.
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.
Step 3: Label the Container Immediately The moment the first drop of waste enters the container, it must be labeled. This is a strict requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[8]
-
Use an official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the full chemical name: "this compound" . Avoid abbreviations or formulas.
-
List all other constituents and their approximate percentages.
-
Check all applicable hazard boxes (e.g., "Corrosive," "Toxic").
-
Fill in the generator's name, lab location, and the date the container was started (accumulation start date).
Step 4: Segregate Incompatible Chemicals Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab.[9]
-
Crucially, do not mix this waste with:
-
Store in secondary containment to prevent spills from spreading.
Disposal Decision Workflow
The following workflow diagram illustrates the decision-making process for managing different waste streams of this compound.
Caption: Disposal workflow for this compound.
Final Disposal and Emergency Procedures
Final Disposal: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[2][11] The final disposal must be handled by trained professionals.
-
Once the waste container is full or has been in accumulation for the period specified by your institution (typically 6-12 months for academic labs), seal it securely.[12]
-
Submit a chemical waste pickup request through your institution's EHS department.
-
Trained EHS personnel or a licensed hazardous waste contractor will collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[3] The most common disposal method for this type of organic waste is high-temperature incineration.
Spill Response:
-
Small Spill (Solid): Wearing full PPE, gently sweep the solid material into a dustpan and place it into your labeled solid hazardous waste container. Avoid creating dust.[7][10] Clean the area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Small Spill (Liquid): Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2] Collect the absorbed material and place it in the solid hazardous waste container.
-
Large Spill: Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.
By following this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Angene Chemical. (2025). Safety Data Sheet: N-tert-butylacetamide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]
-
NIC Industries, Inc. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: N-tert-Butylacetamide. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
B-Wise. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Compliancy Group. (n.d.). OSHA Chemical Storage Requirements. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
Sources
- 1. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Comprehensive Guide to the Safe Handling of N-(tert-butyl)-2-piperazin-1-ylacetamide
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for handling N-(tert-butyl)-2-piperazin-1-ylacetamide, a compound with a piperazine moiety that necessitates careful handling due to the potential hazards associated with this class of chemicals. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Understanding the Hazard Profile: A Logic-Driven Approach
The piperazine group is a well-known structural motif in many biologically active compounds and is associated with certain hazards. The parent compound, piperazine, is classified as a flammable solid that can cause severe skin burns, eye damage, and respiratory and skin sensitization[1]. Derivatives of piperazine can also cause skin and eye irritation[2][3][4]. The N-tert-butylacetamide portion of the molecule, while generally less hazardous, can still contribute to irritation, and its toxicological properties when combined with the piperazine moiety are not well-characterized[5].
Therefore, we must adopt the precautionary principle , assuming that this compound may possess similar hazards to its more well-studied relatives. This expert-driven assessment forms the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.
I. Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Protects against splashes and airborne particles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166[5][6]. A face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Hands | Chemical-Resistant Gloves (Nitrile Rubber) | Nitrile gloves with a minimum thickness of >0.11 mm are recommended for protection against a broad range of chemicals. Ensure gloves are tested according to EN 374[7]. Always inspect gloves for tears or punctures before use and change them frequently. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn to protect against splashes and to prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary. | Handling should occur in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if dusts are generated, a respirator is required[7][8]. The type of respirator will depend on the potential for airborne concentrations and should be selected in accordance with a formal respiratory protection program. |
II. Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for minimizing exposure risk. The following diagram and step-by-step guide provide a clear, logical sequence for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory, put on your lab coat, safety goggles, and gloves as specified in the table above.
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, and place them inside the fume hood.
-
-
Handling:
-
Weighing the Compound: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving/Dispensing: Add the compound to the solvent or reaction mixture in a controlled manner to prevent splashing.
-
-
Cleanup and Disposal:
-
Decontaminate Surfaces: Wipe down all surfaces inside the fume hood with an appropriate solvent to remove any residual contamination.
-
Segregate Waste: Dispose of contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.
-
Doff PPE: Remove your PPE in the correct order (gloves first, then lab coat, and finally eye protection) to avoid cross-contamination. Wash your hands thoroughly after removing your PPE.
-
III. Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. Immediate and appropriate action is crucial in an emergency.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[3][4]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][2]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[3][4]. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the lab and contact your institution's emergency response team[8]. |
IV. Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental stewardship.
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, paper towels, and weigh boats should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not pour chemical waste down the drain.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also upholding the principles of scientific integrity and responsible research.
References
-
Angene Chemical. (2025, April 16). Safety Data Sheet: N-tert-butylacetamide. Retrieved from [Link]
-
Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
- Kuca, K., et al. (2022). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry.
- Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica.
-
Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
MySkinRecipes. tert-Butyl 2-(piperazin-1-yl)acetate. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. Product List. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
